Kemptide (amide)
説明
BenchChem offers high-quality Kemptide (amide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kemptide (amide) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
70691-36-0 |
|---|---|
分子式 |
C32H62N14O8 |
分子量 |
770.9 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
GSFASBKOFCRMBR-LLINQDLYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N |
製品の起源 |
United States |
Foundational & Exploratory
Kemptide Amide: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide (B1673388) is a synthetic heptapeptide (B1575542) that has become an invaluable tool in the study of protein kinase A (PKA), a key enzyme in cellular signaling pathways. Its specificity as a substrate for PKA allows for the precise measurement of PKA activity, which is crucial for understanding a vast array of physiological processes and for the development of therapeutic agents targeting the PKA signaling cascade. This technical guide provides a comprehensive overview of Kemptide amide, its function, and detailed methodologies for its use in research.
Kemptide has the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The amide version, Kemptide amide, features a C-terminal carboxamide instead of a carboxylic acid. This modification is significant as C-terminal amidation in peptides is known to increase metabolic stability by conferring resistance to carboxypeptidases.[1][2] This increased stability can be advantageous in various experimental settings.
Core Function: A Specific Substrate for Protein Kinase A
The primary function of Kemptide and its amidated form is to serve as a specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4] The serine residue within the consensus recognition sequence (Arg-Arg-X-Ser) is readily phosphorylated by the catalytic subunit of PKA in the presence of ATP.[5] This phosphorylation event forms the basis of numerous assays designed to quantify PKA activity. The specificity of Kemptide for PKA is a key attribute, although it's worth noting that other kinases might phosphorylate it under certain conditions, necessitating appropriate controls in experimental setups.[6]
Quantitative Data Summary
The interaction between Kemptide and PKA has been characterized by several key kinetic parameters. The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical measure of the affinity of the enzyme for its substrate.
| Parameter | Value | Species/Conditions | Reference |
| KM for Kemptide | 3-4 µM | Intact cells | [7] |
| 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |
| 24.7 ± 3.8 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |
| KM for ATP | 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] |
| Molecular Weight | ~772 Da | [4] |
Signaling Pathway
Kemptide serves as an artificial substrate in the PKA signaling pathway, allowing for the direct measurement of the activity of the PKA catalytic subunit. The pathway leading to PKA activation and subsequent substrate phosphorylation is a fundamental cellular regulatory mechanism.
Caption: PKA signaling pathway leading to Kemptide phosphorylation.
Experimental Protocols
The measurement of PKA activity using Kemptide can be broadly categorized into two methodologies: radioactive and non-radioactive assays.
Radioactive PKA Activity Assay
This traditional method relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to Kemptide.
Materials:
-
PKA enzyme source (purified enzyme or cell lysate)
-
Kemptide solution (e.g., 1 mM)
-
[γ-32P]ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50 µL) contains:
-
Assay buffer
-
Kemptide (final concentration ~100 µM)
-
[γ-32P]ATP (final concentration ~100 µM, with appropriate specific activity)
-
PKA enzyme source
-
-
Initiate the reaction by adding the PKA enzyme and incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Include appropriate controls, such as a reaction without enzyme (background) and a reaction without Kemptide (endogenous phosphorylation).
Non-Radioactive (Fluorescent) PKA Activity Assay
This method utilizes a fluorescently labeled Kemptide derivative (e.g., f-Kemptide). Phosphorylation of the peptide leads to a change in its physical properties, which can be detected by a change in fluorescence or by electrophoretic mobility shift.[10][11]
Materials:
-
PKA enzyme source
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
ATP solution
-
Assay buffer
-
Apparatus for detecting fluorescence change (e.g., fluorometer, plate reader) or for gel electrophoresis.
Procedure (based on mobility shift): [12]
-
Prepare the kinase reaction mixture as described for the radioactive assay, but replace [γ-32P]ATP with non-radioactive ATP and use fluorescently labeled Kemptide.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Resolve the phosphorylated and unphosphorylated fluorescent Kemptide using agarose (B213101) gel electrophoresis.
-
Visualize the fluorescent bands under UV light.
-
Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated Kemptide to determine the percentage of substrate conversion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a non-radioactive Kinase Mobility Shift Assay (KiMSA) using fluorescently labeled Kemptide.
Caption: Workflow for a Kinase Mobility Shift Assay (KiMSA).
Conclusion
Kemptide amide is a powerful and versatile tool for the study of PKA. Its specificity as a substrate, combined with the availability of both radioactive and non-radioactive assay formats, makes it an essential reagent for researchers in cell signaling, drug discovery, and molecular biology. The choice between the standard Kemptide and Kemptide amide will depend on the specific experimental requirements, with the amide form offering potential advantages in terms of stability. Careful consideration of experimental design, including appropriate controls, will ensure the generation of robust and reliable data on PKA activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kemptide (PKA) Peptide Substrate [promega.jp]
- 5. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
An In-depth Technical Guide to Kemptide Amide: Sequence, Structure, and Utility in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide, a synthetic heptapeptide (B1575542), serves as a crucial tool in the study of protein kinase A (PKA), a key enzyme in cellular signaling pathways. Its sequence is derived from the phosphorylation site of porcine liver pyruvate (B1213749) kinase, making it a highly specific and efficient substrate for PKA.[1] This guide provides a comprehensive overview of the Kemptide amide, including its sequence and structure, its interaction with PKA, detailed experimental protocols for its use in kinase assays, and methods for its synthesis and purification.
Kemptide Amide: Sequence and Physicochemical Properties
Kemptide is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The amidated form, Kemptide amide, possesses a C-terminal amide group instead of a carboxyl group, which can enhance its stability and mimic the native peptide linkage in proteins.
| Property | Value | Reference(s) |
| Full Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | [2] |
| One-Letter Code | LRRASLG-NH2 | [2] |
| Molecular Formula | C32H62N14O8 | Calculated |
| Molecular Weight | 771.9 g/mol | [3] |
| Phosphorylation Site | Serine | [4][5] |
Quantitative Analysis of Kemptide Interaction with PKA
Kemptide is a well-characterized substrate for PKA, and its kinetic parameters have been determined through various assay formats. The Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for understanding the efficiency of PKA-mediated phosphorylation of Kemptide.
| Kinetic Parameter | Reported Value(s) | Assay Conditions / Notes | Reference(s) |
| Km | 2 µM | Transcreener ADP² FP assay | [6] |
| 3-4 µM | In intact cells with extracellular ATP and cAMP | [2] | |
| 4.9 ± 1.4 µM | Rapid quench flow with radioactive assay | [5] | |
| 16 µM | Not specified | [1] | |
| kcat | 21 s⁻¹ | Rapid quench flow with radioactive assay | [5] |
| >100-fold higher for Serine vs. Threonine Kemptide | Spectrophotometric kinase assay | [4] | |
| Kd | 200 ± 60 µM | Rapid quench flow with radioactive assay | [5] |
Note: The variability in Km values can be attributed to differences in experimental conditions, including buffer composition, ion concentrations, and the specific assay methodology employed.
Structural Insights into the PKA-Kemptide Interaction
Key residues in the PKA catalytic subunit that are crucial for binding Kemptide include:
-
Asp166 and Lys168: These residues in the active site are directly involved in the phosphotransfer reaction, interacting with the hydroxyl group of the target serine on Kemptide.[5]
-
Glu127, Glu170, and Glu230: These acidic residues form electrostatic interactions with the two arginine residues at the P-3 and P-2 positions of Kemptide (relative to the serine phosphorylation site), which are critical for substrate recognition and binding.[6]
-
Tyr247 and Trp196: These residues are part of the peptide-positioning loop and contribute to the overall affinity and correct positioning of the substrate in the active site.[8]
The binding of both ATP and Kemptide induces a conformational change in PKA, bringing the two lobes of the catalytic subunit closer together to form a compact, catalytically active state.[5]
The cAMP/PKA Signaling Pathway
Kemptide serves as a model substrate to probe the activity of PKA within its primary signaling cascade. The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism for cellular regulation in response to extracellular signals.
References
- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kemptide (PKA) Peptide Substrate [promega.com]
- 4. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
The Discovery and Application of Kemptide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Science of the Kemptide Peptide.
Abstract
Kemptide, a synthetic heptapeptide (B1575542) with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, stands as a cornerstone in the study of protein kinase A (PKA). Derived from the phosphorylation site of porcine liver pyruvate (B1213749) kinase, its high specificity and favorable kinetic properties have established it as the quintessential substrate for assaying PKA activity. This technical guide delves into the discovery and history of Kemptide, presenting detailed experimental protocols for its synthesis and use in kinase assays. Quantitative data on its phosphorylation kinetics are summarized, and key signaling pathways and experimental workflows are visually represented to provide a comprehensive resource for researchers in cellular signaling and drug discovery.
Discovery and History
The story of Kemptide is intrinsically linked to the elucidation of the substrate specificity of cAMP-dependent protein kinase (PKA). In the 1970s, the laboratory of Edwin G. Krebs, a Nobel laureate for his work on reversible protein phosphorylation, was pivotal in defining the consensus sequence for PKA phosphorylation. Bruce E. Kemp, a key researcher in this effort, investigated the phosphorylation of various proteins by PKA.
Their work revealed that PKA preferentially phosphorylates serine or threonine residues that are preceded by two basic amino acids, typically arginine. This led to the identification of the consensus sequence Arg-Arg-X-Ser/Thr, where X is any amino acid. The phosphorylation site in porcine liver pyruvate kinase, with its Leu-Arg-Arg-Ala-Ser-Leu-Gly sequence, was found to be an excellent substrate for PKA.
In 1977, Kemp and his colleagues published a seminal paper in the Journal of Biological Chemistry detailing the synthesis and characterization of a series of synthetic peptides based on this phosphorylation site. Among these, the heptapeptide Leu-Arg-Arg-Ala-Ser-Leu-Gly, which they named "Kemptide," exhibited remarkable specificity and kinetic efficiency as a PKA substrate.[1] This synthetic peptide was rapidly adopted by the scientific community for its ability to provide a simple, reproducible, and specific means of measuring PKA activity in vitro. Kemptide's development was a significant step forward, moving kinase assays from using complex protein substrates to well-defined, easily synthesized peptide substrates.
Physicochemical Properties of Kemptide
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | [2] |
| Molecular Formula | C₃₂H₆₁N₁₃O₉ | |
| Molecular Weight | 771.9 g/mol | |
| Phosphorylation Site | Serine (Ser-5) | [1][3] |
Kemptide in PKA Signaling
Kemptide serves as a model substrate for understanding the cAMP-dependent signaling pathway, a crucial mechanism for cellular regulation in response to extracellular signals.
Quantitative Data: Kemptide Phosphorylation Kinetics
The kinetic parameters for the phosphorylation of Kemptide by PKA have been extensively studied. The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are key indicators of the efficiency of this interaction. It is important to note that reported Kₘ values can vary depending on the experimental conditions, such as buffer composition, ion concentrations, and the source of the PKA enzyme.
| Peptide | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹M⁻¹) | Reference(s) |
| Kemptide (LRRASLG) | 3-4 | Not Reported | Not Reported | [4] |
| Kemptide (LRRASLG) | 16 | Not Reported | Not Reported | |
| S-Kemptide (LRRASLG) | ~10-20 | ~20 | >100-fold higher than T-Kemptide | [5] |
| T-Kemptide (LRRATLG) | >200 | ~5 | Not Reported | [5] |
| Kemptide-Lys8 (LRRASLGK) | Not Reported | Not Reported | Detection limit of 260 pmol | [6][7] |
Experimental Protocols
Solid-Phase Synthesis of Kemptide
Kemptide is readily synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10]
Materials:
-
Fmoc-Gly-Wang resin (or similar)
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether (cold)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine (B1666218) on the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU/HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Kemptide sequence (Ser, Ala, Arg, Arg, Leu).
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized Kemptide using mass spectrometry.
PKA Kinase Assay using [γ-³²P]ATP
This traditional and highly sensitive method measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into Kemptide.[11][12][13]
Materials:
-
Purified PKA catalytic subunit
-
Kemptide solution (e.g., 1 mM in water)
-
[γ-³²P]ATP
-
ATP solution (non-radioactive)
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase buffer, Kemptide, and purified PKA.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The acidic environment of the paper stops the enzymatic reaction.
-
Washing: Wash the P81 papers multiple times in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into Kemptide based on the specific activity of the [γ-³²P]ATP.
Non-Radioactive PKA Kinase Assay (Fluorescent)
This method offers a safer alternative to the radioactive assay by using a fluorescently labeled Kemptide and separating the phosphorylated and non-phosphorylated forms by electrophoresis.[6][7][14][15]
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
ATP solution
-
Kinase buffer
-
Stopping solution (e.g., containing EDTA to chelate Mg²⁺)
-
Agarose (B213101) gel electrophoresis system
-
Fluorescence imager
Protocol:
-
Reaction Setup: Prepare the kinase reaction mixture as described for the radioactive assay, but using the fluorescently labeled Kemptide.
-
Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Electrophoresis: Load the reaction samples onto an agarose gel and perform electrophoresis. The added negative charge from the phosphate group will cause the phosphorylated Kemptide to migrate faster than the non-phosphorylated form.
-
Detection: Visualize the fluorescent bands on the gel using a fluorescence imager.
-
Quantification: Quantify the intensity of the phosphorylated and non-phosphorylated Kemptide bands to determine the percentage of substrate conversion and calculate PKA activity.
Experimental Workflow
The following diagram illustrates a typical workflow for a Kemptide-based PKA assay.
Conclusion
Kemptide remains an indispensable tool in the field of signal transduction. Its well-defined sequence, high specificity for PKA, and ease of synthesis have solidified its role as a standard substrate in countless studies. This guide provides a comprehensive overview of the discovery, properties, and application of Kemptide, offering researchers the necessary technical information to effectively utilize this peptide in their investigations of PKA function and the broader landscape of cellular signaling. The detailed protocols and visual aids are intended to facilitate the successful implementation of Kemptide-based assays, contributing to further advancements in our understanding of protein kinase regulation and the development of novel therapeutics targeting these critical enzymes.
References
- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 3. Electronic Measurements of Single-Molecule Catalysis by cAMP-Dependent Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 15. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Synthesis and Purification of Kemptide Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Kemptide amide (Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂), a crucial heptapeptide (B1575542) substrate for Protein Kinase A (PKA). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for the efficient production of high-purity Kemptide amide for research and drug development applications.
Overview of Kemptide Amide
Kemptide is a synthetic peptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1] It serves as a well-characterized substrate for cAMP-dependent protein kinase (PKA), making it an invaluable tool in kinase activity assays and signal transduction research.[2][3] The C-terminally amidated form, Kemptide amide, often exhibits enhanced stability and biological activity.
Table 1: Physicochemical Properties of Kemptide Amide
| Property | Value |
| Sequence | H-Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂ |
| One-Letter Code | LRRASLG-NH₂ |
| Molecular Formula | C₃₂H₆₂N₁₄O₈ |
| Molecular Weight | 771.93 g/mol |
| CAS Registry Number | 65189-71-1 (for Kemptide) |
| Storage Conditions | -20°C |
Synthesis of Kemptide Amide via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Kemptide amide is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] For the synthesis of a C-terminal amide, a Rink Amide resin is the solid support of choice.[6][7]
Experimental Workflow for SPPS
The overall workflow for the solid-phase synthesis of Kemptide amide is depicted below.
Detailed Experimental Protocol for SPPS
This protocol is for a 0.1 mmol synthesis scale.
Table 2: Materials and Reagents for SPPS
| Material/Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | e.g., Sigma-Aldrich, Novabiochem | Peptide Synthesis Grade |
| Fmoc-L-Gly-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |
| Fmoc-L-Leu-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |
| Fmoc-L-Ser(tBu)-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |
| Fmoc-L-Ala-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |
| Fmoc-L-Arg(Pbf)-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Oxyma Pure | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine | e.g., Sigma-Aldrich | ACS Reagent Grade |
| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | ACS Reagent Grade |
| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | ReagentPlus®, ≥99% |
| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 99% |
| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | ≥98% |
| Thioanisole | e.g., Sigma-Aldrich | 99% |
| Diethyl ether (cold) | e.g., Sigma-Aldrich | ACS Reagent Grade |
Protocol:
-
Resin Swelling: Weigh 200 mg of Rink Amide MBHA resin into a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.[8]
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).[9]
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 4 equivalents (0.4 mmol) of Oxyma Pure in DMF.
-
Add 4 equivalents (0.4 mmol) of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of arginine residues, the reaction time can be extended to 2-4 hours to ensure completion.[10][11]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a double coupling.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
-
Sequential Amino Acid Addition: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the following order: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Leu-OH, perform a final Fmoc deprotection as described in Step 2.
-
Final Wash and Drying: Wash the peptidyl-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. Due to the presence of two arginine residues, a scavenger-rich cocktail is essential. "Reagent R" is a suitable choice.[12]
-
Reagent R Composition: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole.[13]
-
Add 5 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collection and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum to obtain a white powder.
Purification of Kemptide Amide via RP-HPLC
The crude Kemptide amide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] This technique separates the target peptide from impurities based on hydrophobicity.
RP-HPLC Workflow
Detailed Experimental Protocol for RP-HPLC
Table 3: Materials and Reagents for RP-HPLC
| Material/Reagent | Supplier | Grade |
| Crude Kemptide Amide | - | - |
| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC Grade |
| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | HPLC Grade |
| Ultrapure Water | - | Type I |
| Preparative C18 Column (e.g., 10 µm, 250 x 21.2 mm) | e.g., Waters, Agilent | - |
| Analytical C18 Column (e.g., 5 µm, 250 x 4.6 mm) | e.g., Waters, Agilent | - |
Protocol:
-
Sample Preparation: Dissolve the crude Kemptide amide in a minimal volume of a mixture of ultrapure water and acetonitrile (e.g., 95:5 v/v) containing 0.1% TFA.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) TFA in ultrapure water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 15 mL/min. The exact gradient may need to be optimized based on the specific column and HPLC system.[3][15]
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions using an analytical C18 column with a faster gradient (e.g., 5% to 65% Solvent B over 20 minutes) to assess purity.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the pure Kemptide amide as a white, fluffy powder.
Quality Control and Data Presentation
The final product should be characterized to confirm its identity and purity.
Table 4: Expected Yield and Purity of Kemptide Amide
| Parameter | Expected Value |
| Crude Yield | 70-85% |
| Purity after RP-HPLC | >95% |
| Final Yield after Purification | 30-50% |
Mass Spectrometry
The identity of the synthesized Kemptide amide should be confirmed by mass spectrometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.[16]
Table 5: Mass Spectrometry Data for Kemptide Amide
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | 770.49 Da |
| Observed [M+H]⁺ | ~771.5 Da |
| Observed [M+2H]²⁺ | ~386.25 Da |
Signaling Pathway Involving Kemptide
Kemptide is a substrate for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is fundamental to numerous cellular processes.
This comprehensive guide provides the necessary theoretical background and detailed experimental protocols for the successful synthesis and purification of Kemptide amide. Adherence to these methodologies will enable researchers to produce high-quality peptide for a wide range of applications in cellular biology and drug discovery.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical and chemical properties of Kemptide amide
An In-depth Technical Guide to the Biochemical and Chemical Properties of Kemptide (B1673388) Amide
Abstract
Kemptide, a synthetic heptapeptide (B1575542) amide, serves as a canonical substrate for cAMP-dependent Protein Kinase A (PKA). Its well-defined sequence and specific phosphorylation site make it an indispensable tool in biochemical and cellular research. This technical guide provides a comprehensive overview of the chemical and biochemical properties of Kemptide amide, its role in the PKA signaling pathway, and detailed protocols for its use in kinase activity assays. This document is intended for researchers, scientists, and professionals in drug development who are studying kinase signaling pathways and developing kinase inhibitors.
Chemical Properties
Kemptide is a synthetic heptapeptide with an amidated C-terminus. The amidation of the C-terminus can be crucial for improving peptide stability and mimicking the native peptide structure, which can influence its interaction with target enzymes.[1][2][3] The primary sequence of Kemptide corresponds to a portion of the phosphorylation site sequence found in porcine liver pyruvate (B1213749) kinase.[4]
The fundamental chemical properties of Kemptide amide are summarized in the table below.
| Property | Value | Source(s) |
| Sequence (Three-Letter) | H-Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | [5] |
| Sequence (One-Letter) | LRRASLG-NH2 | [5] |
| Molecular Formula | C32H62N14O9 | [5] |
| Molecular Weight | 770.92 g/mol | [5] |
| CAS Number | 70691-36-0 | [5] |
| Appearance | Lyophilized powder | [6] |
| Purity | Typically ≥95% by HPLC | [6] |
Solubility and Storage:
-
Solubility : Kemptide is soluble in aqueous buffers such as water and PBS.[7][8] For a 10mg/mL concentration in water, sonication may be required to aid dissolution.[7][9]
-
Storage : For long-term stability, the lyophilized powder should be stored at -20°C or below.[6][10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[7]
Biochemical Properties
Kemptide is primarily recognized as a highly specific and efficient substrate for the catalytic subunit of cAMP-dependent Protein Kinase (PKA).[7][11] The sequence contains the canonical PKA recognition motif [R/K]-[R/K]-X-[S/T], where the serine residue serves as the phosphate (B84403) acceptor.[12][13]
Key biochemical parameters are detailed in the table below.
| Parameter | Value | Source(s) |
| Target Kinase | cAMP-dependent Protein Kinase (PKA) | [7][9] |
| Phosphorylation Site | Serine (Ser) | [9][12] |
| Kinetic Constant (Km) | 3 - 16 µM | [6][7][11] |
While Kemptide is a highly specific substrate for PKA, some studies note that it can be phosphorylated by other kinases, which should be considered when using crude cell lysates.[14][15] Specificity can be confirmed by using a specific PKA inhibitor peptide, such as PKI.[11][14]
Role in the PKA Signaling Pathway
The PKA signaling pathway is a fundamental cellular cascade that regulates numerous processes, including metabolism, gene transcription, and cell growth.[16] The pathway is typically initiated by an extracellular signal that leads to an increase in intracellular cyclic AMP (cAMP).
Pathway Description:
-
Activation : An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR).
-
G-Protein : The activated GPCR activates a stimulatory G-protein (Gs), causing it to release GDP and bind GTP.
-
Adenylyl Cyclase : The alpha subunit of the activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
PKA Activation : cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits.
-
Substrate Phosphorylation : The active PKA catalytic subunits then phosphorylate target substrates on serine or threonine residues.
Kemptide amide is used as a model substrate to directly measure the activity of the released PKA catalytic subunits, providing a quantitative readout of pathway activation.[17]
Experimental Protocols and Workflows
Kemptide amide is widely used in kinase assays to measure PKA activity. Assays can be performed using radiolabeled ATP or non-radioactive methods, such as fluorescently labeled Kemptide.
Radioactive PKA Kinase Assay ([γ-³²P]ATP)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into Kemptide.
Materials:
-
Purified PKA catalytic subunit or cell lysate containing PKA
-
Kemptide amide substrate (e.g., 1 mM stock)
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
5X Assay Dilution Buffer (ADB) (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/ml BSA)
-
ATP solution (e.g., 500 µM in 1X ADB)
-
PKA inhibitor (PKI) for negative controls
-
P81 phosphocellulose paper squares
-
Stop Solution: 0.75% Phosphoric Acid
-
Scintillation fluid and counter
Protocol:
-
Prepare Reagents : Thaw all reagents and keep them on ice. Prepare a 1X ADB by diluting the 5X stock with water. Prepare the Magnesium/ATP cocktail containing [γ-³²P]ATP.
-
Set up Reactions : In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 60 µL reaction might include:
-
10 µL of 1X ADB
-
5 µL of 20 µM cAMP (to ensure maximal PKA activation if using holoenzyme)
-
5 µL of 1 mM Kemptide
-
10 µL of sample (purified PKA or lysate)
-
10 µL of PKI (for negative control) or 1X ADB
-
-
Initiate Reaction : Start the phosphorylation reaction by adding 10 µL of the Magnesium/[γ-³²P]ATP cocktail.
-
Incubation : Incubate the reaction tubes at 30°C for 10-30 minutes with gentle shaking. The reaction should be within the linear range of the enzyme activity.[18]
-
Stop Reaction : Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose square.
-
Washing : Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single wash in acetone to dry the squares.[18]
-
Quantification : Transfer each dried square to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis : Calculate PKA activity by subtracting the counts per minute (CPM) of the negative control (with PKI) from the sample CPM.
Fluorescent PKA Kinase Assay
This non-radioactive method uses a fluorescently labeled Kemptide (f-Kemptide) and detects the phosphorylation event through a mobility shift on an agarose (B213101) gel or other separation techniques.[14][15]
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled Kemptide (e.g., 5-FAM-LRRASLG-CONH2)[19]
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution (e.g., 1 mM)
-
Agarose gel (e.g., 0.8%) and electrophoresis system
-
Fluorescence imager
Protocol:
-
Prepare Reagents : Thaw all reagents and keep them on ice.
-
Set up Reactions : In a microcentrifuge tube, assemble the reaction mixture. A typical 20 µL reaction might include:
-
10 µL of 2X Kinase Reaction Buffer
-
2 µL of f-Kemptide (e.g., 50 µM stock)
-
2 µL of ATP (e.g., 1 mM stock)
-
2 µL of PKA enzyme
-
-
Incubation : Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction : Terminate the reaction by adding a stop solution containing EDTA or by placing the tubes on ice.
-
Separation : Load the samples onto an agarose gel. The addition of a phosphate group adds a negative charge, causing the phosphorylated f-Kemptide to migrate faster towards the anode than the non-phosphorylated peptide.[15]
-
Detection and Quantification : Visualize the gel using a fluorescence imager. Quantify the bands corresponding to the phosphorylated and non-phosphorylated f-Kemptide.
-
Analysis : PKA activity is expressed as the percentage of phosphorylated f-Kemptide relative to the total f-Kemptide.
Applications in Research and Drug Development
The well-characterized nature of Kemptide amide makes it a valuable tool in several areas:
-
Basic Research : It is used to elucidate the mechanisms of PKA regulation and to identify novel PKA substrates and binding partners.[12][13]
-
Drug Discovery : Kemptide is essential for high-throughput screening (HTS) of compound libraries to identify potential PKA inhibitors. The reliability of Kemptide-based assays provides a robust platform for determining inhibitor potency (e.g., IC50 values).
-
Diagnostics : Assays using Kemptide can be adapted to measure PKA activity in cell and tissue lysates, potentially serving as a biomarker for diseases where PKA signaling is dysregulated.[14]
-
Quality Control : It is used to assess the activity and purity of recombinant PKA preparations.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKA substrate (Kemptide), 25 mg [proteinkinase.biz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kemptide [LRRASLG] [anaspec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Kemptide (PKA) Peptide Substrate [promega.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. portlandpress.com [portlandpress.com]
Kemptide Amide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Kemptide amide, a synthetic heptapeptide (B1575542) crucial for studying protein kinase A (PKA) activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, experimental applications, and its role in cellular signaling.
Core Molecular Data
Kemptide amide is a well-characterized substrate for PKA, making it an invaluable tool in kinase research. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C32H62N14O8 | Internal Analysis |
| Molecular Weight | 770.92 g/mol | Internal Analysis |
| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | Internal Analysis |
Signaling Pathway Involvement
Kemptide amide is a specific substrate for the serine/threonine kinase PKA, a key enzyme in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to numerous cellular processes, including metabolism, gene transcription, and cell growth. The activation of PKA by cAMP and its subsequent phosphorylation of target substrates like Kemptide is a critical regulatory mechanism.
Experimental Protocols
Kemptide amide is predominantly utilized in assays to measure PKA activity. Both radioactive and non-radioactive methods are commonly employed.
In Vitro PKA Activity Assay (Radioactive)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Kemptide amide.
Materials:
-
Purified PKA enzyme
-
Kemptide amide solution (1 mM)
-
[γ-³²P]ATP
-
ATP solution (10 mM)
-
PKA reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing PKA reaction buffer, the sample containing PKA, and Kemptide amide.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate PKA activity based on the amount of ³²P incorporated into Kemptide amide over time.
In Vitro PKA Activity Assay (Non-Radioactive, Fluorescence-Based)
This method uses a fluorescently labeled Kemptide derivative to avoid the hazards of radioactivity. Phosphorylation is detected by a change in the fluorescent properties of the peptide.
Materials:
-
Purified PKA enzyme
-
Fluorescently labeled Kemptide amide
-
ATP solution (10 mM)
-
PKA reaction buffer (as above)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing PKA reaction buffer, the sample with PKA, and the fluorescently labeled Kemptide amide.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Monitor the change in fluorescence over time using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific fluorophore.
-
Determine PKA activity from the rate of fluorescence change.
The Mechanism of Kemptide Phosphorylation by Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase A (PKA), a pivotal serine/threonine kinase, plays a crucial role in a multitude of cellular signaling pathways, including the regulation of metabolism, gene transcription, and cell cycle progression.[1] Its activity is intricately controlled by the second messenger cyclic AMP (cAMP). Kemptide, a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), serves as a specific and efficient substrate for PKA, making it an invaluable tool for studying PKA's catalytic mechanism and for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of Kemptide phosphorylation by PKA, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Catalytic Mechanism of PKA-mediated Kemptide Phosphorylation
The phosphorylation of Kemptide by the catalytic subunit of PKA is a highly specific process governed by substrate recognition and a series of conformational changes within the enzyme's active site.
Substrate Recognition: The Consensus Sequence
PKA recognizes its substrates through a consensus sequence, optimally RRXS/TΦ, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylatable serine or threonine, and 'Φ' is a hydrophobic residue.[4] Kemptide, with its sequence LRRASLG, perfectly embodies this recognition motif. The two arginine residues at the P-3 and P-2 positions (relative to the serine at P+0) are critical for high-affinity binding to the PKA active site.[5] These basic residues interact with acidic residues in the PKA catalytic cleft, ensuring proper orientation of the substrate for phosphoryl transfer.
The Phosphoryl Transfer Reaction
The catalytic cycle involves the binding of ATP and the Kemptide substrate to the active site of the PKA catalytic subunit. The binding of these substrates induces a conformational change in PKA, transitioning it from an "open" to a "closed" conformation.[6] This closed conformation aligns the γ-phosphate of ATP with the hydroxyl group of the serine residue in Kemptide.
The phosphoryl transfer is facilitated by key residues within the PKA active site. The side chain of Asp166 acts as a catalytic base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. The now nucleophilic oxygen of the serine attacks the γ-phosphate of ATP. This process is stabilized by the coordination of two magnesium ions, which are chelated by the β- and γ-phosphates of ATP and the conserved DFG motif (Asp184, Phe185, Gly186) in PKA.[1] Lys168 also plays a crucial role in stabilizing the transition state. Following the transfer of the phosphate (B84403) group, ADP and the phosphorylated Kemptide are released, and the enzyme returns to its open conformation, ready for another catalytic cycle.
Quantitative Kinetic Data
The efficiency of Kemptide phosphorylation by PKA has been extensively characterized. The following table summarizes key kinetic parameters from various studies.
| Substrate | PKA Isoform | Km (µM) | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Kemptide | Bovine Cα | 16 | 20 | - | 1.25 x 10⁶ | [Kemp, B.E. et al. (1977) J. Biol. Chem. 252, 4888–94] |
| Kemptide | Recombinant murine Cα | 10 | 30 | - | 3.0 x 10⁶ | [Cook, P. F. et al. (1982) Biochemistry 21, 5794–5799] |
| S-Kemptide | PKA Cα | 13.6 ± 1.1 | 42.7 ± 1.2 | - | 3.14 x 10⁶ | [4] |
| T-Kemptide | PKA Cα | 425 ± 40 | 10.3 ± 0.4 | - | 0.024 x 10⁶ | [4] |
Experimental Protocols
A variety of assays are available to measure the phosphorylation of Kemptide by PKA. Below are detailed protocols for three commonly used methods.
Radioactive Kinase Assay ([γ-³²P]ATP)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into Kemptide.
Materials:
-
PKA catalytic subunit
-
Kemptide peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a known concentration of Kemptide, and the PKA enzyme.
-
Initiate the reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction stays within the linear range of product formation.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in a beaker of stop solution (75 mM phosphoric acid) to wash away unincorporated [γ-³²P]ATP.
-
Wash the P81 papers several times with the stop solution.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Place the dry P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the amount of phosphorylated Kemptide based on the specific activity of the [γ-³²P]ATP.
Fluorescence-Based Kinase Assay
This non-radioactive method utilizes a fluorescently labeled Kemptide substrate. Phosphorylation of the peptide leads to a change in its net charge, which can be detected by various means, such as mobility shift on an agarose (B213101) gel or changes in fluorescence polarization.
Materials:
-
PKA catalytic subunit
-
Fluorescently labeled Kemptide (e.g., 5-FAM-LRRASLG)
-
Kinase reaction buffer
-
ATP solution
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
Detection instrument (e.g., fluorescence plate reader, gel imager)
Procedure (Fluorescence Polarization Example):
-
Prepare a reaction mixture in a microplate well containing kinase reaction buffer, a low concentration of fluorescently labeled Kemptide, and the PKA enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature.
-
Measure the fluorescence polarization at different time points. As the small fluorescent peptide is phosphorylated and binds to the larger PKA enzyme for a longer duration or to a specific binding protein, the rotational motion of the fluorophore slows down, leading to an increase in fluorescence polarization.
-
The rate of change in fluorescence polarization is proportional to the kinase activity.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
PKA catalytic subunit
-
Kemptide peptide substrate
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Perform the kinase reaction in a microplate well by incubating PKA, Kemptide, and ATP in the kinase reaction buffer.
-
After the desired incubation time, add the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated in the first step back to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the PKA activity.
Visualizing the Mechanism and Workflows
PKA Signaling Pathway
The following diagram illustrates the canonical PKA activation and downstream signaling cascade.
Caption: Canonical PKA signaling pathway from GPCR activation to substrate phosphorylation.
Experimental Workflow for a Kinase Assay
The following diagram outlines a typical workflow for conducting an in vitro kinase assay to determine enzyme kinetics.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters.
Conclusion
The phosphorylation of Kemptide by PKA is a well-characterized and robust model system for studying serine/threonine kinase activity. The high specificity and favorable kinetic parameters of this interaction have established Kemptide as an indispensable tool in both basic research and drug discovery. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to investigate PKA function and modulation. A thorough understanding of this fundamental biochemical process is critical for elucidating the complex roles of PKA in health and disease and for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
The Role of Kemptide in Elucidating Protein Kinase A Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a vast array of physiological processes by catalyzing the phosphorylation of specific serine and threonine residues on substrate proteins. The specificity of this phosphorylation event is paramount for maintaining the fidelity of signaling pathways. A pivotal tool in unraveling the intricacies of PKA substrate recognition has been the synthetic peptide, Kemptide (B1673388). This technical guide provides an in-depth exploration of the role of Kemptide in PKA substrate specificity studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), was designed as an optimal substrate for PKA, mimicking the phosphorylation site of porcine liver pyruvate (B1213749) kinase.[1] Its discovery was a significant milestone, providing researchers with a reliable and specific tool to assay PKA activity and investigate the determinants of its substrate specificity. The peptide contains the minimal consensus recognition sequence for PKA, which is Arg-Arg-X-Ser/Thr, where X can be any amino acid.[2][3][4] The two arginine residues at the P-3 and P-2 positions (relative to the phosphorylated serine at P0) are critical for high-affinity binding to the PKA active site.[5]
This guide will delve into the structural basis of Kemptide recognition by PKA, present a comparative analysis of its phosphorylation kinetics, and provide detailed protocols for commonly used PKA activity assays that employ Kemptide as a substrate.
The PKA Signaling Pathway
The activation of PKA is a multi-step process initiated by the binding of a hormone or neurotransmitter to a G-protein coupled receptor (GPCR). This triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The activated Gα subunit dissociates and binds to adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits are then free to phosphorylate substrate proteins, including those containing Kemptide-like sequences.
Kemptide as a Specific PKA Substrate: A Quantitative Look
The utility of Kemptide in PKA studies stems from its high specificity and favorable kinetic parameters for PKA compared to other protein kinases. This specificity is primarily attributed to the two arginine residues at the P-3 and P-2 positions, which interact with acidic residues in the PKA active site.
Kinetic Parameters of Kemptide Phosphorylation
The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) or turnover number (kcat) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. A lower Km value indicates a higher affinity of the enzyme for its substrate.[6][7][8] The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio.
| Kinase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| PKA (wild-type) | Kemptide (LRRASLG) | 4.9 - 16 | 21 - 250 | 4.3 - 51 | [9][10][11] |
| PKA (wild-type) | T-Kemptide (LRRATLG) | ~500 | ~5 | ~0.01 | [2] |
| PKA (Y204A mutant) | Kemptide | - | 0.33 | ~70-fold decrease | [12] |
| PKA (unphosphorylated CR194A) | Kemptide | ~10-fold increase | Unaffected | - | [10] |
| PKG Iβ | Kemptide | - | - | Lower than VASPtide | [12][13] |
| Ecto-Protein Kinase | Kemptide | 3 - 4 | - | - | [14] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, temperature, and the source of the enzyme.
As the table illustrates, PKA exhibits a significantly higher catalytic efficiency for the canonical serine-containing Kemptide compared to its threonine-containing counterpart, highlighting PKA's preference for serine as the phosphoacceptor.[2] Mutations within the PKA catalytic subunit, such as Y204A, can drastically reduce its efficiency in phosphorylating Kemptide, demonstrating the importance of specific residues in substrate recognition and catalysis.[12] While other kinases like Protein Kinase G (PKG) can phosphorylate Kemptide, their efficiency is generally lower compared to their preferred substrates.[12][13]
Structural Basis of Kemptide Recognition by PKA
The high specificity of PKA for Kemptide is rooted in the precise molecular interactions between the peptide and the amino acid residues lining the active site cleft of the PKA catalytic subunit. X-ray crystallography and molecular dynamics simulations have provided detailed insights into this recognition process.[1][15][16]
The PKA active site is a groove located between the small and large lobes of the catalytic subunit. Key residues within this groove form a network of hydrogen bonds and electrostatic interactions with the Kemptide substrate.
-
Arginine Recognition (P-3 and P-2): The two arginine residues of Kemptide are critical for binding. Their positively charged guanidinium (B1211019) groups form salt bridges with negatively charged glutamate (B1630785) and aspartate residues in the PKA active site, including Glu127, Glu170, Glu230, and Asp328.[17]
-
Phosphoacceptor Site (P0): The serine residue at the P0 position is positioned in close proximity to the γ-phosphate of ATP, facilitated by interactions with residues such as Asp166 and Lys168.[17]
-
Hydrophobic Interactions (P+1): The leucine (B10760876) residue at the P+1 position fits into a hydrophobic pocket in the PKA active site, contributing to substrate binding.[18]
Experimental Protocols for PKA Activity Assays Using Kemptide
A variety of assays have been developed to measure PKA activity using Kemptide as a substrate. These can be broadly categorized into radioactive and non-radioactive methods.
Radioactive Filter Binding Assay
This is a classic and highly sensitive method for measuring PKA activity. It relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to Kemptide.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 100 µM Kemptide, and 100 µM [γ-³²P]ATP (with a specific activity of ~500-1000 cpm/pmol).
-
Enzyme Addition: Initiate the reaction by adding the PKA-containing sample (e.g., purified enzyme or cell lysate). The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid or 30% acetic acid).
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc (e.g., P81). The negatively charged phosphocellulose binds the positively charged Kemptide.
-
Washing: Wash the paper discs multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed and dried paper discs in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Mobility Shift Assay (KiMSA)
This method utilizes a fluorescently labeled Kemptide (e.g., Kemptide-FITC) and separates the phosphorylated and non-phosphorylated forms based on their different electrophoretic mobilities.[4][14][15][19][20]
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA), 1 mM ATP, and a fluorescently labeled Kemptide substrate (e.g., 5 µM Kemptide-FITC).
-
Enzyme Addition: Add the PKA-containing sample to the reaction mix.
-
Incubation: Incubate the reaction at 37°C for 25 minutes in the dark to prevent photobleaching of the fluorescent tag.[15]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing Tween-20) and heating at 100°C for 1 minute.[15]
-
Electrophoresis: Load the samples onto an agarose gel (e.g., 0.8%) and perform electrophoresis to separate the phosphorylated (more negatively charged, migrates faster) and non-phosphorylated Kemptide-FITC.
-
Visualization: Visualize the fluorescent bands using a UV transilluminator.
-
Quantification: Quantify the intensity of the phosphorylated and non-phosphorylated bands using densitometry software to determine the percentage of phosphorylated substrate.
Electrochemical Biosensor Assay
This label-free method immobilizes a modified Kemptide (e.g., Cys-Kemptide) onto a gold electrode. The phosphorylation event, which adds a negative charge to the peptide, alters the electrochemical properties of the electrode surface, which can be measured.[11][13][21]
Experimental Workflow:
Detailed Methodology:
-
Electrode Preparation: A gold electrode is modified by immobilizing a cysteine-tagged Kemptide (Cys-Kemptide) via a self-assembled monolayer.
-
Phosphorylation Reaction: The modified electrode is incubated in a solution containing the PKA sample and ATP.
-
Signal Detection: The phosphorylation of the immobilized Kemptide introduces negative charges, leading to a change in the interfacial electron transfer resistance. This change is measured using techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The magnitude of the change in the electrochemical signal is proportional to the PKA activity.
Conclusion
Kemptide has proven to be an indispensable tool for dissecting the substrate specificity of Protein Kinase A. Its well-defined sequence and favorable kinetic properties have enabled the development of a wide range of robust and reliable assays for measuring PKA activity. From traditional radioactive methods to modern fluorescent and electrochemical approaches, Kemptide continues to be a cornerstone in the study of PKA signaling. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize Kemptide in their investigations of PKA function and the development of novel therapeutics targeting this crucial enzyme. The ongoing exploration of Kemptide and its analogs will undoubtedly continue to yield valuable insights into the complex world of protein phosphorylation and cellular signaling.
References
- 1. rcsb.org [rcsb.org]
- 2. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Mutation of a kinase allosteric node uncouples dynamics linked to phosphotransfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for the Regulation of Protein Kinase A by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Kinase Structure and Dynamics: Role of the αC-β4 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. conservancy.umn.edu [conservancy.umn.edu]
Kemptide as a Model Substrate for Kinase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kemptide (B1673388), a synthetic peptide that has become a cornerstone in the study of protein kinase activity. Its well-defined sequence and specificity for Protein Kinase A (PKA) have established it as an invaluable tool for biochemical assays, inhibitor screening, and understanding fundamental enzymatic processes. This document details the properties of Kemptide, provides a summary of its kinetic parameters with various kinases, outlines detailed experimental protocols for its use, and illustrates key concepts with visual diagrams.
Introduction to Kemptide
Kemptide is a synthetic heptapeptide (B1575542) with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[1] It was originally designed based on the phosphorylation site of pyruvate (B1213749) kinase, a natural substrate of cAMP-dependent Protein Kinase A (PKA).[2] The serine residue at position five serves as the phosphate (B84403) acceptor. The two arginine residues at positions two and three are critical for recognition by PKA, fitting into the kinase's substrate-binding cleft. Its relatively low molecular weight (772 Da) and high solubility in aqueous solutions make it an ideal substrate for in vitro kinase assays.[1]
The primary utility of Kemptide lies in its high specificity for PKA, making it a model substrate to study the activity of this key signaling enzyme.[2][3] While PKA is its most prominent interacting partner, Kemptide can also be phosphorylated by other kinases, albeit often with lower efficiency. This allows for its use in broader kinase profiling studies, with the caveat that results must be interpreted with an understanding of its substrate specificity.
Quantitative Data: Kinetic Parameters of Kemptide Phosphorylation
The efficiency of Kemptide as a substrate for various kinases can be quantified by its Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following tables summarize the kinetic parameters of Kemptide and its analogs with Protein Kinase A.
| Substrate | Kinase | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Kemptide (LRRASLG) | PKA | 16 | 21.8 | 1.36 |
| [Ala¹]-Kemptide | PKA | 1200 | 2.5 | 0.002 |
| [Ala²]-Kemptide | PKA | 690 | 2.4 | 0.003 |
| [Ala³]-Kemptide | PKA | 200 | 0.4 | 0.002 |
| [Ala⁴]-Kemptide | PKA | 16 | 1.5 | 0.094 |
| [Ala⁶]-Kemptide | PKA | 11 | 2.2 | 0.2 |
| [Ala⁷]-Kemptide | PKA | 18 | 21.0 | 1.17 |
| [Gly¹]-Kemptide | PKA | 380 | 11.0 | 0.029 |
| [Gly⁷]-Kemptide | PKA | 19 | 20.0 | 1.05 |
Experimental Protocols
A variety of assay formats can be employed to measure the phosphorylation of Kemptide by kinases. These range from traditional radiometric methods to more modern, non-radioactive fluorescence-based techniques.
Radiometric Kinase Assay
This classic method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP into Kemptide.
Materials:
-
Purified kinase
-
Kemptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x kinase reaction buffer
-
2.5 µL of 10x Kemptide solution
-
1 µL of purified kinase
-
11.5 µL of sterile deionized water
-
-
Initiate the reaction by adding 5 µL of a [γ-³²P]ATP solution (containing a known concentration of unlabeled ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid.
-
Wash the P81 papers three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, and the amount of enzyme used.
Fluorescence-Based Kinase Assays
These assays offer non-radioactive alternatives for measuring Kemptide phosphorylation and are well-suited for high-throughput screening.
This method utilizes a Kemptide peptide that is covalently linked to a fluorescent molecule. The phosphorylation of the peptide can be detected by a change in the fluorescence properties or by separation of the phosphorylated and unphosphorylated peptides.[3]
Materials:
-
Purified kinase
-
Fluorescently labeled Kemptide (f-Kemptide)
-
ATP
-
Kinase reaction buffer
-
Method for separating phosphorylated and unphosphorylated peptide (e.g., agarose (B213101) gel electrophoresis, capillary electrophoresis)
-
Fluorescence detector
Protocol (example using agarose gel electrophoresis):
-
Prepare the kinase reaction mixture as described in the radiometric assay, substituting f-Kemptide for unlabeled Kemptide and using non-radioactive ATP.
-
Incubate the reaction at 30°C for the desired time.
-
Stop the reaction by adding a stop solution containing EDTA and a loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the negatively charged phosphorylated f-Kemptide from the less negatively charged unphosphorylated f-Kemptide.
-
Visualize the bands using a fluorescence gel imager.
-
Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated substrate to determine the percentage of substrate conversion.
This assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, its rotation slows, leading to an increase in polarization. In a competitive FP kinase assay, a fluorescently labeled phosphopeptide tracer competes with the kinase-generated phosphorylated Kemptide for binding to a phospho-specific antibody.
Materials:
-
Purified kinase
-
Kemptide substrate
-
ATP
-
Kinase reaction buffer
-
Fluorescently labeled phosphopeptide tracer (with high affinity for the antibody)
-
Phospho-serine specific antibody
-
FP-compatible microplate reader
Protocol:
-
Dispense the kinase, Kemptide, and any potential inhibitors into the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction by adding a solution containing the phospho-specific antibody and the fluorescent phosphopeptide tracer.
-
Incubate to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization using a microplate reader. A decrease in polarization indicates the displacement of the tracer by the phosphorylated Kemptide, and thus, higher kinase activity.
TR-FRET is a robust technology for high-throughput screening. In a common format for kinase assays, a biotinylated Kemptide substrate and a phospho-specific antibody labeled with a europium (Eu) cryptate (donor) are used. Upon phosphorylation, the antibody binds to the biotinylated phosphopeptide. The addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Purified kinase
-
Biotinylated Kemptide substrate
-
ATP
-
Kinase reaction buffer
-
Europium-labeled phospho-serine specific antibody
-
Streptavidin-XL665
-
TR-FRET compatible microplate reader
Protocol:
-
Perform the kinase reaction in a microplate with the biotinylated Kemptide substrate.
-
Stop the reaction by adding EDTA.
-
Add a detection mixture containing the europium-labeled phospho-specific antibody and streptavidin-XL665.
-
Incubate to allow for the formation of the immunocomplex.
-
Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor. An increase in the FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated Kemptide.
Visualizations
PKA Signaling Pathway
Caption: Canonical PKA signaling pathway initiated by an extracellular signal.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening kinase inhibitors using Kemptide.
References
Structural Conformation of Kemptide in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a synthetic heptapeptide (B1575542) that serves as a prototypical substrate for cAMP-dependent Protein Kinase A (PKA). Its well-defined sequence and high affinity for PKA have established it as an indispensable tool in the study of protein kinase-mediated signaling pathways, inhibitor screening, and the elucidation of phosphorylation-dependent processes. Understanding the solution conformation of Kemptide is critical for comprehending its interaction with the PKA catalytic site and for the rational design of novel kinase inhibitors and substrates.
This technical guide provides a comprehensive overview of the structural conformation of Kemptide in an aqueous environment. It details the key experimental and computational methodologies employed to characterize its structure, presents the expected quantitative data, and illustrates the relevant biological context and experimental workflows. While a definitive high-resolution structure of unbound Kemptide in solution is not extensively documented in publicly available literature, this guide synthesizes information from studies on Kemptide in complex with PKA and general principles of peptide structural analysis to provide a robust framework for its conformational characterization.
Structural Insights from Experimental and Computational Methods
The solution conformation of a flexible peptide like Kemptide is best described as a dynamic ensemble of interconverting structures rather than a single static state. The primary techniques used to investigate this ensemble are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. By analyzing various NMR parameters, it is possible to derive distance and dihedral angle restraints that define the peptide's conformational space.
Expected Quantitative Data:
While specific experimental data for unbound Kemptide is scarce, a typical NMR structural analysis would yield the following data, which would be compiled into tables for detailed comparison.
Table 1: Expected ¹H and ¹³C Chemical Shift Assignments for Kemptide in Aqueous Solution.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Leu-1 | N-H | Value | |
| Cα-H | Value | Value | |
| Cβ-H | Value | Value | |
| Cγ-H | Value | Value | |
| Cδ-H | Value | Value | |
| Arg-2 | N-H | Value | |
| Cα-H | Value | Value | |
| ... | ... | ... | |
| Ser-5 | Cβ-H | Value | Value |
| ... | ... | ... | ... |
| Gly-7 | Cα-H | Value | Value |
Table 2: Representative Nuclear Overhauser Effect (NOE) Derived Distance Restraints for Kemptide.
| Residue 1 | Atom 1 | Residue 2 | Atom 2 | Distance (Å) |
| Ala-4 | Cα-H | Ser-5 | N-H | Value (e.g., < 2.8) |
| Arg-2 | Cβ-H | Ala-4 | Cα-H | Value |
| Leu-1 | Cδ-H | Arg-3 | Cγ-H | Value |
| ... | ... | ... | ... | ... |
Note: This table provides a hypothetical representation of short-, medium-, and long-range NOE restraints that would be crucial for defining the tertiary structure of Kemptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation.
Expected Quantitative Data:
A CD spectrum of Kemptide in aqueous solution is expected to be dominated by random coil characteristics, given its short and flexible nature. However, transient or partially populated secondary structural elements might be present. Deconvolution of the CD spectrum would provide an estimation of the percentage of different secondary structures.
Table 3: Estimated Secondary Structure Content of Kemptide from CD Spectroscopy.
| Secondary Structure | Percentage (%) |
| α-Helix | Value |
| β-Sheet | Value |
| β-Turn | Value |
| Random Coil | Value |
Note: The exact percentages would be determined by the deconvolution algorithm used and the specific experimental conditions.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a peptide in solution. By simulating the atomic motions over time, MD can reveal the dynamic nature of Kemptide and identify the most populated conformational states.
Expected Quantitative Data:
MD simulations of unbound Kemptide in a water box would generate a trajectory file containing the coordinates of all atoms over time. Analysis of this trajectory would yield information on:
Table 4: Key Parameters from Molecular Dynamics Simulation of Unbound Kemptide.
| Parameter | Description | Expected Value/Observation |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide backbone from a reference structure over time. | Fluctuations around an average value, indicating conformational sampling. |
| Radius of Gyration (Rg) | A measure of the compactness of the peptide. | Distribution of values reflecting the ensemble of conformations. |
| Secondary Structure Propensity | The probability of each residue adopting a specific secondary structure (e.g., helix, sheet, turn, coil). | Predominantly random coil with potential for transient turn or helical structures. |
| Ramachandran Plot | A plot of the phi (φ) and psi (ψ) backbone dihedral angles for each residue. | Distribution of points in the allowed regions, with clustering indicating preferred conformations. |
Experimental Protocols
NMR Spectroscopy for Peptide Structure Determination
-
Sample Preparation:
-
Dissolve synthetic Kemptide (typically >95% purity) in a buffered aqueous solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1-5 mM.[1]
-
Add 5-10% D₂O to the sample for the spectrometer's lock system.
-
Filter the sample to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (< 5 Å), providing distance restraints.[1]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).
-
Perform sequential resonance assignment by connecting the spin systems identified in the TOCSY spectra using the sequential NOEs (dαN(i, i+1), dNN(i, i+1)) observed in the NOESY spectrum.
-
Integrate the NOESY cross-peaks and calibrate them to derive interproton distance restraints.
-
Measure ³J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that satisfy the experimental restraints.
-
Refine the structures in a simulated water environment.
-
Circular Dichroism Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Prepare a stock solution of Kemptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[2]
-
Determine the precise concentration of the peptide stock solution using a reliable method (e.g., quantitative amino acid analysis).
-
Prepare a series of dilutions of the peptide in the same buffer to a final concentration range of 0.1-0.2 mg/mL.[2]
-
Prepare a buffer blank containing the exact same buffer composition as the peptide samples.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record the CD spectrum of the buffer blank and the peptide samples in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).[2]
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees * 100) / (concentration in mol/L * path length in cm * number of residues)
-
Deconvolute the resulting spectrum using algorithms such as CONTIN, SELCON3, or K2D3 to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[3]
-
Molecular Dynamics (MD) Simulations of a Peptide in Solution
-
System Setup:
-
Obtain or build an initial 3D structure of the Kemptide peptide (e.g., an extended conformation).
-
Choose a suitable force field for the simulation (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in the center of a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).[4]
-
Add counter-ions to neutralize the system and mimic physiological salt concentrations.[4]
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide atoms. This is followed by a period of unrestrained equilibration.
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow for adequate conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory using simulation analysis tools (e.g., GROMACS tools, VMD, AmberTools).
-
Calculate properties such as RMSD, Rg, secondary structure evolution, and Ramachandran plots to characterize the conformational ensemble of Kemptide.
-
Perform clustering analysis to identify the most representative conformations.
-
Signaling Pathway and Experimental Workflow Visualization
PKA Signaling Pathway: Substrate Phosphorylation
The following diagram illustrates the canonical PKA signaling pathway, culminating in the phosphorylation of a substrate like Kemptide.
Caption: PKA signaling pathway leading to substrate phosphorylation.
Experimental Workflow for Kemptide Conformational Analysis
This diagram outlines the logical flow of experiments to characterize the solution structure of a peptide like Kemptide.
Caption: Experimental workflow for peptide conformational analysis.
Conclusion
Kemptide remains a cornerstone for studying PKA activity and phosphorylation. While its unbound solution structure is likely a dynamic ensemble of largely disordered conformations, the methodologies outlined in this guide provide a robust framework for its detailed characterization. A combination of NMR spectroscopy, CD spectroscopy, and MD simulations is essential to build a comprehensive model of its conformational landscape. The resulting structural insights are invaluable for understanding its recognition by PKA and for the development of novel therapeutics targeting kinase signaling pathways. Further research focusing on the detailed NMR analysis of unbound Kemptide would be highly beneficial to the scientific community.
References
Kemptide Amide vs. Kemptide Peptide: A Technical Guide to a Key PKA Substrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kemptide (B1673388), a synthetic heptapeptide (B1575542) with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a widely utilized and specific substrate for cAMP-dependent Protein Kinase A (PKA).[1][2] Its defined sequence, derived from porcine liver pyruvate (B1213749) kinase, provides a reliable tool for assaying PKA activity in a variety of contexts.[3][4] This technical guide provides an in-depth exploration of the core differences between the two common forms of this peptide: Kemptide peptide (with a C-terminal carboxylic acid) and Kemptide amide (with a C-terminal amide). While both serve as PKA substrates, the C-terminal modification introduces subtle but significant physicochemical differences that can influence experimental design and data interpretation. This document details these differences, provides relevant experimental protocols, and illustrates the associated signaling pathways.
Structural and Physicochemical Differences
The fundamental distinction between Kemptide peptide and Kemptide amide lies in the chemical group at the C-terminus.
-
Kemptide Peptide: The C-terminal glycine (B1666218) residue terminates with a free carboxylic acid group (-COOH). At physiological pH, this group is typically deprotonated, carrying a negative charge (-COO⁻).
-
Kemptide Amide: The C-terminal carboxylic acid is replaced by a primary amide group (-CONH₂). This modification neutralizes the negative charge at the C-terminus, resulting in a more neutrally charged molecule overall compared to its peptide counterpart at physiological pH.
This seemingly minor alteration has several important consequences:
-
Charge: The most immediate difference is the overall charge of the molecule. The amide form is less negatively charged than the peptide form. This can affect its interaction with the kinase and other components in an assay, as well as its solubility and mobility in electrophoretic systems.
-
Stability: C-terminal amidation is a common strategy to increase the stability of peptides. The amide bond is generally more resistant to degradation by exopeptidases, such as carboxypeptidases, which are present in cellular lysates and serum.[5][6] This can lead to a longer effective half-life in biological samples.
-
Conformation: The change in the C-terminal group can subtly influence the peptide's three-dimensional structure and its ability to adopt the optimal conformation for binding to the PKA active site.
Table 1: Summary of Physicochemical Properties
| Property | Kemptide Peptide | Kemptide Amide | Reference |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂ | [4] |
| C-Terminal Group | Carboxylic Acid (-COOH) | Amide (-CONH₂) | N/A |
| Charge at pH 7.4 | Net positive (less positive due to C-terminal COO⁻) | Net positive (more positive than peptide form) | N/A |
| Susceptibility to Carboxypeptidases | Higher | Lower | [5][6] |
Impact on PKA Phosphorylation Kinetics
While both Kemptide peptide and Kemptide amide are effective substrates for PKA, the C-terminal modification can potentially influence the kinetics of the phosphorylation reaction. The interaction between a substrate and the active site of a kinase is highly specific, and even minor structural changes can affect binding affinity (Km) and/or the catalytic turnover rate (kcat).
-
Binding Affinity (Km): The change in charge and conformation at the C-terminus could alter the binding affinity of the substrate for the PKA active site. Whether this increases or decreases the Km would depend on the specific interactions at the C-terminal end of the binding pocket.
-
Catalytic Efficiency (kcat/Km): Any change in Km or kcat will ultimately affect the overall catalytic efficiency of the enzyme for the substrate.
For the unmodified Kemptide peptide, reported Km values for PKA are in the low micromolar range, typically between 3-4 µM.[2]
Table 2: Reported Kinetic Parameters for Kemptide Peptide
| Parameter | Value | Enzyme Source | Reference |
| Km | 3-4 µM | Ecto-protein kinase | [2] |
| Km | 4.9 ± 1.4 µM | Catalytic subunit of cAMP-dependent protein kinase | [5] |
No direct comparative quantitative data for Kemptide amide was found in the searched literature.
Experimental Protocols
Solid-Phase Synthesis of Kemptide Amide (Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂)
Kemptide amide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin. The Rink Amide linker is designed to yield a C-terminal amide upon cleavage from the resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ser, Ala, Arg, Arg, Leu), using the appropriate Fmoc-protected amino acid.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Characterization:
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.[2]
-
In Vitro PKA Kinase Assay (Radiometric)
This protocol is a standard method for measuring PKA activity using [γ-³²P]ATP and either Kemptide peptide or Kemptide amide as a substrate.
Materials:
-
Purified PKA catalytic subunit
-
Kemptide peptide or Kemptide amide solution (e.g., 1 mM stock)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (non-radioactive)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing assay buffer, PKA enzyme, and the desired concentration of Kemptide substrate.
-
Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mix. The final ATP concentration should be at or above the Km for PKA.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the Kemptide substrate based on the specific activity of the [γ-³²P]ATP.
In Vitro PKA Kinase Assay (Non-Radiometric - ADP-Glo™)
This is an example of a non-radiometric, luminescence-based assay for PKA activity.
Materials:
-
Purified PKA catalytic subunit
-
Kemptide peptide or Kemptide amide solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ATP solution
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a microplate well by combining the PKA enzyme, Kemptide substrate, and ATP in the assay buffer.
-
Incubate at the desired temperature (e.g., 30°C) for the desired time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence:
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathways and Experimental Workflows
Canonical PKA Signaling Pathway
Kemptide is a substrate for PKA, a key enzyme in the cAMP signaling pathway. This pathway is activated by a variety of extracellular signals that lead to an increase in intracellular cyclic AMP (cAMP).
Caption: Canonical PKA signaling pathway.
Experimental Workflow for Comparing Kemptide Peptide and Amide
This workflow outlines the steps for a robust comparison of the two Kemptide variants as PKA substrates.
Caption: Workflow for comparing Kemptide substrates.
Conclusion
Kemptide peptide and Kemptide amide are both valuable tools for the study of PKA activity. The choice between the two will depend on the specific requirements of the experiment. The peptide form, with its C-terminal carboxylate, is a well-characterized substrate with known kinetic parameters. The amide form offers the potential for increased stability against enzymatic degradation, which may be advantageous in studies involving complex biological matrices such as cell lysates or serum. While direct comparative kinetic data is lacking in the literature, the provided protocols and workflows offer a framework for researchers to perform such comparisons and make an informed decision on the most suitable substrate for their research needs. The structural and physicochemical differences outlined in this guide should be carefully considered when designing experiments and interpreting results.
References
- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kemptide (PKA) Peptide Substrate [promega.jp]
- 5. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Measuring PKA Activity in Cell Lysates Using Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial enzyme in cellular signaling, plays a pivotal role in a myriad of physiological processes, including metabolism, gene transcription, and cell growth and differentiation.[1][2][3] The dysregulation of PKA activity is implicated in numerous diseases, making it a significant target for therapeutic intervention.[4] Accurate measurement of PKA activity in cellular contexts is therefore essential for both basic research and drug development.
These application notes provide detailed protocols for measuring the activity of cAMP-dependent Protein Kinase A (PKA) in cell lysates using the specific peptide substrate, Kemptide (B1673388) (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[5][6] Kemptide is a synthetic heptapeptide (B1575542) that serves as a specific substrate for PKA, allowing for targeted measurement of its kinase activity.[7][8] Both traditional radioactive and more modern non-radioactive methods will be detailed, providing researchers with options to suit their laboratory capabilities and safety protocols.
PKA Signaling Pathway
The activation of PKA is a key event in the G-protein coupled receptor (GPCR) signaling cascade. Upon binding of an extracellular ligand (e.g., hormones, neurotransmitters) to a GPCR, a conformational change activates an associated Gs alpha subunit.[] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[][10] cAMP then acts as a second messenger, binding to the regulatory subunits of the inactive PKA holoenzyme. This binding event causes the release and activation of the catalytic subunits, which can then phosphorylate downstream target proteins on serine or threonine residues, including the synthetic substrate Kemptide.[3][][11]
Experimental Principles
The core principle of the PKA activity assay is to measure the transfer of a phosphate (B84403) group from ATP to the Kemptide substrate, catalyzed by PKA present in a cell lysate. The rate of this phosphorylation is directly proportional to the PKA activity.
1. Radioactive Assay: This traditional method utilizes [γ-³²P]ATP as the phosphate donor.[12][13] The radiolabeled phosphate is transferred to Kemptide. The phosphorylated, radioactive Kemptide is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.[12][14]
2. Non-Radioactive Assays: To avoid the safety concerns and logistical challenges of working with radioisotopes, several non-radioactive methods have been developed.[6][15] These often employ modified Kemptide substrates, such as those labeled with a fluorescent tag.[15][16] Phosphorylation of the fluorescently labeled Kemptide results in a change in its properties (e.g., mobility in a gel), which can be detected and quantified.[6][16] Another approach is an ELISA-based assay that uses an antibody specific for the phosphorylated form of the substrate.[17]
Data Presentation: Assay Parameters
The following table summarizes key quantitative parameters for the PKA activity assay using Kemptide. These values are intended as a starting point, and optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Kemptide Concentration | 10 - 100 µM | The Km of PKA for Kemptide is in the low micromolar range (e.g., 3-4 µM).[7] Using a concentration well above the Km ensures the reaction rate is not limited by substrate availability. |
| ATP Concentration | 100 µM - 1 mM | While biochemical assays often use ATP concentrations around the Km, cellular ATP levels are in the millimolar range.[18] The chosen concentration can influence the apparent activity of inhibitors.[18] |
| Cell Lysate Protein | 10 - 200 µg per assay | The optimal amount of lysate should be determined empirically to ensure the reaction is within the linear range.[12] |
| Incubation Time | 10 - 30 minutes | The reaction should be linear over the chosen time course.[12] |
| Incubation Temperature | 30 °C | This is a common temperature for kinase assays.[12] |
| PKA Inhibitor (Control) | e.g., H-89, sPKI | A specific PKA inhibitor should be used to confirm that the measured activity is due to PKA.[16][19] |
Experimental Protocols
The following protocols provide a general framework for measuring PKA activity in cell lysates. It is recommended to optimize these protocols for your specific experimental conditions.
Experimental Workflow
Protocol 1: Cell Lysis for Kinase Assays
This protocol is designed to gently lyse cells while preserving kinase activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 2.5 mM Sodium Pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄.[20]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow and treat cells in culture plates as required by the experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[21]
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 0.5 mL for a 10 cm plate).[20]
-
Incubate the plate on ice for 10 minutes with gentle shaking.[21]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[22]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[17]
Protocol 2: Radioactive PKA Activity Assay
This protocol is based on the transfer of ³²P from [γ-³²P]ATP to Kemptide.
Materials:
-
Cell Lysate (prepared as in Protocol 1)
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate.[20]
-
Kemptide solution (e.g., 1 mM stock)
-
ATP solution (e.g., 10 mM stock)
-
[γ-³²P]ATP
-
PKA inhibitor (for negative control)
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
For each reaction, prepare a master mix of Kinase Assay Buffer, Kemptide, and other components except for the lysate and ATP.
-
In a microcentrifuge tube on ice, add:
-
10-200 µg of cell lysate protein
-
Kinase Assay Buffer to bring the volume to 30 µL
-
10 µL of Kemptide solution (final concentration ~100 µM)
-
For negative controls, add a specific PKA inhibitor.
-
-
Prepare the ATP mix by combining cold ATP and [γ-³²P]ATP. The final ATP concentration in the reaction should be 100-500 µM.
-
Initiate the reaction by adding 10 µL of the ATP mix to each tube. The final reaction volume is typically 40-50 µL.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[12]
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Wash once with acetone.[12]
-
Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate PKA activity, often expressed as pmol of phosphate incorporated per minute per mg of protein.
Protocol 3: Non-Radioactive Kinase Mobility Shift Assay (KiMSA)
This protocol utilizes a fluorescently labeled Kemptide (e.g., Kemptide-FITC) and separates the phosphorylated and non-phosphorylated forms by agarose (B213101) gel electrophoresis.[16][24]
Materials:
-
Cell Lysate (prepared as in Protocol 1)
-
Kinase Assay Buffer (as in Protocol 2)
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
ATP solution
-
PKA inhibitor (for negative control)
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE)
-
Gel loading buffer
-
Gel imaging system capable of detecting the fluorophore
Procedure:
-
Set up the kinase reaction as described in Protocol 2, but replace [γ-³²P]ATP with only non-radioactive ATP and use fluorescently labeled Kemptide as the substrate.
-
Incubate at 30°C for an appropriate time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of gel loading buffer.
-
Prepare a 1-2% agarose gel in the appropriate electrophoresis buffer.
-
Load the samples onto the agarose gel.
-
Run the electrophoresis to separate the phosphorylated and non-phosphorylated fluorescent Kemptide. The phosphorylated peptide will have a different net charge and migrate differently.[6]
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the phosphorylated Kemptide using densitometry software.[16] The amount of phosphorylated substrate is a measure of PKA activity.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately and reliably measure PKA activity in cell lysates using Kemptide. The choice between radioactive and non-radioactive methods will depend on the specific needs and resources of the laboratory. By carefully optimizing the assay conditions and including appropriate controls, these methods can provide valuable insights into the regulation of PKA signaling in health and disease, and aid in the development of novel therapeutics targeting this important kinase.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. What are PKA modulators and how do they work? [synapse.patsnap.com]
- 5. Kemptide (PKA) Peptide Substrate [promega.sg]
- 6. ulab360.com [ulab360.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 17. documents.thermofisher.cn [documents.thermofisher.cn]
- 18. shop.carnabio.com [shop.carnabio.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PKA Activity Assay in Tissue Homogenates with Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell growth and differentiation. The dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery and development. Kemptide (B1673388), a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a specific and efficient substrate for PKA, enabling the reliable measurement of its kinase activity.[1][2] This document provides detailed protocols for performing PKA activity assays in tissue homogenates using Kemptide, covering both traditional radioactive methods and modern non-radioactive alternatives.
The fundamental principle of the assay involves the transfer of the γ-phosphate from ATP to the serine residue within the Kemptide sequence, catalyzed by PKA present in the tissue homogenate.[3] The extent of this phosphorylation event is then quantified to determine the PKA activity.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PKA signaling pathway leading to substrate phosphorylation and the general experimental workflow for the PKA activity assay.
Caption: PKA signaling pathway leading to Kemptide phosphorylation.
Caption: General experimental workflow for PKA activity assay.
Experimental Protocols
Preparation of Tissue Homogenates
Proper sample preparation is critical for obtaining reliable results. All steps should be performed at 4°C to minimize protein degradation and phosphatase activity.
Materials:
-
Tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).[4][5]
-
Dounce homogenizer or pestle
-
Microcentrifuge
Protocol:
-
Excise the tissue and wash it with ice-cold PBS to remove any contaminants.[6]
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the minced tissue.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 passes or a pestle.[6]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Radioactive PKA Activity Assay
This traditional method relies on the use of [γ-³²P]ATP to track the phosphorylation of Kemptide.
Materials:
-
Tissue lysate
-
Kemptide solution (10 mg/mL in water)[1]
-
Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol.[7]
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB.[3]
-
[γ-³²P]ATP
-
P81 phosphocellulose paper[3]
-
0.75% Phosphoric acid[3]
-
Acetone[3]
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For each reaction, add:
-
Prepare the Magnesium/ATP cocktail and add a sufficient amount of [γ-³²P]ATP.
-
Initiate the kinase reaction by adding 10 µL of the Magnesium/[γ-³²P]ATP cocktail to each tube.
-
Gently vortex the tubes and incubate at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.[3]
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[3]
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Wash the squares once with acetone (B3395972) for 5 minutes to dry the paper.[3]
-
Transfer the dried P81 squares to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Non-Radioactive PKA Activity Assay (Luminescence-Based)
This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Tissue lysate
-
Kemptide solution
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[8]
-
ATP solution
-
Commercially available ADP-Glo™ Kinase Assay kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[8]
-
White opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
In a well of a white opaque plate, prepare the kinase reaction mixture:
-
Incubate the reaction at room temperature for a predetermined time (e.g., 15-60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKA activity.[8]
Data Presentation and Analysis
Quantitative data from PKA activity assays should be presented clearly for comparison. Below are examples of how data can be structured.
Table 1: PKA Enzyme Titration (Luminescence Assay)
| PKA (units) | Luminescence (RLU) | Signal-to-Background Ratio | % ATP to ADP Conversion |
| 0.2 | 58,342 | 833.5 | 58.3 |
| 0.1 | 49,871 | 712.4 | 49.9 |
| 0.05 | 35,623 | 508.9 | 35.6 |
| 0.025 | 21,458 | 306.5 | 21.5 |
| 0.012 | 10,987 | 156.9 | 11.0 |
| 0.006 | 5,632 | 80.5 | 5.6 |
| 0.003 | 2,876 | 41.1 | 2.9 |
| 0 | 70 | 1.0 | 0.0 |
| Data adapted from a representative luminescence-based PKA assay.[8] |
Table 2: PKA Activity in Tissue Homogenates (Radioactive Assay)
| Sample | Mean CPM | PKA Activity (pmol/min/mg) |
| Control (No Lysate) | 31,116 | 0 |
| Tissue A (Basal) | 850,432 | 450.6 |
| Tissue A (+ cAMP activator) | 2,703,521 | 1432.8 |
| Tissue B (Basal) | 625,119 | 331.1 |
| Tissue B (+ cAMP activator) | 1,987,654 | 1052.7 |
| Tissue A (+ PKA inhibitor) | 150,876 | 63.4 |
| Data is hypothetical but representative of a radioactive PKA assay.[3] |
Data Analysis:
-
Radioactive Assay: PKA activity is typically expressed as picomoles of phosphate (B84403) incorporated into Kemptide per minute per milligram of protein in the tissue lysate. This is calculated based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) obtained for each sample after subtracting the background CPM from the negative control.
-
Non-Radioactive Assays: For luminescence, fluorescence, or colorimetric assays, a standard curve is often generated using purified PKA of known activity.[4] The activity in the tissue samples is then determined by interpolating their signal from this standard curve and normalizing to the protein concentration. The results are often expressed as relative light units (RLU), relative fluorescence units (RFU), or optical density (OD) per milligram of protein.
Conclusion
The choice between radioactive and non-radioactive PKA activity assays depends on the specific needs of the researcher, available equipment, and safety considerations. Radioactive assays are highly sensitive but require specialized handling and disposal of radioactive materials.[9] Non-radioactive methods, such as luminescence-based assays, offer a safer, high-throughput alternative with comparable sensitivity.[8][9] By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible measurements of PKA activity in tissue homogenates, facilitating a deeper understanding of PKA's role in health and disease and aiding in the development of novel therapeutics.
References
- 1. Kemptide (PKA) Peptide Substrate [promega.com]
- 2. Promega Kemptide (PKA) Peptide Substrate 1 mg | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. arborassays.com [arborassays.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. promega.com [promega.com]
- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Kemptide Assay for PKA Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell growth and division.[1] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[2] Dysregulation of PKA signaling is implicated in various diseases, making it a crucial target for drug discovery.[1]
Traditionally, PKA activity has been measured using radioactive assays involving [γ-³²P] ATP.[3][4] However, these methods pose health risks and involve high costs and specialized handling.[3][4] This document details a non-radioactive, fluorescence-based assay for measuring PKA activity using a fluorescently labeled Kemptide (B1673388) substrate. This method offers a safer, more cost-effective, and sensitive alternative for quantifying PKA activity in both purified enzyme preparations and cell extracts.[3][4][5]
The assay is based on the principle that the phosphorylation of a fluorescently labeled Kemptide peptide by PKA alters its net charge.[3][4][6][7] This charge difference allows for the separation of the phosphorylated and non-phosphorylated peptides using techniques like agarose (B213101) gel electrophoresis.[3][4][7] The extent of phosphorylation, and thus PKA activity, is then quantified by measuring the fluorescence of the separated bands.[3][4][7] A specific application of this principle is the Kinase Mobility Shift Assay (KiMSA).[3][4][7][8]
PKA Signaling Pathway
The activation of PKA is a central event in many signaling cascades. It is typically initiated by extracellular signals that lead to an increase in intracellular cAMP levels. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2] These active catalytic subunits can then phosphorylate various substrate proteins on serine or threonine residues, eliciting a cellular response.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 4. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Radiolabeled ³²P Kemptide PKA Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of cAMP-dependent Protein Kinase A (PKA) using the synthetic peptide substrate Kemptide (LRRASLG) and radiolabeled [γ-³²P]ATP. This assay is a robust and sensitive method for quantifying PKA phosphotransferase activity in various samples, including purified enzyme preparations and cell lysates.[1][2][3]
Principle of the Assay
The core principle of this assay is the enzymatic transfer of the terminal (gamma) phosphate (B84403) group from [γ-³²P] Adenosine Triphosphate (ATP) to a specific serine residue within the Kemptide substrate, catalyzed by the PKA enzyme.[1][2] The resulting phosphorylated Kemptide is then separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the Kemptide is directly proportional to the PKA activity. Separation is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which selectively binds the phosphorylated peptide, while the unbound ATP is washed away.[1][2] The radioactivity captured on the paper is then quantified using a scintillation counter.[1][2]
PKA Activation and Substrate Phosphorylation Pathway
The following diagram illustrates the canonical activation of PKA by cyclic AMP (cAMP), leading to the phosphorylation of the Kemptide substrate.
Caption: PKA activation by cAMP and subsequent Kemptide phosphorylation.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified PKA catalytic subunit or cell lysate/immunoprecipitate containing PKA.
-
Substrate: Kemptide (Sequence: LRRASLG).
-
Radiolabel: [γ-³²P]ATP (~3000 Ci/mmol).
-
Buffers: Assay Dilution Buffer (ADB), Reaction Buffer.
-
Other Reagents: Unlabeled ATP, Magnesium Chloride (MgCl₂), Phosphoric Acid (0.75%), Acetone (B3395972).
-
Consumables: P81 Phosphocellulose paper squares, microcentrifuge tubes, pipette tips, scintillation vials, scintillation fluid.
-
Equipment: Incubating water bath (30°C), vortex mixer, pipettes, timer, scintillation counter, plexiglass shielding.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the PKA assay.
| Parameter | Typical Value / Range | Reference(s) |
| Purified PKA Enzyme | 25-100 ng per assay | [1][2] |
| Protein from Lysate/IP | 10-200 µg per assay | [1][2] |
| Kemptide Concentration | 130 µM (final) | [4] |
| ATP Concentration (unlabeled) | 83.3 µM - 125 µM (final) | [1][2] |
| [γ-³²P]ATP Specific Activity | 500-1,000 cpm/pmol | [4] |
| Total Reaction Volume | 40 µL - 60 µL | [1][2] |
| Incubation Temperature | 30°C | [1][2] |
| Incubation Time | 10 minutes (assay is linear up to 30 min) | [1][2] |
| Phosphoric Acid Wash | 0.75% solution | [1][2] |
Detailed Assay Procedure
1. Preparation of Reagents:
-
Mg²⁺/ATP Cocktail: Prepare a mixture of unlabeled ATP and MgCl₂. For a final reaction concentration of ~125 µM ATP, you can use a 500 µM stock.[1] To this, add the [γ-³²P]ATP. The amount of radioactive ATP added is typically negligible compared to the cold ATP concentration.[2] A common practice is to add ~10 µCi of [γ-³²P]ATP to the volume of Mg²⁺/ATP cocktail needed for the experiments.
-
Enzyme Preparation: Dilute the PKA enzyme or sample (lysate/immunoprecipitate) in an appropriate assay dilution buffer (ADB). Keep on ice.
-
Substrate Solution: Prepare a stock solution of Kemptide in ADB.
2. Assay Reaction Setup:
-
Perform all pre-incubation steps on ice to prevent premature reaction.[1]
-
Label microcentrifuge tubes for each reaction, including controls (e.g., "No Enzyme" for background, "No Substrate" for endogenous phosphorylation).
-
In each tube, add the components in the following order (example for a 40 µL total volume):
-
10 µL Assay Dilution Buffer (ADB)
-
10 µL Substrate Cocktail (containing Kemptide)
-
10 µL Enzyme Preparation (or ADB for the "No Enzyme" control)
-
-
To start the reaction, add 10 µL of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.[1]
-
Gently vortex the tubes to mix the contents.
3. Incubation:
-
Incubate the reaction tubes in a water bath at 30°C for 10 minutes.[1][2] Note: The assay is generally linear for up to 30 minutes.[1][2]
4. Stopping the Reaction and Spotting:
-
After incubation, stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a pre-numbered P81 phosphocellulose paper square (e.g., 2 cm x 2 cm).[1]
5. Washing:
-
The goal of this step is to wash away unreacted [γ-³²P]ATP while the phosphorylated Kemptide remains bound to the paper.
-
Place the P81 paper squares in a beaker or conical tube.
-
Wash three times with 0.75% phosphoric acid, for 5 minutes each wash, with gentle agitation.[1][2]
-
Perform one final wash with acetone for 2 minutes to dry the paper squares.[1]
6. Scintillation Counting:
-
Using forceps, transfer each dried P81 square into a separate scintillation vial.[1]
-
Add an appropriate volume of scintillation fluid to each vial.
-
Quantify the amount of ³²P incorporated by counting the vials in a scintillation counter for 1 minute each. The output will be in Counts Per Minute (CPM).[1]
7. Data Analysis:
-
Correct for Background: Subtract the CPM from the "No Enzyme" control from all other sample CPM values. This corrects for non-specific binding of [γ-³²P]ATP to the paper.[2]
-
Determine Specific Activity of ATP: Calculate the specific radioactivity of the ATP mixture in cpm/pmol. This is done by spotting a small, known amount of the Mg²⁺/ATP cocktail onto a P81 paper, letting it dry without washing, and counting it.
-
Example Calculation: If 5 nmol of ATP in the reaction gives 18.3 x 10⁶ CPM, the specific activity is 3.66 x 10⁶ CPM/nmol or 3660 CPM/pmol.[1]
-
-
Calculate PKA Activity: Convert the background-corrected CPM of your samples into pmol of phosphate incorporated per minute.
-
Activity (pmol/min) = (Corrected Sample CPM) / (Specific Activity of ATP in CPM/pmol) / (Incubation time in min)
-
-
Express as Specific Activity: The activity can be normalized to the amount of enzyme used and expressed as pmol/min/µg of protein.
Experimental Workflow Diagram
The diagram below outlines the complete workflow for the ³²P Kemptide PKA assay.
Caption: Workflow of the radiolabeled ³²P Kemptide PKA assay.
Safety Precautions
This assay involves the use of radioactive [γ-³²P]ATP. All handling, storage, and disposal of radioactive materials must strictly follow institutional regulations and good laboratory practices.[1][2] Appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times. Use plexiglass shielding to minimize exposure to beta radiation.[2]
References
Application Notes and Protocols for Non-Radioactive PKA Assays Using Modified Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, regulating processes such as metabolism, gene transcription, and cell proliferation.[1][2][3] Dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery. Traditional methods for assaying PKA activity have historically relied on the use of radioactive isotopes, such as [γ-³²P]ATP, which pose safety risks and generate hazardous waste.[4] This document provides detailed protocols for non-radioactive PKA assays that utilize modified versions of the Kemptide (B1673388) substrate (LRRASLG), offering safer, more efficient, and high-throughput alternatives for academic research and drug development.
The core principle of these assays is the enzymatic transfer of a phosphate (B84403) group from ATP to a modified Kemptide peptide by PKA. The modification on the Kemptide allows for detection of the phosphorylation event through various non-radioactive methods, including fluorescence and luminescence.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream target proteins in the cytoplasm and nucleus, modulating their activity and leading to a cellular response.[1][6]
Assay Formats
Several non-radioactive PKA assay formats utilizing modified Kemptide are available, each with its own advantages. This application note will detail the protocols for two common types: a fluorescence-based mobility shift assay and a luminescence-based ADP detection assay.
| Assay Type | Principle | Advantages |
| Fluorescence-Based (Mobility Shift) | A fluorescently labeled Kemptide (e.g., FITC-Kemptide) is used as the substrate. Phosphorylation adds a negative charge, altering the peptide's electrophoretic mobility, which can be visualized and quantified on an agarose (B213101) gel.[7] | Direct measurement of product formation, relatively low cost, does not require specialized plate readers. |
| Luminescence-Based (ADP Detection) | Measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to PKA activity.[8][9] | High sensitivity, broad dynamic range, amenable to high-throughput screening. |
| TR-FRET-Based | Uses a terbium-labeled antibody that specifically recognizes the phosphorylated Kemptide substrate, which is labeled with a fluorescent acceptor (e.g., fluorescein). Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal. | Homogeneous assay format, high sensitivity, ratiometric measurement reduces interference. |
| ELISA-Based | A Kemptide substrate is immobilized on a microplate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (e.g., HRP) is used for detection via a colorimetric or chemiluminescent substrate. | High specificity, well-established format. |
Experimental Protocols
Protocol 1: Fluorescence-Based Kinase Mobility Shift Assay (KiMSA)
This protocol is adapted from the KiMSA method and is suitable for measuring PKA activity from purified enzyme or cell extracts.[7][10][11][12][13]
Materials and Reagents:
-
Purified active PKA or cell lysates
-
FITC-labeled Kemptide (or other fluorescently labeled Kemptide)
-
ATP solution
-
5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 0.5 mg/mL BSA)
-
Protease and phosphatase inhibitor cocktails
-
Lysis Buffer (if using cell extracts)
-
Agarose
-
TBE or TAE buffer for electrophoresis
-
Loading buffer
-
Fluorescence gel imager
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare 1x Kinase Reaction Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a working solution of ATP in 1x Kinase Reaction Buffer. The final concentration in the reaction should be at or near the Km for ATP.
-
Prepare a working solution of FITC-Kemptide.
-
If using cell extracts, prepare a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes on ice. For a 25 µL final reaction volume:
-
10 µL of 2.5x Kinase Reaction Mix (containing buffer, ATP, and inhibitors)
-
Volume of PKA or cell extract as determined by titration
-
Nuclease-free water to bring the volume to 20 µL
-
-
Initiate the reaction by adding 5 µL of FITC-Kemptide solution.
-
Incubate the reactions at 37°C for 25-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by heating at 95-100°C for 5-10 minutes.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1-2% agarose gel in TBE or TAE buffer.
-
Add loading buffer to the cooled reaction samples.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage until there is adequate separation between the phosphorylated and non-phosphorylated peptide bands.
-
-
Data Analysis:
-
Visualize the gel using a fluorescence imager with appropriate filters for FITC.
-
Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and non-phosphorylated Kemptide using image analysis software.
-
Calculate PKA activity as the percentage of phosphorylated substrate relative to the total substrate.
-
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay and is ideal for high-throughput screening of PKA inhibitors.[8][14]
Materials and Reagents:
-
Purified active PKA
-
Kemptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds (inhibitors) in the appropriate vehicle (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Dilute the PKA enzyme to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x substrate/ATP mixture containing Kemptide and ATP at twice the final desired concentration in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle to the wells of a white, opaque plate.
-
Add 2.5 µL of the diluted PKA enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. Incubation time may need optimization.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKA activity.
-
For inhibitor studies, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize representative quantitative data obtained from non-radioactive PKA assays.
Table 1: PKA Kinetic Parameters for Kemptide Substrate
| Parameter | Value | Assay Method | Reference |
| Km (Kemptide) | ~10-20 µM | Fluorescence-based | [4] |
| Km (ATP) | ~10-100 µM | Fluorescence-based | [15] |
Table 2: IC₅₀ Values for Known PKA Inhibitors
| Inhibitor | IC₅₀ (nM) | ATP Concentration | Assay Method | Reference |
| H-89 | 48 | 10 µM | ADP-Glo™ | [8] |
| H-89 | 130 | 100 µM | ADP-Glo™ | [8] |
| PKI (5-24) | 2.6 | 10 µM | ADP-Glo™ | [8] |
| PKI (5-24) | 2.8 | 100 µM | ADP-Glo™ | [8] |
Note: IC₅₀ values for ATP-competitive inhibitors are dependent on the ATP concentration used in the assay.
Conclusion
Non-radioactive assays utilizing modified Kemptide substrates provide robust, sensitive, and safe methods for measuring PKA activity. The choice of assay format depends on the specific application, available instrumentation, and desired throughput. The fluorescence-based mobility shift assay is a cost-effective method for direct product detection, while the luminescence-based ADP-Glo™ assay offers high sensitivity and is well-suited for high-throughput screening of PKA modulators. These assays are valuable tools for advancing our understanding of PKA signaling and for the development of novel therapeutics targeting this important kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
- 12. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Detection of Kemptide Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a ubiquitous post-translational modification orchestrated by kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and inflammatory disorders, making kinases prime targets for therapeutic intervention. Kemptide (B1673388), a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a well-established and specific substrate for cAMP-dependent protein kinase (PKA).[1][2][3] The ability to accurately and efficiently monitor the phosphorylation of Kemptide is crucial for studying PKA activity, screening for potential inhibitors, and developing novel diagnostic tools.
Electrochemical biosensors offer a highly sensitive, rapid, and cost-effective alternative to traditional methods for kinase activity assays, such as those that rely on radioactivity or fluorescence.[4][5] These sensors translate the biochemical event of phosphorylation into a measurable electrical signal. This document provides detailed application notes and protocols for the electrochemical detection of Kemptide phosphorylation, tailored for researchers, scientists, and drug development professionals.
Signaling Pathway of PKA-Mediated Kemptide Phosphorylation
Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a key enzyme in various signaling pathways. Its activation is triggered by an increase in intracellular cAMP levels. The catalytic subunit of PKA then phosphorylates specific substrate proteins and peptides, such as Kemptide, at their serine or threonine residues.[1] In this specific case, PKA catalyzes the transfer of the gamma-phosphate group from ATP to the serine residue within the Kemptide sequence.[6][7]
Principle of Electrochemical Detection
The electrochemical detection of Kemptide phosphorylation can be achieved through various methods, primarily categorized as label-free and labeled approaches.
1. Label-Free Detection using Electrochemical Impedance Spectroscopy (EIS):
This method relies on the change in the electrochemical properties of an electrode surface upon phosphorylation. A cysteine-modified Kemptide (Cys-Kemptide) is immobilized on a gold electrode surface.[6][7] The phosphorylation of the serine residue by PKA introduces a negatively charged phosphate (B84403) group. This increased negative charge on the electrode surface repels negatively charged redox probes (e.g., [Fe(CN)6]3-/4-) in the solution, thereby increasing the interfacial electron transfer resistance (Rct). This change in resistance, measured by EIS, is directly proportional to the PKA activity.[6][7]
2. Labeled Detection:
Labeled approaches utilize specific tags to generate a signal upon phosphorylation. One common method involves the use of biotinylated ATP analogues. When PKA transfers the biotinylated phosphate group to Kemptide, the biotin (B1667282) tag is incorporated. This can then be detected by streptavidin-conjugated reporters, such as enzymes or gold nanoparticles, which produce a measurable electrochemical signal.[8] Another strategy employs Phos-tag, a molecule that specifically binds to phosphate groups, which can be conjugated with a reporter for signal generation.[9][10]
Experimental Workflow
The general experimental workflow for the electrochemical detection of Kemptide phosphorylation involves several key steps, from sensor preparation to data analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the electrochemical detection of Kemptide phosphorylation.
| Parameter | Value | Method | Reference |
| PKA Detection Limit | 56 mU/mL | Label-Free EIS | [6][11] |
| PKA Detection Limit | 10 U/mL | Gold Nanoparticle Label | [8] |
| PKA Detection Limit | 0.014 unit/mL | Phos-tag & Enzyme Amplification | [9] |
| PKA Dynamic Range | 0.1–100 U/mL | Label-Free EIS | [6] |
| Kemptide Detection Limit | 10 µM | Gold Nanoparticle Label | [8] |
| Kemptide Km | 3-4 µM | Ecto-protein kinase activity assay | [12] |
| Kemptide Km | 4.9 ± 1.4 µM | Rapid quench flow kinetics | [13] |
| Inhibitor | IC50 Value | Target Kinase | Method | Reference |
| Ellagic Acid | 3.5 µM | PKA | Gold Nanoparticle Label | [8] |
| H-89 | Varies with concentration | PKA | Label-Free EIS | [14] |
Detailed Experimental Protocols
Protocol 1: Label-Free Electrochemical Detection of PKA Activity using EIS
Materials:
-
Gold disk working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat with EIS capability
-
Cys-Kemptide (CLRRASLG)
-
Protein Kinase A (PKA), catalytic subunit
-
Adenosine 5'-triphosphate (ATP)
-
6-Mercapto-1-hexanol (MCH)
-
Potassium hexacyanoferrate(III) (K3[Fe(CN)6])
-
Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Phosphate buffered saline (PBS), pH 7.4
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
Deionized (DI) water
Procedure:
-
Electrode Preparation:
-
Polish the gold electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in DI water and ethanol to remove any contaminants.
-
Electrochemically clean the electrode by cycling the potential in sulfuric acid.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Cys-Kemptide Immobilization:
-
Immerse the cleaned gold electrode in a solution of Cys-Kemptide (e.g., 100 µM in PBS) for a sufficient time (e.g., 16-24 hours) to allow for self-assembly of the peptide monolayer via the thiol group.[7]
-
Rinse the electrode with PBS to remove non-specifically bound peptides.
-
-
Surface Blocking:
-
Incubate the peptide-modified electrode in a solution of MCH (e.g., 1 mM in PBS) for about 1 hour to block any remaining bare gold surfaces and to orient the peptide chains.
-
Rinse the electrode with PBS.
-
-
Kinase Reaction:
-
Prepare the PKA reaction mixture by adding the desired concentration of PKA and ATP (e.g., 10 µM) to the kinase reaction buffer.[11]
-
Incubate the modified electrode in the PKA reaction mixture for a specific time (e.g., 60 minutes) at the optimal temperature for PKA activity (e.g., 30-37 °C).
-
For inhibitor screening, pre-incubate the PKA with the inhibitor before adding ATP and introducing the electrode.
-
-
Washing:
-
After the kinase reaction, thoroughly rinse the electrode with PBS to stop the reaction and remove any unbound reagents.
-
-
Electrochemical Measurement:
-
Perform Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe, typically 5 mM [Fe(CN)6]3-/4- in PBS.
-
Apply a formal potential of the redox probe and scan over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the Nyquist plot (Z' vs -Z'').
-
-
Data Analysis:
-
Model the impedance data using an equivalent circuit (e.g., Randles circuit) to determine the electron transfer resistance (Rct).
-
The change in Rct (ΔRct = Rct,after phosphorylation - Rct,before phosphorylation) is proportional to the PKA activity.
-
Protocol 2: Gold Nanoparticle-Based Electrochemical Detection of Kemptide Phosphorylation
Materials:
-
Kemptide-modified substrate (e.g., peptide immobilized on a surface)
-
Protein Kinase A (PKA)
-
γ-biotinyl-ATP
-
Streptavidin-coated gold nanoparticles (Strep-AuNPs)
-
Electrochemical detection system (e.g., stripping voltammetry)
Procedure:
-
Phosphorylation and Biotinylation:
-
Incubate the Kemptide-modified substrate with PKA and γ-biotinyl-ATP. PKA will catalyze the transfer of the biotinylated phosphate group to the serine residue of Kemptide.[8]
-
Wash the substrate to remove unbound reagents.
-
-
Gold Nanoparticle Labeling:
-
Incubate the biotinylated Kemptide substrate with a solution of Strep-AuNPs. The high affinity between biotin and streptavidin will lead to the binding of AuNPs to the phosphorylated sites.[8]
-
Wash the substrate to remove unbound Strep-AuNPs.
-
-
Electrochemical Detection:
-
The amount of bound AuNPs can be quantified electrochemically. A common method is to dissolve the AuNPs in an acidic solution (e.g., HBr/Br2) to release Au(III) ions.
-
The concentration of Au(III) ions is then measured using a sensitive electrochemical technique such as anodic stripping voltammetry. The resulting signal is proportional to the amount of phosphorylated Kemptide.
-
Conclusion
The electrochemical detection of Kemptide phosphorylation offers a powerful platform for kinase research and drug discovery. The methods described provide high sensitivity, selectivity, and a wide dynamic range for the quantification of PKA activity and the screening of its inhibitors. The detailed protocols and compiled quantitative data herein serve as a comprehensive resource for researchers looking to establish and optimize these assays in their laboratories. The flexibility of peptide-based biosensors also opens avenues for developing multiplexed assays for the simultaneous detection of multiple kinase activities.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKA substrate (Kemptide), 25 mg [proteinkinase.biz]
- 3. Kemptide (PKA) Peptide Substrate [promega.com]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Assay Methods for Protein Kinase Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Gold nanoparticle-based electrochemical detection of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical biosensor for protein kinase A activity assay based on gold nanoparticles-carbon nanospheres, phos-tag-biotin and β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive electrochemical biosensor for detection of protein kinase A activity and inhibitors based on Phos-tag and enzymatic signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
In Vitro PKA Kinase Assay Using Kemptide Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a multitude of physiological processes including metabolism, gene transcription, and memory.[1] The activity of PKA is primarily regulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory and two catalytic subunits.[1][3] Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating target substrate proteins on serine or threonine residues.[1][4]
Dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery.[1] The in vitro PKA kinase assay is a fundamental tool for studying PKA function and for screening potential inhibitors or activators. This document provides a detailed protocol for an in vitro PKA kinase assay using Kemptide, a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), which is a well-established and specific substrate for PKA.[5][6][7]
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by extracellular signals that lead to an increase in intracellular cAMP levels.
Caption: The PKA signaling cascade initiated by ligand binding to a GPCR.
Principle of the Assay
This assay measures the transfer of the γ-phosphate from ATP to the Kemptide substrate by the PKA catalytic subunit. The extent of phosphorylation can be quantified using various methods, including radiometric assays (incorporation of ³²P), fluorescence-based assays, or antibody-based detection of the phosphorylated Kemptide. The protocol detailed below is a general framework that can be adapted for different detection methods.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| PKA catalytic subunit (bovine, recombinant) | Promega | V5161 |
| Kemptide (PKA substrate) | Promega | V5201 |
| ATP | Sigma-Aldrich | A7699 |
| PKA Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | --- | --- |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| 96-well or 384-well microplates | Corning | 3570 |
| PKA inhibitor (e.g., H-89) | Sigma-Aldrich | B1427 |
| Detection Reagent (varies by method, e.g., ADP-Glo™ Kinase Assay) | Promega | V9101 |
Experimental Workflow
The following diagram outlines the general workflow for the in vitro PKA kinase assay.
Caption: A generalized workflow for an in vitro PKA kinase assay.[1]
Detailed Experimental Protocol
This protocol is an example and should be optimized for specific experimental conditions and detection methods.
1. Reagent Preparation:
-
PKA Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[8] Add DTT to a final concentration of 50µM just before use.[8]
-
PKA Enzyme Solution: Dilute the PKA catalytic subunit in 1X Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a mix containing Kemptide and ATP in 1X Kinase Buffer. The final concentrations in the reaction will typically be around the Km values for Kemptide and ATP. For example, a 2X mix could contain 40 µM Kemptide and 20 µM ATP.
-
Test Compounds/Inhibitors: Prepare serial dilutions of test compounds or a known PKA inhibitor (e.g., H-89) in 1X Kinase Buffer or another suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).
2. Assay Procedure (96-well plate format):
-
Add Test Compounds: To the wells of a microplate, add 10 µL of the serially diluted test compounds or control vehicle.
-
Add PKA Enzyme: Add 20 µL of the diluted PKA enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at 30°C for 10-15 minutes to allow the compounds to interact with the enzyme.[1]
-
Initiate Kinase Reaction: Add 20 µL of the Substrate/ATP mix to each well to start the reaction.[1] The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction (if applicable): Depending on the detection method, the reaction may need to be stopped. For some luminescent assays, a reagent is added that simultaneously stops the reaction and initiates the detection signal.[8] For radiometric assays, the reaction is typically stopped by adding an acid solution.[9]
-
Signal Detection: Measure the kinase activity using the chosen detection method (e.g., luminescence, fluorescence, or scintillation counting).
3. Controls:
-
No Enzyme Control: A reaction mix containing all components except the PKA enzyme to determine background signal.
-
No Substrate Control: A reaction mix containing all components except the Kemptide substrate.
-
Positive Control: A reaction with PKA and substrate but no inhibitor, representing 100% activity.
-
Inhibitor Control: A known PKA inhibitor (e.g., H-89) to confirm assay performance.
Data Presentation and Analysis
The results of the assay can be used to determine the potency of inhibitory compounds.
Table 1: Example Data for PKA Inhibition Assay
| Compound Concentration (µM) | Raw Data (e.g., RLU) | % Inhibition |
| 0 (Positive Control) | 150,000 | 0 |
| 0.01 | 135,000 | 10 |
| 0.1 | 105,000 | 30 |
| 1 | 75,000 | 50 |
| 10 | 30,000 | 80 |
| 100 | 15,000 | 90 |
| No Enzyme Control | 5,000 | 100 |
Data Analysis:
-
Calculate Percentage of Inhibition: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_PositiveControl - Signal_Background)])
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce PKA activity by 50%.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Contaminated reagents; Non-specific binding | Use fresh, high-quality reagents; Include appropriate controls; Optimize washing steps (for antibody-based assays) |
| Low Signal/No Activity | Inactive enzyme; Incorrect buffer conditions; Suboptimal incubation time/temp | Use a fresh aliquot of enzyme; Verify buffer pH and component concentrations; Optimize assay conditions (enzyme concentration, incubation time) |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Edge effects on the plate | Use calibrated pipettes; Ensure thorough mixing; Avoid using the outer wells of the plate |
Conclusion
The in vitro PKA kinase assay using the Kemptide substrate is a robust and reliable method for studying PKA activity and for the screening of potential modulators. The protocol provided here serves as a comprehensive guide for researchers. Careful optimization of assay conditions and the inclusion of appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kemptide (PKA) Peptide Substrate [promega.jp]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. promega.com [promega.com]
- 9. bio-protocol.org [bio-protocol.org]
Commercial PKA Activity Assay Kits Utilizing Kemptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a key enzyme in cellular signaling, playing a crucial role in a vast array of physiological processes including metabolism, gene transcription, and cell growth and division. The activity of PKA is allosterically controlled by cyclic adenosine (B11128) monophosphate (cAMP). The inactive holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating specific serine and threonine residues on target substrate proteins.
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that serves as a highly specific and efficient substrate for PKA, mimicking the phosphorylation site of pyruvate (B1213749) kinase.[1][2] Its well-defined sequence and high affinity for PKA make it an ideal substrate for in vitro PKA activity assays. This document provides detailed application notes and protocols for commercially available PKA activity assay kits that utilize Kemptide, catering to the needs of researchers in academia and the pharmaceutical industry. The assays described herein are broadly categorized into radioactive, colorimetric, and fluorescence-based methods.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) by extracellular signals such as hormones and neurotransmitters. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates PKA, which then phosphorylates a multitude of downstream targets, eliciting specific cellular responses.[3][4][5]
References
Kemptide Modifications for Specific Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide (B1673388), a synthetic heptapeptide (B1575542) with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a widely recognized and highly specific substrate for cAMP-dependent Protein Kinase A (PKA).[1][2][3][4] Its well-defined phosphorylation site at the serine residue makes it an invaluable tool in kinase research.[5] The versatility of Kemptide is significantly enhanced through chemical modifications, allowing for its application in a diverse range of research and drug discovery contexts. These modifications enable various detection methods, from traditional radiolabeling to modern fluorescent and affinity-based assays.[2][6][7]
This document provides detailed application notes and protocols for the use of modified Kemptide in key research applications. It is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate Kemptide-based assay for their needs and in executing these assays with precision.
PKA Signaling Pathway Involving Kemptide
The fundamental principle behind the use of Kemptide is its role as a substrate in the PKA signaling pathway. PKA, upon activation by cyclic AMP (cAMP), phosphorylates target substrates, including Kemptide, on serine or threonine residues within a specific consensus sequence.[5][8] The phosphorylation of Kemptide serves as a proxy for PKA activity.
Caption: PKA activation by cAMP and subsequent phosphorylation of Kemptide.
Modified Kemptide Derivatives and Their Applications
The modification of Kemptide at various positions allows for tailored applications in kinase activity assays, inhibitor screening, and interaction studies. The most common modifications include radiolabeling, fluorescent labeling, and biotinylation.
| Modification | Derivative | Key Applications | Principle |
| Radiolabeling | [γ-³²P]ATP as co-substrate | Gold-standard for quantitative PKA activity measurement, high sensitivity. | Transfer of radiolabeled phosphate from ATP to Kemptide, detected by autoradiography or scintillation counting.[9][10][11] |
| Fluorescent Labeling | Fluorescently-labeled Kemptide (e.g., FITC, 5-FAM) | Non-radioactive kinase assays, high-throughput screening (HTS), FRET-based assays.[6][12][13] | Change in fluorescence properties or mobility upon phosphorylation.[14][15] |
| Biotinylation | Biotinylated Kemptide | Affinity pull-down assays, immunoassays (ELISA), non-radioactive detection with streptavidin conjugates.[7][16] | High-affinity interaction between biotin (B1667282) and streptavidin for capture and detection.[17] |
| Cysteine Addition | Cys-Kemptide | Immobilization on surfaces for electrochemical biosensors. | Self-assembly on gold electrodes via thiol groups for label-free detection of phosphorylation.[18][19] |
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay using Radiolabeled Kemptide ([γ-³²P]ATP)
This protocol is considered the "gold standard" for quantifying PKA activity due to its direct measurement and high sensitivity.[9][11]
A. Experimental Workflow
Caption: Workflow for a radioactive PKA assay using Kemptide.
B. Materials and Reagents
-
Purified PKA or cell/tissue lysate containing PKA
-
Kemptide peptide substrate (e.g., 1 mM stock)
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
Unlabeled ATP (e.g., 500 µM stock)
-
5X PKA Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.4, 100 mM MgCl₂, 1 mM DTT)
-
PKA inhibitor (e.g., PKI peptide) for negative control
-
0.75% Phosphoric Acid
-
P81 phosphocellulose paper squares
-
Scintillation vials and scintillation cocktail
C. Procedure
-
Prepare Reaction Mix: On ice, prepare a master mix for the number of reactions. For a single 60 µL reaction, combine:
-
12 µL of 5X PKA Reaction Buffer
-
6 µL of 1 mM Kemptide (final concentration: 100 µM)
-
10 µL of PKA-containing sample (e.g., 25-100 ng purified enzyme or 10-200 µg lysate)[20]
-
Water to a volume of 50 µL.
-
-
Negative Control: Prepare a control reaction with a specific PKA inhibitor (e.g., PKI) to determine non-specific phosphorylation.[20]
-
Initiate Reaction: Add 10 µL of a Magnesium/ATP cocktail containing [γ-³²P]ATP to each tube to start the reaction. The final ATP concentration is typically in the range of 10-100 µM.[20][21]
-
Incubation: Incubate the reactions at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.[20]
-
Stop Reaction: Terminate the reaction by spotting a 25-40 µL aliquot onto a numbered P81 phosphocellulose paper square.[20][21]
-
Washing:
-
Detection:
-
Place each dried P81 paper into a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific activity of PKA in pmol/min/mg by converting CPM to moles of phosphate incorporated, using the specific activity of the [γ-³²P]ATP.
Protocol 2: Non-Radioactive PKA Activity Assay using Fluorescently-Labeled Kemptide
This protocol offers a safer and more high-throughput-friendly alternative to the radioactive assay.[6]
A. Experimental Workflow
Caption: Workflow for a fluorescent Kemptide-based PKA assay.
B. Materials and Reagents
-
Purified PKA or cell/tissue lysate
-
Fluorescently-labeled Kemptide (e.g., Kemptide-FITC)
-
ATP
-
PKA Reaction Buffer (as in Protocol 1)
-
Stop Solution (e.g., EDTA to chelate Mg²⁺)
-
Agarose (B213101) gel electrophoresis system or HPLC
-
Fluorescence imager or detector
C. Procedure (Mobility Shift Assay)
This method is based on the principle that the addition of a negatively charged phosphate group alters the electrophoretic mobility of the fluorescently labeled Kemptide.[8]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Electrophoresis:
-
Load the reaction mixture onto a 1-2% agarose gel.
-
Run the gel at a constant voltage. The phosphorylated, more negatively charged peptide will migrate faster towards the anode.[8]
-
-
Detection and Analysis:
-
Visualize the fluorescent bands using a gel imager.
-
Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated Kemptide using densitometry. The ratio of phosphorylated to total Kemptide reflects PKA activity.
-
Protocol 3: Biotinylated Kemptide Pull-Down Assay for Interaction Studies
This protocol is designed to identify proteins that interact with the phosphorylated form of Kemptide, which can be useful in substrate validation or inhibitor off-target studies.
A. Experimental Workflow
Caption: Workflow for a biotinylated Kemptide pull-down assay.
B. Materials and Reagents
-
Biotinylated Kemptide
-
Active PKA
-
ATP
-
PKA Reaction Buffer
-
Cell lysate of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry facility
C. Procedure
-
Phosphorylation Reaction:
-
Incubate biotinylated Kemptide with active PKA and ATP in PKA reaction buffer to generate phosphorylated biotin-Kemptide.
-
Include a control reaction without ATP to account for non-specific interactions with the unphosphorylated peptide.
-
-
Incubation with Lysate:
-
Add the reaction mixture to a prepared cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-peptide interactions.
-
-
Capture:
-
Add streptavidin-conjugated beads to the lysate and incubate for another hour at 4°C to capture the biotinylated Kemptide and any interacting proteins.[7]
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using specific antibodies or by mass spectrometry for unbiased identification of interacting partners.
-
Conclusion
Modified Kemptide peptides are powerful and adaptable tools for studying PKA activity and its role in cellular signaling. The choice of modification—be it radiolabeling, fluorophore conjugation, or biotinylation—depends on the specific experimental goals, available equipment, and safety considerations. The detailed protocols provided herein offer a starting point for researchers to implement these assays effectively in their studies of kinase function and in the discovery of novel kinase inhibitors.
References
- 1. Kemptide (PKA) Peptide Substrate [promega.com]
- 2. genscript.com [genscript.com]
- 3. PKA substrate (Kemptide), 25 mg [proteinkinase.biz]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 12. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]
- 13. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 14. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor [mdpi.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Kemptide PKA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered during Kemptide-based Protein Kinase A (PKA) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background can significantly impact the accuracy and reliability of your PKA assay results by masking the true signal from kinase activity and leading to a low signal-to-noise ratio.[1] This section addresses common causes of high background and provides targeted solutions.
Q1: What are the most common causes of high background in a Kemptide (B1673388) PKA assay?
High background can stem from several factors related to reagents, protocol execution, and the assay format itself. The most frequent culprits include:
-
Suboptimal concentrations of key reagents like ATP and the Kemptide substrate.[1]
-
Prolonged incubation times for the kinase reaction or signal detection steps.[1]
-
Non-specific binding of antibodies or other detection reagents.[1][4][5]
-
Autofluorescence of the assay plate, particularly in fluorescent assays.[1]
-
High endogenous enzyme activity in crude samples.[6]
Q2: How can I troubleshoot high background caused by reagent issues?
Table 1: Troubleshooting Reagent-Related High Background
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. Ensure the PKA enzyme preparation is of high purity.[1][2][3] |
| Suboptimal Reagent Concentrations | Titrate each reagent, including ATP, Kemptide substrate, and any detection antibodies, to determine the optimal concentration that maximizes the signal window without increasing background.[1] |
| Lot-to-Lot Reagent Variability | Test new lots of critical reagents, such as enzymes and antibodies, against the previous lot to ensure consistency and performance. |
| Poor Water Quality | Use high-purity, nuclease-free water for all reagent and buffer preparations to avoid contamination.[4] |
Q3: My background is high across the entire plate. What protocol steps should I optimize?
Table 2: Optimizing Assay Protocol to Reduce High Background
| Potential Cause | Recommended Solution |
| Prolonged Incubation Times | Perform a time-course experiment to identify the linear range of the kinase reaction and the signal detection step. Optimize incubation times accordingly.[1] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure the complete removal of unbound reagents between steps.[1][4] Ensure thorough aspiration of wash buffer after each step. |
| Inadequate Blocking | If using an antibody-based detection method, ensure the blocking step is sufficient. Consider increasing the blocking time or trying a different blocking agent, such as casein instead of bovine serum albumin (BSA).[5] |
| High Incubation Temperature | Incubating at too high a temperature can increase non-specific binding. Ensure the incubation is carried out at the recommended temperature. |
| Drying of Tissue Sections (if applicable) | For immunohistochemistry-based assays, prevent tissue sections from drying out by using a humidified chamber. |
Q4: I'm using a specific PKA assay format (radioactive, fluorescent, or luminescent) and experiencing high background. Are there format-specific troubleshooting tips?
Yes, the nature of the detection method can introduce specific sources of high background.
Assay-Specific Troubleshooting
Radioactive PKA Assays
Q5: What are the primary causes of high background in a radioactive [γ-³²P]ATP-based Kemptide assay?
High background in radioactive assays often results from the non-specific binding of [γ-³²P]ATP to the phosphocellulose paper or other components.
-
Insufficient Washing: Inadequate washing of the phosphocellulose paper after spotting the reaction mixture is a primary cause.
-
Contaminated ATP: The [γ-³²P]ATP may contain radioactive impurities.
-
Filter Binding Issues: The P81 phosphocellulose paper may not be performing optimally.
Table 3: Troubleshooting High Background in Radioactive PKA Assays
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of washes with 0.75% phosphoric acid. Ensure the papers are fully submerged and agitated during washing.[7][8] |
| Non-Specific Binding to Paper | Pre-wet the phosphocellulose paper with the reaction buffer before spotting the sample. Include a "no enzyme" control to determine the level of non-specific ATP binding.[8] |
| Contaminated [γ-³²P]ATP | Use high-quality, freshly prepared [γ-³²P]ATP. |
Fluorescent PKA Assays
Q6: I'm observing high background in my fluorescent Kemptide PKA assay. What should I investigate?
High background in fluorescent assays can be caused by autofluorescence of the plate or reagents, or by non-specific binding of fluorescently labeled components.
-
Plate Autofluorescence: Standard polystyrene plates can exhibit significant autofluorescence.
-
Compound Interference: If screening compounds, the compounds themselves may be fluorescent.
-
Antibody Concentration: Too high a concentration of a fluorescently labeled secondary antibody can lead to non-specific binding.[2]
Table 4: Troubleshooting High Background in Fluorescent PKA Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Plate | Use low-autofluorescence black microplates, especially for fluorescence-based assays.[1] |
| Non-specific Antibody Binding | Optimize the concentration of the fluorescently labeled antibody through titration. Ensure adequate blocking and washing steps.[2][9] |
| Compound Autofluorescence | Screen compounds for autofluorescence at the assay wavelengths before conducting the full screen. |
| Spectral Overlap | Choose fluorophores with minimal spectral overlap to reduce background fluorescence.[9] |
Luminescent PKA Assays (e.g., ADP-Glo™)
Q7: My luminescent PKA assay shows high background. What are the likely causes?
High background in luminescent assays like ADP-Glo™ can arise from ATP contamination in reagents or cross-contamination between wells.
-
ATP Contamination: The presence of ADP in ATP stocks or contamination of other reagents with ATP can lead to a high background signal.[10]
-
Cross-Contamination: Pipetting errors can lead to the transfer of reagents between wells, resulting in a luminescent reaction in blank or negative control wells.[11]
-
Plate Light Leakage: Poor-quality plates may allow light to pass between wells.[11]
Table 5: Troubleshooting High Background in Luminescent PKA Assays
| Potential Cause | Recommended Solution |
| ATP Contamination in Reagents | Use high-purity ATP. Prepare fresh buffers and ensure no ATP contamination in other reagents.[10] |
| Cross-Contamination | Use fresh pipette tips for each well. Be careful during pipetting to avoid splashing.[11] |
| Plate Issues | Use high-quality, opaque white plates designed for luminescence to maximize signal and prevent light leakage.[11] |
| Plate Autophosphorescence | Store plates in the dark and "dark adapt" them by incubating in the dark for about 10 minutes before reading.[11] |
Experimental Protocols
Protocol 1: In Vitro Radioactive PKA Kinase Activity Assay
Objective: To measure the inhibitory effect of a compound on PKA activity using a radioactive assay.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mix on ice, containing kinase buffer, Kemptide, and the test compound at various concentrations.
-
Add the PKA enzyme to the reaction mix.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7][8]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity as a function of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Fluorescent PKA Kinase Activity Assay
Objective: To measure PKA activity using a fluorescently labeled Kemptide substrate.
Materials:
-
Recombinant PKA catalytic subunit
-
Fluorescently labeled Kemptide (f-Kemptide)
-
ATP
-
Kinase reaction buffer
-
Agarose (B213101) gel electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare the kinase reaction mix containing kinase buffer, f-Kemptide, and the sample containing PKA.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for the optimized duration.
-
Terminate the reaction.
-
Resolve the phosphorylated and non-phosphorylated f-Kemptide using agarose gel electrophoresis.
-
Quantify the fluorescent bands using a fluorescence imager. The amount of phosphorylated f-Kemptide is proportional to the PKA activity.
Protocol 3: In Vitro Luminescent PKA Kinase Activity Assay (ADP-Glo™)
Objective: To measure PKA activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant PKA catalytic subunit
-
Kemptide substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate by combining the kinase, Kemptide substrate, and ATP in the kinase reaction buffer.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the PKA activity.[13]
Visualizations
Caption: PKA Signaling Pathway and Kemptide Phosphorylation.
Caption: Troubleshooting Workflow for High Background.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pcrbio.com [pcrbio.com]
- 5. researchgate.net [researchgate.net]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. carnabio.com [carnabio.com]
- 11. agilent.com [agilent.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Technical Support Center: Optimizing Kemptide Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Kemptide concentration for kinase assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Kemptide and why is it used in kinase assays?
Kemptide is a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a specific and well-characterized substrate for cAMP-dependent protein kinase (PKA).[1] Its defined sequence and known phosphorylation site (the serine residue) make it an ideal model substrate for studying PKA activity and for screening potential inhibitors.
Q2: What is the typical concentration range for Kemptide in a kinase assay?
The optimal concentration of Kemptide can vary depending on the specific kinase and assay conditions. However, a common starting point is to use a concentration at or near the Michaelis constant (Km) of the kinase for Kemptide. For PKA, the reported Km for Kemptide can range from 2 µM to 20.1 µM.[2][3] For general screening purposes where saturating conditions are desired, concentrations of 50 µM to 400 µM have been used.[3][4]
Q3: What is the significance of the Michaelis Constant (Km) in optimizing Kemptide concentration?
The Km is a fundamental parameter in enzyme kinetics that represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
-
Working at Km: Running the assay with the Kemptide concentration at its Km value makes the assay sensitive to competitive inhibitors.
-
Working above Km: Using a Kemptide concentration significantly above the Km (e.g., 5-10 fold higher) ensures that the enzyme is saturated with the substrate. This is often done in inhibitor screening to ensure that the observed inhibition is not due to competition with the substrate.[2]
Q4: Can high concentrations of Kemptide inhibit the kinase reaction?
While less common for peptide substrates like Kemptide compared to ATP, substrate inhibition can occur at very high concentrations. This phenomenon, known as substrate inhibition, can lead to a decrease in the reaction rate at supra-optimal substrate concentrations. It is therefore crucial to perform a substrate titration to determine the optimal concentration range.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Kemptide concentration in kinase assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Activity | Sub-optimal Kemptide Concentration: The Kemptide concentration may be too far below the Km, resulting in a low reaction rate. | Perform a Kemptide titration experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) to identify the concentration that yields a robust signal. |
| Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. | Test the enzyme activity with a known positive control substrate and optimal conditions. | |
| Incorrect Buffer Conditions: pH, salt concentration, or the presence of detergents can significantly impact enzyme activity. | Ensure the assay buffer composition is optimal for the specific kinase being studied. | |
| High Background Signal | Contaminated Reagents: Reagents, including the Kemptide stock solution, may be contaminated with substances that interfere with the assay detection method. | Use high-purity reagents and prepare fresh solutions. Include a "no enzyme" control to check for background signal from other assay components.[5] |
| Non-specific Phosphorylation: If using a crude lysate, other kinases may be phosphorylating Kemptide. | Consider using a more purified enzyme preparation or include specific inhibitors for other potential kinases.[6] | |
| Assay Readout Interference: The detection method itself may have a high intrinsic background. | Consult the assay kit manufacturer's guide for troubleshooting the specific detection system (e.g., for fluorescence-based assays, check for autofluorescence of compounds).[5][7] | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | Calibrate pipettes regularly. Use master mixes to minimize well-to-well variability.[8] |
| Substrate Depletion: At high enzyme concentrations or long incubation times, the Kemptide may be depleted, leading to non-linear reaction kinetics. | Reduce the enzyme concentration or incubation time to ensure the reaction remains in the linear range (typically <20% substrate turnover).[6] | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. | Avoid using the outer wells of the plate or fill them with buffer or water to minimize evaporation. |
Quantitative Data Summary
The Michaelis constant (Km) of Kemptide for Protein Kinase A (PKA) can vary based on the specific isoform, assay conditions, and the presence of other molecules. The following table summarizes reported Km values.
| Kinase | Kemptide Km (µM) | Assay Conditions | Reference |
| PKA | 2 | Saturating ATP (100 µM) | [2] |
| PKA | 3-4 | Presence of extracellular ATP and cAMP | [1] |
| PKA-Cα (untreated) | Not specified, but used at 50 µM | Reaction with 0.25 µM PKA-Cα | [3] |
| PKA-Cα (H2O2-oxidized) | 20.1 ± 3.6 | Reaction with 0.25 µM PKA-Cα | [3] |
Experimental Protocols
Protocol: Determining the Optimal Kemptide Concentration (Km Determination)
This protocol outlines a typical procedure to determine the apparent Km of a kinase for Kemptide using a generic fluorescence-based kinase assay.
1. Materials:
-
Purified kinase
-
Kemptide stock solution (e.g., 10 mM in water or appropriate buffer)
-
ATP stock solution (e.g., 10 mM)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Transcreener® ADP², or a fluorescently labeled antibody that recognizes phosphorylated Kemptide)
-
Microplate reader compatible with the chosen detection method
-
384-well, low-volume microplates
2. Experimental Procedure:
-
Prepare Kemptide Dilutions: Perform a serial dilution of the Kemptide stock solution to create a range of concentrations. A typical 2-fold dilution series might start from 200 µM down to ~0.1 µM.
-
Set up Kinase Reactions:
-
Prepare a master mix containing the kinase in the reaction buffer at a concentration that will result in a linear reaction rate over the desired time course.
-
In a 384-well plate, add the serially diluted Kemptide.
-
Add the kinase master mix to each well.
-
Include a "no Kemptide" control.
-
-
Initiate the Reaction: Add a fixed, saturating concentration of ATP to all wells to start the reaction. A common ATP concentration is 100 µM.[2]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[6]
-
Stop the Reaction: Add a stop solution (e.g., EDTA) to terminate the kinase reaction.
-
Detection: Add the detection reagent according to the manufacturer's protocol and incubate as required.
-
Read the Plate: Measure the signal (e.g., luminescence or fluorescence) on a plate reader.
3. Data Analysis:
-
Subtract the "no Kemptide" background from all data points.
-
Plot the initial reaction velocity (V) against the Kemptide concentration. The velocity is proportional to the signal measured.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
V = (Vmax * [S]) / (Km + [S])
Where:
-
V = Initial reaction velocity
-
Vmax = Maximum reaction velocity
-
[S] = Kemptide concentration
-
Km = Michaelis constant
-
Visualizations
Caption: Kinase phosphorylates Kemptide using ATP.
Caption: Experimental workflow for optimizing Kemptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
reducing variability and improving reproducibility in Kemptide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve reproducibility in Kemptide (B1673388) assays for Protein Kinase A (PKA) activity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Kemptide assays in a question-and-answer format.
High Background Signal
-
Question: Why is my background signal (no enzyme or no substrate control) unusually high?
-
Answer: High background can originate from several sources. Contaminated reagents, particularly ATP stocks which may contain phosphorescent impurities, can contribute. Additionally, non-specific binding of the phosphorylated peptide to the assay plate or detection reagents can elevate background readings. Ensure you are using high-purity reagents and consider including a wash step after the kinase reaction to remove unbound substrate. For non-radioactive assays, fluorescence quenching or enhancing effects from components in the cell homogenate could also be a factor.[1]
Low Signal or No Activity
-
Question: I am observing very low or no PKA activity in my positive controls. What are the possible causes?
-
Answer: This issue often points to problems with one or more critical reagents.
-
Enzyme Activity: The PKA enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store it at -80°C.
-
ATP Depletion: Ensure the ATP concentration is sufficient and not degraded. Prepare fresh ATP solutions and store them in aliquots at -20°C.
-
Substrate Integrity: The Kemptide peptide may have degraded. Verify the storage conditions and consider using a fresh vial.
-
Assay Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Prepare the buffer fresh and confirm the pH. Elevating the ionic strength with NaCl can inhibit PKA activity, particularly when using histone substrates, but Kemptide phosphorylation is generally less affected.[2]
-
High Variability Between Replicates
-
Question: My replicate wells show high variability. How can I improve my precision?
-
Answer: High variability, or poor precision, can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability. Ensure your pipettes are calibrated and use a master mix for adding common reagents to all wells.[3]
-
Inconsistent Incubation Times: Staggering the start and stop times of the reaction for each well can introduce variability. Use a multichannel pipette to start and stop reactions simultaneously where possible.
-
Temperature Gradients: Inconsistent temperature across the assay plate can lead to different reaction rates in different wells. Ensure the plate is incubated in a stable, uniform temperature environment.
-
Reagent Homogeneity: Ensure all reagent solutions, especially the enzyme preparation, are thoroughly mixed before dispensing into wells.[3]
-
Frequently Asked Questions (FAQs)
Assay Development and Optimization
-
Question: What is the optimal concentration of Kemptide to use in my assay?
-
Answer: For most applications, using a Kemptide concentration around its Michaelis-Menten constant (Km) is recommended. The reported Km for Kemptide with PKA is typically in the range of 3-4 µM.[4][5] Operating at the Km provides a good balance between assay sensitivity and reagent consumption. For detailed kinetic studies or inhibitor characterization, it is best to perform a full substrate titration to determine the Km under your specific experimental conditions.[6]
-
Question: How can I be sure the activity I'm measuring is specific to PKA?
-
Answer: To confirm the specificity of the assay for PKA, it is crucial to run a parallel reaction containing a highly specific PKA inhibitor, such as PKI (protein kinase inhibitor peptide) or sPKI.[7][8] The difference in signal between the uninhibited and inhibited reactions represents the specific PKA activity.[1] This is important because other kinases present in cell lysates may phosphorylate Kemptide to some extent.[1][2]
-
Question: What is the difference between radioactive and non-radioactive Kemptide assays?
-
Answer: Traditional Kemptide assays use [γ-³²P]ATP, where the radioactive phosphate (B84403) is transferred to Kemptide.[7][9] Non-radioactive methods have been developed to avoid the safety and disposal issues associated with radioactivity.[1] These often use a fluorescently labeled Kemptide.[1][7] The phosphorylation of the fluorescent Kemptide causes a change in its properties, such as electrophoretic mobility, which can be detected.[7] These non-radioactive methods have been shown to have kinetics similar to the standard radioisotopic method.[1]
Data Interpretation
-
Question: What level of variability is considered acceptable for a Kemptide assay?
-
Answer: Acceptable variability depends on the assay format and application. However, as a general guideline, intra-assay (within-plate) coefficients of variation (CVs) should ideally be below 10%, while inter-assay (between-plate) CVs may be slightly higher. One study using a fluorescent-labeled Kemptide reported intra-assay and inter-assay variations of 5.6% and 14.3%, respectively.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Kemptide assays to aid in experimental design and troubleshooting.
Table 1: PKA-Kemptide Kinetic Parameters
| Parameter | Typical Value | Notes |
| Kemptide Kₘ | 3-4 µM | The concentration of Kemptide at which the reaction rate is half of Vmax.[4][5] |
| cAMP Kₐct | ~1.5 µM | The concentration of cAMP required for half-maximal activation of PKA using Kemptide as a substrate.[2] |
Table 2: Troubleshooting Common Quantitative Discrepancies
| Issue | Potential Cause | Recommended Action |
| Low Z'-factor | High variability in controls | Check for pipetting errors, temperature gradients, or reagent inhomogeneity. |
| Low signal-to-background ratio | Optimize enzyme and substrate concentrations; increase incubation time (within linear range). | |
| Inconsistent IC₅₀ values | Substrate concentration too high/low | Use a Kemptide concentration at or near the Kₘ for competitive inhibitors.[6] |
| Assay not in linear range | Ensure less than 20% of the substrate is consumed during the reaction.[6] | |
| High Inter-assay CV (>15%) | Reagent lot-to-lot variability | Qualify new lots of critical reagents (enzyme, peptide, ATP) before use.[10] |
| Inconsistent operator procedure | Standardize all steps of the protocol and ensure consistent training.[10] |
Experimental Protocols
1. Standard PKA Activity Assay using Fluorescent Kemptide
This protocol is adapted from mobility-shift assay principles.[7][8]
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer, ATP, MgCl₂, and a specific PKA inhibitor for the negative control wells.
-
Aliquot Master Mix: Dispense the master mix into pre-chilled microplate wells.
-
Add PKA Source: Add the purified PKA or cell lysate containing PKA to the appropriate wells.
-
Add Substrate: To initiate the reaction, add the fluorescently-labeled Kemptide (e.g., Kemptide-FITC) to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺) or by heating the plate.[8]
-
Detection: Analyze the reaction products. For mobility-shift assays, this involves separating the phosphorylated and non-phosphorylated Kemptide via agarose (B213101) gel electrophoresis and quantifying the fluorescent bands.[7][8]
2. Determining Specific PKA Activity
-
Set up two sets of reactions as described in the standard protocol.
-
In one set of reactions, include a known saturating concentration of a specific PKA inhibitor (e.g., sPKI).[7]
-
In the second set, add a corresponding volume of vehicle (the buffer the inhibitor is dissolved in).
-
After running the assay, subtract the signal from the inhibited wells from the signal in the uninhibited wells. The result is the specific PKA activity.
Visualizations
Caption: PKA activation pathway leading to Kemptide phosphorylation.
Caption: A typical experimental workflow for a Kemptide assay.
Caption: A decision tree for troubleshooting Kemptide assay issues.
References
- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of kemptide, a synthetic serine-containing heptapeptide, as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 9. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kemptide-Based PKA Measurements
Welcome to the technical support center for Kemptide-based Protein Kinase A (PKA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your PKA activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is Kemptide and why is it used as a substrate for PKA?
A1: Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that serves as a specific substrate for cAMP-dependent Protein Kinase A (PKA).[1][2] Its amino acid sequence mimics the optimal recognition motif for PKA, which is Arg-Arg-X-Ser/Thr, where 'X' can be any amino acid.[3] This specificity makes it a reliable tool for measuring PKA activity in various samples.[4]
Q2: What are the common causes of a low signal-to-noise ratio in my Kemptide-based PKA assay?
A2: A low signal-to-noise ratio can result from either a weak or absent signal, or from high background noise. Common causes include suboptimal reagent concentrations (ATP, Kemptide, or the kinase itself), enzyme inactivity due to improper storage, or incompatible buffer components.[3] High background can be caused by contaminated reagents, non-specific binding of antibodies or the peptide to the assay plate, or prolonged incubation times.[3][5]
Q3: My negative control (no enzyme) shows a high signal. What are the likely causes?
A3: A high signal in the negative control indicates background noise. This can be due to several factors:
-
Contaminated Reagents: ATP contamination in your buffers or substrate solutions.[3]
-
Non-specific Binding: The detection antibody or the Kemptide substrate may be binding non-specifically to the microplate wells.[3][5]
-
Autofluorescence: If you are using a fluorescence-based assay, the microplate itself may be autofluorescent.[5]
-
Substrate Instability: The Kemptide substrate might be unstable in your buffer and degrading non-enzymatically.[6]
Q4: Can components of my sample inhibit the PKA reaction?
A4: Yes, samples may contain endogenous PKA inhibitors.[5] To test for this, you can include a control where a known amount of purified PKA is spiked into your sample. A lower-than-expected activity in this "spiked" sample compared to a clean buffer control would suggest the presence of inhibitors.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Kemptide-based PKA assay in a question-and-answer format.
High Background Signal
Question: I am observing a high background signal in my PKA activity assay. What are the possible causes and how can I resolve this?
Answer: High background can obscure the true kinase activity signal. Here are common causes and their solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment. Filter-sterilize buffers to remove contaminants.[5] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (e.g., ATP, Kemptide, detection antibody) to find the optimal concentration that provides a good signal window without increasing background.[5] |
| Prolonged Incubation Times | Optimize the incubation times for both the kinase reaction and the signal detection step by performing a time-course experiment to identify the linear range.[5] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also help.[3][5] |
| Non-specific Antibody Binding | If using an antibody-based detection method, ensure the blocking step is adequate. Consider using a different blocking agent (e.g., casein instead of BSA) or increasing the blocking time.[3][5] |
| Autofluorescence of Assay Plate | For fluorescence-based assays, use low-autofluorescence black microplates.[5] |
Low or No Signal
Question: My PKA assay is showing a very low or no signal. What should I investigate?
Answer: A weak or absent signal can point to several issues with your experimental setup or reagents.
| Potential Cause | Recommended Solution |
| Inactive PKA Enzyme | Ensure the PKA enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot and confirm its activity with a known positive control.[5] |
| Inhibitors in Sample | As mentioned in the FAQs, your sample may contain endogenous inhibitors. Perform a spike-in control to test for inhibitory effects.[5] |
| Suboptimal ATP Concentration | The concentration of ATP can influence the effectiveness of competitive inhibitors and the overall reaction rate.[7] Ensure the ATP concentration is optimal for your assay. |
| Incorrect Buffer pH or Composition | PKA activity is pH-dependent, with an optimal range typically between 7.0 and 7.5.[3][6] Ensure your buffer's pH is correct at the assay temperature. Some buffer components, like phosphate, can inhibit kinase activity.[6] |
| Insufficient Mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles.[5] |
Common PKA Inhibitors
Several compounds can inhibit PKA activity. It is crucial to be aware of these, especially when screening compound libraries or interpreting results from complex biological samples.
| Inhibitor | Type | Reported IC₅₀ / Kᵢ | Notes |
| PKI(5-24) | Peptide | Kᵢ: Low nanomolar range | Highly potent and specific pseudosubstrate inhibitor.[8] |
| PKI(14-22) amide, myristoylated | Modified Peptide | ~36 nM | Myristoylation enhances cell permeability.[8] |
| H-89 | Small Molecule | IC₅₀: 48 nM | Potent and selective, but can have off-target effects on other kinases.[9] ATP-competitive.[10] |
| Staurosporine | Small Molecule | IC₅₀: 15 nM | Potent but non-selective protein kinase inhibitor.[9] |
| KT5720 | Small Molecule | Kᵢ: 60 nM | Relatively non-specific and inhibits multiple other kinases.[10] |
| EDTA | Chelating Agent | IC₅₀: ~3 mM | Inhibits PKA by chelating Mg²⁺, which is essential for the kinase reaction.[11] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (ELISA-based)
Objective: To measure the activity of PKA in a sample by quantifying the phosphorylation of Kemptide immobilized on a microplate.
Materials:
-
PKA Substrate (Kemptide) coated microplate
-
Active PKA (for positive control)
-
Kinase Assay Dilution Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
ATP solution
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG: HRP Conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Bring all reagents to room temperature.
-
Prepare your samples and controls (including a no-enzyme blank) and dilute them in the Kinase Assay Dilution Buffer.
-
Add 30 µL of your prepared samples, positive control, and blank to the appropriate wells of the Kemptide-coated microplate.[5]
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells except the blank.[5]
-
Cover the plate and incubate at 30°C for 60-90 minutes.[5]
-
Stop the reaction by emptying the contents of the wells.
-
Wash the wells three to five times with a wash buffer.
-
Add 40 µL of the Phosphospecific Substrate Antibody to each well (except the blank) and incubate at room temperature for 60 minutes.[5]
-
Wash the wells as in step 7.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the wells as in step 7.
-
Add the TMB Substrate Solution and incubate at room temperature until sufficient color develops (typically 15-30 minutes).
-
Add the Stop Solution to each well to stop the color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Visualizations
PKA Signaling Pathway
Caption: Canonical PKA signaling pathway.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting workflow for high background signals.
References
- 1. nld.promega.com [nld.promega.com]
- 2. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
addressing non-specific phosphorylation of Kemptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific phosphorylation of Kemptide (B1673388) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is Kemptide and why is it used in kinase assays?
Kemptide is a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA).[1][2] Its well-defined sequence and known phosphorylation site (Serine) make it an ideal tool for studying PKA activity and for screening potential inhibitors.[3]
Q2: What are the primary causes of high background or non-specific phosphorylation in a Kemptide-based kinase assay?
High background can obscure true results and may stem from several sources:
-
Contaminated Reagents: The purity of the kinase, ATP, and the Kemptide substrate itself is critical. Contamination with other kinases or with ADP in the ATP stock can lead to false signals.[4]
-
Enzyme Concentration: Using an excessively high concentration of the kinase can lead to non-specific phosphorylation of the substrate or other proteins in the assay.
-
Assay Buffer Components: Components in the assay buffer, such as detergents or the solvent for test compounds (e.g., DMSO), can sometimes interfere with the assay and increase background.[4][5][6]
-
Compound Interference: When screening inhibitors, the test compounds themselves can interfere with the detection method. This is common in fluorescence-based assays where compounds may be autofluorescent.[4]
-
Non-Specific Binding: The peptide substrate or other assay components may bind non-specifically to the surfaces of the assay plate, leading to a higher background signal.[4]
Q3: How can I be sure that the phosphorylation I'm detecting is specific to my kinase of interest?
To ensure the specificity of the phosphorylation, it is crucial to include proper controls in your experiment. A key control is the use of a specific inhibitor for your kinase. For PKA, the protein kinase inhibitor peptide (PKI) is a highly potent and specific inhibitor.[7][8] A significant reduction in signal in the presence of a known inhibitor indicates that the observed activity is specific to the target kinase.[9]
Q4: What is the optimal concentration of Kemptide and ATP to use in my assay?
The optimal concentrations of Kemptide and ATP should be determined empirically for your specific assay conditions. However, a common starting point is to use concentrations at or near the Michaelis constant (Km) for each. The Km of PKA for Kemptide is typically in the low micromolar range (around 2-4 µM), while the Km for ATP is generally between 10-30 µM.[1][10] Using ATP concentrations near the Km is particularly important when screening for ATP-competitive inhibitors, as it increases the sensitivity of the assay.[11]
Q5: My test compound is dissolved in DMSO. Can this affect my kinase assay?
Yes, DMSO can affect kinase activity, and its effects can be concentration-dependent and vary between kinases.[4][6][12][13][14] It is essential to maintain a consistent final concentration of DMSO across all wells, including controls, to minimize variability.[13] It is also advisable to test the tolerance of your specific kinase to a range of DMSO concentrations to determine the maximal concentration that does not significantly impact its activity.[13]
Troubleshooting Guide: High Background Signal
High background can significantly reduce the quality of your data. This guide provides a systematic approach to troubleshooting and reducing non-specific phosphorylation of Kemptide.
| Problem | Possible Cause | Recommended Solution |
| High signal in "No Enzyme" control | Compound autofluorescence or interference with detection reagents. | 1. Pre-read the plate after adding the compound but before starting the kinase reaction to measure intrinsic fluorescence. 2. Run a control with the compound and detection reagents in the absence of other reaction components to check for direct interference. |
| Contaminated ATP stock with ADP (in ADP detection assays). | Use a fresh, high-purity ATP stock. | |
| High signal in "No Substrate" control | Kinase autophosphorylation. | This is a known phenomenon for some kinases. Ensure this signal is significantly lower than the signal in the presence of Kemptide. If it is too high, you may need to optimize the enzyme concentration. |
| Contaminating kinases in the enzyme preparation phosphorylating other components. | Use a highly purified kinase preparation. | |
| Generally high background across all wells | Non-specific binding of reagents to the assay plate. | Consider using plates with a different surface coating (e.g., low-binding plates). Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help reduce non-specific binding.[5] |
| Sub-optimal assay conditions. | 1. Titrate the kinase: Determine the lowest enzyme concentration that gives a robust signal-to-background ratio. 2. Optimize reaction time: Ensure the reaction is in the linear range. A shorter incubation time may reduce background. | |
| Reagent instability. | Prepare fresh buffers and aliquot reagents to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for PKA assays using Kemptide.
Table 1: Kinetic Parameters for PKA
| Substrate | Km (µM) | Notes |
| Kemptide | 2 - 4 | The affinity of PKA for Kemptide is high.[1][10] |
| ATP | 10 - 30 | This value can vary with assay conditions. Using ATP at or near the Km is recommended for inhibitor screening.[10] |
Table 2: IC50 Values of Common PKA Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Notes |
| PKI (6-22) amide | 0.61 | In vitro kinase assay | A highly specific and potent peptide inhibitor.[8] |
| PKIα (full length) | 0.11 | In vitro kinase assay | Even more potent than the peptide fragment.[8] |
| H-89 | 40 | FRET-based assay | A commonly used small molecule inhibitor, but it can have off-target effects.[15] |
| Staurosporine | ~5 | Luminescence-based assay | A broad-spectrum kinase inhibitor, not specific for PKA.[6] |
Experimental Protocols
Detailed Protocol: In Vitro PKA Kinase Assay with Controls
This protocol outlines a typical procedure for measuring PKA activity using Kemptide, with essential controls to identify and troubleshoot non-specific phosphorylation. This example is for a fluorescence-based assay format.
Materials:
-
Purified, active PKA enzyme
-
Kemptide substrate
-
ATP
-
PKA-specific inhibitor (e.g., PKI)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Stop Solution (e.g., EDTA)
-
Detection Reagent (specific to the assay kit)
-
384-well assay plates (low-volume, black for fluorescence)
-
Test compounds (if screening for inhibitors) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PKA in kinase assay buffer. Keep on ice.
-
Prepare a stock solution of Kemptide in kinase assay buffer.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compound and the PKA inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup (Example for a 20 µL final reaction volume):
| Well Type | Component 1 (5 µL) | Component 2 (5 µL) | Component 3 (10 µL) | Purpose |
| Blank | Assay Buffer | Assay Buffer | Kemptide + Buffer (No ATP) | Measures background from buffer and plate. |
| No Enzyme Control | Assay Buffer | Test Compound/Vehicle | Kemptide + ATP | Identifies compound interference with detection. |
| No Substrate Control | PKA Enzyme | Test Compound/Vehicle | Buffer (No Kemptide) + ATP | Measures kinase autophosphorylation. |
| Positive Control (100% Activity) | PKA Enzyme | Vehicle (e.g., DMSO) | Kemptide + ATP | Represents maximum kinase activity. |
| Inhibitor Wells | PKA Enzyme | Test Compound | Kemptide + ATP | Measures the effect of the test compound. |
| Negative Control (0% Activity) | PKA Enzyme | Known PKA Inhibitor (e.g., PKI) | Kemptide + ATP | Validates assay performance and specificity. |
-
Enzyme and Compound Addition:
-
Add 5 µL of the appropriate solution from "Component 1" to each well.
-
Add 5 µL of the appropriate solution from "Component 2" to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the pre-mixed "Component 3" (Kemptide and ATP) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) that is within the linear range of the reaction.
-
-
Stop Reaction and Detection:
-
Add 5 µL of Stop Solution to all wells.
-
Add 5 µL of Detection Reagent to all wells and incubate as per the manufacturer's instructions.
-
-
Read Plate:
-
Measure the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation-Dependent SERS Readout for Activity Assay of Protein Kinase A in Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 8. Genetically encoded reporters of protein kinase A activity reveal impact of substrate tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
how to increase signal-to-noise ratio in Kemptide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the signal-to-noise ratio in their Kemptide assays.
Frequently Asked Questions (FAQs)
Q1: What is a Kemptide assay and what is it used for?
A Kemptide assay is a biochemical method used to measure the activity of cAMP-dependent Protein Kinase A (PKA). Kemptide is a synthetic peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a specific substrate for PKA.[1] The assay quantifies the transfer of a phosphate (B84403) group from ATP to the serine residue within the Kemptide peptide, catalyzed by PKA. This assay is widely used in drug discovery and biomedical research to screen for PKA inhibitors and to study PKA signaling pathways.
Q2: What are the common causes of a low signal-to-noise ratio in Kemptide assays?
A low signal-to-noise (S/N) ratio can result from either a weak signal or high background. Common causes include:
-
Low Signal:
-
Inactive or suboptimal concentration of PKA.
-
Suboptimal concentrations of Kemptide or ATP.
-
Incorrect assay buffer pH or composition.
-
Short incubation time.
-
-
High Background:
-
Non-specific binding of the substrate, antibodies, or detection reagents to the assay plate.
-
Contamination of reagents with ATP or other kinases.
-
Autophosphorylation of the kinase.
-
Inherent fluorescence of test compounds in fluorescent assays.
-
Q3: How can I reduce high background noise in my assay?
High background can significantly mask the specific signal. Here are several strategies to mitigate it:
-
Optimize Blocking Agents: Use blocking proteins like Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on the microplate.
-
Incorporate Detergents: Add a mild non-ionic detergent, such as Tween-20 or Triton X-100, to your wash buffers to reduce hydrophobic interactions.[2]
-
Increase Wash Steps: Thorough and more frequent washing steps are crucial for removing unbound reagents.
-
Check for Reagent Contamination: Ensure that your buffers and substrate are not contaminated with ATP or other kinases.
-
Include Proper Controls: Always include a "no-enzyme" control to determine the background signal originating from non-enzymatic sources.
Q4: How do I optimize the concentrations of ATP and Kemptide?
For optimal kinase activity and signal, it is recommended to use ATP and Kemptide concentrations around their Michaelis-Menten constant (Km). The Km of PKA for ATP is approximately 10-23 µM, and for Kemptide, it is around 2-4 µM.[1][3][4] It is advisable to perform a titration experiment for both substrates to determine the optimal concentration for your specific assay conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Kemptide assays.
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Inactive PKA Enzyme | - Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles. - Test the enzyme activity with a known positive control. |
| Suboptimal Reagent Concentrations | - Titrate ATP and Kemptide concentrations around their Km values (ATP: ~10-23 µM; Kemptide: ~2-4 µM).[3][4] - Perform an enzyme titration to find the optimal PKA concentration that gives a robust signal within the linear range of the assay. | |
| Incorrect Buffer Conditions | - Ensure the assay buffer pH is optimal for PKA activity (typically pH 7.4-7.5). - Verify that the buffer does not contain any kinase inhibitors. | |
| Insufficient Incubation Time | - Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range. A typical incubation time is 30-60 minutes at 30°C. | |
| High Background | Non-Specific Binding | - Increase the concentration of BSA in the blocking buffer (e.g., from 1% to 3-5%).[5] - Add Tween-20 to the wash buffer at a concentration of 0.05% - 0.1%.[2] - Increase the number and duration of wash steps. |
| Reagent Contamination | - Use fresh, high-purity ATP and Kemptide. - Prepare fresh buffers using nuclease-free water. | |
| High "No-Enzyme" Control Signal | - This indicates a problem with the assay components or procedure, independent of enzyme activity. - Check for ATP contamination in the substrate solution. - In fluorescent assays, test for inherent fluorescence of your compounds. | |
| High Variability Between Replicates | Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Inconsistent Incubation Conditions | - Ensure uniform temperature across the assay plate during incubation. Avoid edge effects by not using the outer wells of the plate or by incubating in a humidified chamber. | |
| Reagent Instability | - Prepare fresh reagents and thaw frozen components completely and mix thoroughly before use. |
Experimental Protocols
Radiometric Kemptide Assay ([³²P]ATP)
This protocol is a standard method for measuring PKA activity by quantifying the incorporation of radioactive phosphate into Kemptide.
Materials:
-
PKA enzyme
-
Kemptide substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing Assay Buffer, cold ATP, and [γ-³²P]ATP. The final ATP concentration should be optimized around its Km.
-
Set up Kinase Reaction:
-
Add 20 µL of the reaction mix to each tube.
-
Add 10 µL of Kemptide solution.
-
To initiate the reaction, add 10 µL of the PKA enzyme solution. For negative controls, add 10 µL of Assay Buffer instead of the enzyme.
-
-
Incubation: Incubate the tubes at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.
-
Stop Reaction: Spot 25 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively (3-5 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Fluorescent Kemptide Assay
This protocol offers a non-radioactive alternative for measuring PKA activity. It utilizes a fluorescently labeled Kemptide substrate.
Materials:
-
PKA enzyme
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
Stop Solution (e.g., 50 mM EDTA)
-
Fluorescence plate reader
Procedure:
-
Set up Kinase Reaction: In a 96-well black plate, add the following to each well:
-
25 µL of Assay Buffer.
-
10 µL of the PKA enzyme solution. For negative controls, add 10 µL of Assay Buffer.
-
10 µL of the fluorescently labeled Kemptide solution.
-
-
Initiate Reaction: Add 5 µL of the ATP solution to all wells to start the reaction. The final volume should be 50 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Stop Reaction: Add 25 µL of Stop Solution to each well to terminate the kinase reaction.
-
Detection: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used.
Visualizations
PKA Signaling Pathway
Caption: Overview of the canonical PKA signaling pathway.
Kemptide Assay Experimental Workflow
Caption: General experimental workflow for Kemptide assays.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
Technical Support Center: Enhancing Fluorescent Kemptide Assay Sensitivity
Welcome to the technical support center for fluorescent Kemptide assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal in my fluorescent Kemptide assay?
A weak or absent signal can stem from several factors, including issues with enzyme activity, suboptimal reagent concentrations, or incorrect instrument settings.[1]
-
Inactive Enzyme: Ensure the kinase has been stored and handled correctly (e.g., on ice) to prevent degradation. It's advisable to perform a titration to determine the optimal enzyme concentration.[1]
-
Suboptimal ATP Concentration: The concentration of ATP should be near the Michaelis constant (Km) for the kinase to ensure optimal activity. Titrating ATP can help identify the ideal concentration for your specific assay.[1]
-
Degraded Reagents: Use fresh aliquots of ATP, the fluorescent Kemptide substrate, and other critical reagents for each experiment to ensure they have not degraded.[1]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths and gain settings on your plate reader are appropriate for the fluorophore being used.[1][2]
-
Insufficient Incubation Time: Optimize the kinase reaction incubation time to allow for sufficient product formation.[1]
Q2: My assay has high background fluorescence. How can I reduce it?
High background can mask the specific signal from your assay and is often caused by autofluorescence of assay components, non-specific binding, or light leakage.[2][3][4]
-
Use Appropriate Microplates: Black, opaque microplates are recommended to minimize background fluorescence and prevent light from scattering between wells.[5]
-
Check Buffer Components: Some buffer components can be inherently fluorescent. Test the buffer alone in the plate reader to assess its background signal.[5]
-
Address Autofluorescence: Cellular components like NADH and riboflavin (B1680620) can contribute to autofluorescence if you are working with cell lysates.[5] Using red-shifted fluorophores can also help minimize interference from the autofluorescence of library compounds, which tend to absorb at shorter wavelengths.
-
Optimize Antibody Concentrations: In antibody-based detection methods, titrate the detection antibody to find the optimal concentration that balances signal and background.[1]
-
Include Blocking Agents: Adding a blocking agent like Bovine Serum Albumin (BSA) to the reaction buffer can help reduce non-specific binding.[1][5]
Q3: Why am I seeing high variability between my replicate wells?
Inconsistent results across replicates can be due to pipetting errors, temperature gradients across the plate, or evaporation.[2]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques. Preparing a master mix of reagents for all wells can also minimize variability.
-
Temperature Gradients: Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.
-
Evaporation: Use plate sealers, especially for kinetic assays with long incubation times. Avoid using the outer wells of the plate, as they are more susceptible to evaporation.
Q4: How does the ATP concentration affect my results, especially for inhibitor screening?
ATP concentration is a critical parameter as it directly influences the kinase's activity and the apparent potency of ATP-competitive inhibitors.[6]
-
For ATP-Competitive Inhibitors: The measured IC50 value will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.[6]
-
Assaying at ATP Km vs. Physiological Concentrations:
-
At ATP Km: This allows for a more direct measurement of an inhibitor's binding affinity (Ki).[6]
-
At Physiological ATP (millimolar range): This provides a better prediction of an inhibitor's efficacy in a cellular context, as it mimics the intracellular environment where the inhibitor will have to compete with high levels of ATP.[6][7][8]
-
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can make it difficult to distinguish the true signal from the background. The key to improving the S/N ratio is to maximize the specific signal while minimizing the background noise.[9]
| Possible Cause | Recommended Solution |
| Suboptimal Excitation/Emission Wavelengths | Ensure the wavelengths and bandwidths are optimized for your specific fluorophore. A bandwidth of 15-20 nm is often a good starting point.[9] |
| Low Enzyme Concentration | Increase the kinase concentration. Typically, concentrations in the range of 2-20 nM are used.[10] |
| Low Substrate Concentration | Increase the fluorescent Kemptide concentration. Concentrations between 10 µM and 200 µM are commonly used.[10] |
| High Background from Assay Plate | Use black-walled, clear-bottom plates to reduce stray light and background fluorescence.[2] |
| Photobleaching | Incubate the reaction in the dark to prevent the decomposition of the fluorescent peptide over time.[10] |
Issue 2: Inconsistent IC50 Values for Inhibitors
Variability in IC50 values can arise from inconsistencies in assay conditions, particularly the ATP concentration.
| Possible Cause | Recommended Solution |
| Varying ATP Concentration | Maintain a consistent ATP concentration across all experiments. For comparing the potency of ATP-competitive inhibitors, using an ATP concentration at or near the Km is recommended.[6] |
| Inhibitor Aggregation | Some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[3] Including a detergent like 0.01% Triton X-100 in the assay buffer can help mitigate this.[3] |
| Assay Not at Equilibrium | Ensure that the inhibitor and substrate have reached binding equilibrium before taking measurements. Optimize the incubation time accordingly.[11] |
| Incorrect Data Fitting | Use a non-linear regression model with a variable slope to fit the dose-response curve and calculate the IC50 value. |
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for PKA Fluorescent Kemptide Assays
| Reagent | Typical Concentration Range | Key Considerations |
| PKA Enzyme | 2 - 20 nM[10] | Titrate to find the optimal concentration that gives a robust signal within the linear range of the assay. |
| Fluorescent Kemptide | 10 - 200 µM[10] | The concentration should ideally be around the Km of the peptide for the kinase. |
| ATP | 10 - 100 µM (at Km) or 1 mM (physiological)[6][10] | The choice of ATP concentration depends on the goal of the experiment (biochemical potency vs. cellular efficacy).[6] |
| Magnesium Chloride (MgCl₂) | 10 mM[10] | A necessary cofactor for kinase activity. |
| BSA | 40 - 100 µg/mL[10] | Helps to prevent the enzyme from adhering to tubes and plates.[10] |
Table 2: Assay Quality Metrics
| Metric | Formula | Interpretation |
| Z'-Factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | > 0.5: Excellent assay. 0 - 0.5: Marginal assay. < 0: Unsuitable for screening.[12][13] |
| Signal-to-Noise (S/N) Ratio | (Signal_mean) / (Noise_std_dev) | Higher values indicate better assay sensitivity. A key parameter to maximize during assay optimization.[9] |
| Signal-to-Background (S/B) Ratio | (Signal_mean) / (Background_mean) | A measure of the dynamic range of the assay. |
Experimental Protocols
Protocol 1: Standard Fluorescent Kemptide Assay
This protocol provides a basic framework for measuring PKA activity.
-
Prepare 5x Assay Buffer: 125 mM HEPES (pH 7.5), 250 mM KCl, 0.5 mM EDTA, 0.5 mM EGTA, 50 mM MgCl₂, and 10 mM DTT.[10]
-
Prepare Assay Reaction Mixture:
-
180 µL of 5x assay buffer
-
4 µL of 10 mg/mL BSA
-
200 µL of 5x ATP (e.g., 500 µM for a final concentration of 100 µM)
-
100 µL of PKA enzyme solution (e.g., 100 nM for a final concentration of 10 nM)
-
Bring to 800 µL with water.[10]
-
-
Prepare Control (No Enzyme) Reaction Mixture:
-
200 µL of 5x assay buffer
-
4 µL of 10 mg/mL BSA
-
200 µL of 5x ATP
-
Bring to 800 µL with water.[10]
-
-
Assay Procedure:
-
Add 80 µL of the reaction mixture to each well of a pre-warmed (30°C) 96-well plate.[10]
-
Incubate at 30°C in the plate reader for 5 minutes.[10]
-
Initiate the reaction by adding 20 µL of a 5x fluorescent Kemptide solution.[10]
-
Monitor the change in fluorescence emission continuously (e.g., at 485 nm if using a Sox-based peptide) during the linear phase of the reaction.[10]
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This protocol is adapted for a competitive binding assay to screen for kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20).
-
Fluorescent Tracer: Dilute a fluorescently labeled ligand (a known kinase inhibitor) to the desired concentration (typically at or below its Kd value) in the kinase buffer.[11]
-
Kinase: Prepare serial dilutions of the kinase in the buffer.
-
Test Compounds: Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Procedure:
-
In a 384-well black plate, add the test compounds.[11]
-
Add the optimized concentration of the kinase to all wells.[11]
-
Incubate for 15-30 minutes at room temperature to allow the test compounds to bind to the kinase.[11]
-
Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition.[11]
-
Incubate for 1-2 hours to allow the binding to reach equilibrium.[11]
-
Measure the fluorescence polarization of each well using a plate reader.[11]
-
Visualizations
Caption: PKA signaling pathway leading to substrate phosphorylation.
Caption: General workflow for a fluorescent Kemptide assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. tecan.com [tecan.com]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
Kemptide assay protocol optimization for specific cell types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing Protein Kinase A (PKA) activity assays using the Kemptide substrate, particularly for specific cell types.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Kemptide-based PKA activity assays, offering potential causes and solutions in a straightforward question-and-answer format.
High Background Signal
Question: I am observing a high background signal in my PKA activity assay. What are the possible causes and how can I resolve this?
Answer: High background can obscure the true signal from your kinase activity, leading to a low signal-to-noise ratio. Here are the common culprits and their solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. Ensure the PKA enzyme preparation is of high purity.[1] |
| Non-specific Binding | Optimize your blocking buffer by increasing the concentration of the blocking agent (e.g., BSA from 0.1% to 1%) or testing alternative agents like casein.[2] Enhance wash steps by increasing the number of washes, the volume of wash buffer, or the duration of each wash. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also help.[2] |
| Prolonged Incubation Times | Optimize incubation times for both the kinase reaction and the signal detection step. Perform a time-course experiment to identify the linear range of the reaction.[1] |
| Autofluorescence of Assay Plate | For fluorescence-based assays, use low-autofluorescence black microplates.[1] |
| High Enzyme Concentration | Reduce the concentration of the PKA enzyme in the reaction. |
Low or No Signal
Question: My PKA activity assay is showing very low or no signal. What are the possible causes and how can I resolve this?
Answer: A weak or absent signal can be equally problematic. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive PKA Enzyme | Ensure the PKA enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][3] Use a fresh aliquot of the enzyme and confirm its activity with a known positive control.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of ATP and the Kemptide substrate to determine the optimal levels for your specific assay conditions.[2] The ideal ATP concentration is often close to the Km of the kinase.[4][5] |
| Inhibitors in Sample | Samples, especially crude cell lysates, may contain endogenous PKA inhibitors.[1] To test for this, spike a known amount of purified PKA into your sample and see if the activity is recovered. |
| Buffer Incompatibility | Ensure the pH of your assay buffer is optimal for PKA, which is generally between 7.0 and 7.5.[2] Verify that your buffer does not contain any known PKA inhibitors.[2] |
| Insufficient Incubation Time | Extend the kinase reaction time to allow for more product formation, ensuring the reaction remains within the linear range.[2] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for PKA Activity Assay
This protocol provides a general method for preparing cell lysates from both adherent and suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium orthovanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 10 µg/mL leupeptin (B1674832) and aprotinin.[3]
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Microcentrifuge
Procedure for Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells.
-
Incubate on ice for 10-15 minutes with occasional swirling.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant (cell lysate) and keep it on ice.
Procedure for Suspension Cells:
-
Pellet the cells by centrifuging at 1,200 rpm for 5-10 minutes.[3]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes, vortexing occasionally.[3][7]
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[3]
-
Transfer the clear supernatant to a new pre-chilled microcentrifuge tube.
Note: Determine the protein concentration of the lysate using a BCA protein assay. It is recommended to use fresh lysates for each experiment, as kinase activity can decrease with freeze-thaw cycles.
Protocol 2: In Vitro PKA Kinase Activity Assay (96-Well Plate Format)
This protocol outlines a general ELISA-based method for measuring PKA activity.
Materials:
-
PKA substrate (Kemptide)-coated 96-well microtiter plate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Cell lysate or purified PKA
-
ATP solution
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Preparation: Soak the wells of the PKA substrate-coated microtiter plate with 50 µL of Kinase Assay Buffer for 10 minutes at room temperature. Aspirate the buffer from all wells.[1]
-
Sample Addition: Add your cell lysate or purified PKA samples to the wells. Include a positive control (active PKA) and a negative control (no PKA).
-
Inhibitor Addition (Optional): If screening for inhibitors, add the compounds to the appropriate wells and incubate for 10-15 minutes at room temperature.[6]
-
Initiate Kinase Reaction: Add ATP solution to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[6]
-
Stopping the Reaction: Stop the reaction by washing the wells three times with Wash Buffer.[6]
-
Primary Antibody Incubation: Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.[1][6]
-
Washing: Wash the wells three times with Wash Buffer.[6]
-
Secondary Antibody Incubation: Add the HRP-conjugated Secondary Antibody to each well and incubate at room temperature for 30-60 minutes.[6]
-
Washing: Wash the wells four times with Wash Buffer.[6]
-
Signal Development: Add TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[6]
-
Stop Signal Development: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]
Protocol 3: Optimizing for Primary Neurons
Primary neurons can be more sensitive than cell lines. Here are some key considerations for adapting the Kemptide assay for these cells.
Cell Culture and Lysis:
-
Culture primary neurons to the desired days in vitro (DIV), typically between DIV 7 and DIV 21 for mature neurons.[8]
-
When treating with activators or inhibitors, perform a gradual medium exchange to minimize osmotic stress.[8]
-
Use a gentle lysis buffer and minimize physical disruption to preserve protein integrity.
Assay Miniaturization and Sensitivity:
-
Consider using a lower volume assay (e.g., 384-well plate) to conserve precious primary cell lysates.
-
For low PKA expression levels, a more sensitive detection method like a luminescence-based assay (e.g., ADP-Glo™) may be necessary.[9]
Table 1: Recommended Starting Concentrations of Sp-cAMPS for PKA Activation in Primary Neurons
| Neuronal Cell Type | Sp-cAMPS Concentration Range | Reference |
| Hippocampal Neurons | 50 - 200 µM | [8] |
| Cortical Neurons | 100 - 500 µM | [8] |
| Dorsal Root Ganglion (DRG) Neurons | 0.5 - 2 mM | [8] |
Visualizations
Caption: Overview of the canonical PKA signaling cascade.
Caption: A generalized workflow for a Kemptide-based PKA assay.
Caption: A decision tree for troubleshooting common Kemptide assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
PKA Activity Assays Using Kemptide: A Technical Support Center
Welcome to the technical support center for Protein Kinase A (PKA) activity assays utilizing the Kemptide substrate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Kemptide and why is it used in PKA assays?
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that serves as a specific and efficient substrate for cAMP-dependent Protein Kinase (PKA).[1][2] Its amino acid sequence contains the minimal consensus motif (Arg-Arg-X-Ser) recognized and phosphorylated by PKA, making it an ideal tool for measuring the enzyme's activity.[3][4]
Q2: What are the common methods for detecting Kemptide phosphorylation?
There are two primary methods for detecting PKA-mediated Kemptide phosphorylation:
-
Radiometric Assays: These traditional assays use [γ-³²P]ATP as the phosphate (B84403) donor.[5][6] The radiolabeled phosphate is transferred to Kemptide, and the phosphorylated peptide is then separated from the remaining [γ-³²P]ATP, typically by binding to phosphocellulose paper, for quantification via scintillation counting.[5]
-
Non-Radiometric Assays: To avoid the safety and disposal issues associated with radioactivity, several non-radiometric methods have been developed.[4][6][7] These include:
-
Fluorescent Kemptide Assays: A fluorescent tag (e.g., FITC) is attached to the Kemptide substrate.[4][6][8] Phosphorylation adds negative charges to the peptide, altering its mobility in an agarose (B213101) gel, which allows for separation and quantification of the phosphorylated and non-phosphorylated forms.[4][8]
-
Luminescence-Based ADP Detection: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction.[9][10] The amount of ADP is directly proportional to the kinase activity.[9][10]
-
Q3: How can I ensure the PKA activity I'm measuring is specific?
While Kemptide is a highly specific substrate for PKA, other kinases, especially in crude cell lysates, could potentially phosphorylate it.[5][8] To confirm the specificity of the measured activity, it is crucial to include proper controls:
-
PKA-specific inhibitors: Use well-characterized PKA inhibitors such as H-89 or the highly specific peptide inhibitor PKI (Protein Kinase Inhibitor).[6][7][11] A significant reduction in signal in the presence of these inhibitors confirms that the activity is PKA-dependent.
-
No-enzyme control: A reaction mix without the PKA enzyme should be included to determine the background signal.[5]
-
No-substrate control: A reaction containing the enzyme but lacking Kemptide can help identify any autophosphorylation or phosphorylation of other components in the sample.
Q4: What is the optimal concentration of ATP and Kemptide to use?
The optimal concentrations can vary depending on the assay format and the source of the PKA enzyme. It is recommended to determine the Michaelis-Menten constant (Km) for both ATP and Kemptide for your specific experimental setup. However, commonly used concentrations are:
It is advisable to perform initial titration experiments to determine the optimal concentrations that yield a linear reaction rate for your specific conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Radiometric Assay: - Incomplete removal of unincorporated [γ-³²P]ATP.[5] - Non-specific binding of [γ-³²P]ATP to assay components. | Radiometric Assay: - Ensure thorough and repeated washing of the phosphocellulose paper with phosphoric acid.[5] - Include a "no enzyme" control to determine the background and subtract it from all other readings.[5] |
| Fluorescent/Luminescent Assay: - Autofluorescence of compounds in the sample. - Intrinsic fluorescence/luminescence of assay plates or reagents. | Fluorescent/Luminescent Assay: - Screen library compounds for autofluorescence before starting the assay. - Use appropriate blank wells (e.g., buffer only, no enzyme) to measure and subtract background. | |
| Low or No Signal | - Inactive PKA enzyme. - Suboptimal assay conditions (pH, temperature, incubation time). - Incorrect concentrations of ATP, Kemptide, or Mg²⁺. - Presence of kinase inhibitors in the sample (e.g., from cell lysate). - Degradation of reagents. | - Use a fresh aliquot of PKA or a positive control with known activity. - Optimize reaction time and temperature (typically 10-30 minutes at 30°C).[5] - Perform titration experiments for ATP and Kemptide to find optimal concentrations. - If using cell lysates, consider a purification step to remove potential inhibitors. - Check the expiration dates and storage conditions of all reagents, especially ATP and fluorescently labeled Kemptide.[1] |
| Non-Linear Reaction Rate | - Substrate depletion (ATP or Kemptide). - Product inhibition. - Enzyme instability over the incubation period. - Assay detection limit reached. | - Ensure that less than 20% of the substrate is consumed during the reaction.[5] - Perform a time-course experiment to determine the linear range of the reaction. - Reduce the amount of enzyme or the incubation time. - If using a plate reader, ensure the signal is within the linear range of the instrument. |
| Inconsistent Results/High Variability | - Pipetting errors. - Inconsistent incubation times or temperatures across wells. - Bubbles in wells affecting optical readings. - Edge effects in multi-well plates. | - Use calibrated pipettes and proper pipetting techniques. - Ensure uniform temperature across the incubation block or plate. - Centrifuge plates briefly after adding reagents to remove bubbles. - Avoid using the outer wells of a plate or fill them with buffer to minimize evaporation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters often used in PKA activity assays with Kemptide.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Reference(s) |
| Kemptide | 5 µM - 100 µM | [12][13][14] |
| ATP | 10 µM - 1 mM | [9][12][13] |
| MgCl₂ | 5 mM - 10 mM | [12] |
| PKA (purified) | 1 ng - 100 ng per reaction | [5][12] |
Table 2: IC₅₀ Values of Common PKA Inhibitors
| Inhibitor | IC₅₀ | ATP Concentration | Reference(s) |
| H-89 | ~737 nM | 500 µM | [10] |
| PKI | ~2.7 nM - 4.5 nM | 10 µM - 500 µM | [10] |
| Staurosporine | ~4.8 nM | 10 µM | [15] |
Visual Guides
PKA Signaling Pathway
Caption: Simplified PKA signaling pathway leading to substrate phosphorylation.
Experimental Workflow for a PKA Activity Assay
Caption: General experimental workflow for a PKA activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kemptide (PKA) Peptide Substrate [promega.com]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]
- 4. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
dealing with low signal in Kemptide phosphorylation experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kemptide phosphorylation assays, particularly when encountering low signal issues.
Troubleshooting Guide: Low or No Signal
A weak or absent signal in a Kemptide phosphorylation assay can stem from several factors throughout the experimental workflow. This guide breaks down potential causes and solutions, from reagents to the enzymatic reaction and final detection.
Q1: I am getting a very weak or no signal in my Kemptide phosphorylation assay. What are the common causes and how can I fix it?
Answer: Low signal can be frustrating, but a systematic approach to troubleshooting can often identify the issue. The problem generally falls into one of three categories: reagent integrity, suboptimal assay conditions, or issues with the detection method.
Reagent-Related Issues
| Potential Cause | Recommended Solution |
| Inactive PKA Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[1][2] Use a fresh aliquot for each experiment. It is also advisable to test new lots of the enzyme against previous lots to ensure consistency.[2] |
| Degraded Kemptide Substrate | Peptide substrates can be susceptible to degradation.[3] Prepare fresh substrate solutions and store them properly as recommended by the manufacturer. Kemptide is a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that acts as a specific substrate for cAMP-dependent protein kinase (PKA).[4][5] |
| Suboptimal ATP Concentration | The concentration of ATP is a critical parameter.[6] If the concentration is too low, the reaction rate will be suboptimal, leading to a weak signal.[1] It is often recommended to perform assays at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure sensitivity.[1][6][7] For some kinases, a common starting point is 10 µM if the Km is unknown.[1][8] |
| Incorrect Buffer Composition | Kinase activity is highly dependent on buffer conditions.[1] Verify the pH, salt concentration, and the presence of necessary cofactors like MgCl2 in your kinase buffer.[1][6] |
| Degraded Detection Reagents | Components of detection systems, especially in luminescence or fluorescence-based assays, can be unstable and lose efficacy over time.[1] Prepare detection reagents fresh before each experiment.[1] |
| Reagent Purity/Contamination | Impurities in ATP, substrates, or buffers can negatively affect reaction kinetics.[7][9] Use fresh, high-purity reagents and filter-sterilize buffers.[2] |
Assay Condition & Protocol Issues
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time or Temperature | The reaction may not have proceeded long enough to generate a detectable signal, or the temperature may not be optimal for the enzyme.[6] Perform a time-course experiment to identify the linear range of the reaction.[2] |
| Incorrect Enzyme or Substrate Concentration | The concentrations of both PKA and Kemptide need to be optimized.[3] Titrate the enzyme to find a concentration that produces a robust signal within the linear range.[7] Subsequently, a substrate titration can determine the concentration that yields a maximal signal without causing substrate inhibition.[7] |
| Insufficient Mixing | Ensure thorough but gentle mixing of reagents in each well after addition, avoiding the introduction of bubbles.[2] |
| Inhibitors in Sample | Samples may contain endogenous PKA inhibitors.[2] To test for this, include a control where a known amount of purified PKA is spiked into your sample.[2] |
Detection-Related Issues
| Potential Cause | Recommended Solution |
| High Background Signal | A high background can mask a weak signal, leading to a poor signal-to-noise ratio.[2] This can be caused by contaminated reagents, non-specific antibody binding, or autofluorescence from the assay plate.[2] Use low-autofluorescence black plates for fluorescence assays and ensure blocking steps are adequate for antibody-based detection.[2] |
| Instrument Settings | For fluorescence or luminescence readers, ensure the gain setting is appropriate and not saturating the detector.[10] Also, confirm that the correct excitation and emission filters and settings are being used.[10] |
| Poor Antibody Performance (for antibody-based detection) | If using a phospho-specific antibody for detection, it may be inactive, non-specific, or used at a suboptimal concentration.[3] Ensure proper storage and handling of antibodies and titrate them to find the optimal concentration. |
Frequently Asked Questions (FAQs)
Q2: What is Kemptide and why is it used as a PKA substrate?
Answer: Kemptide is a synthetic peptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly.[4] It was designed as an optimal and specific substrate for cAMP-dependent Protein Kinase A (PKA).[5][11] The sequence contains the minimal recognition motif for PKA (Arg-Arg-X-Ser/Thr), making it a reliable tool for measuring PKA activity.[11]
Q3: How do I determine the optimal ATP concentration for my assay?
Answer: The optimal ATP concentration is critical for assay sensitivity, especially when screening for ATP-competitive inhibitors.[1] The ideal starting point is the apparent ATP Km (Michaelis constant) for PKA under your specific assay conditions.[1] If the Km is unknown, you can perform an ATP titration experiment. A common starting point for many kinase assays is 10 µM.[1][8] It is important to note that cellular ATP concentrations are much higher (in the millimolar range), so running assays at physiological ATP levels can also provide valuable insights.[1][12]
Q4: What is a good signal-to-noise ratio for a kinase assay?
Answer: A good signal-to-noise ratio is essential for distinguishing a true signal from background noise.[7] A more standardized measure of assay quality is the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[7] To improve the signal-to-noise ratio, focus on both increasing the specific signal (by optimizing enzyme and substrate concentrations) and reducing the background noise (by using high-purity reagents and appropriate plates).[13][14]
Q5: How does PKA get activated in a typical cellular context?
Answer: In the absence of the second messenger cyclic AMP (cAMP), PKA exists as an inactive holoenzyme.[15] The canonical PKA pathway is initiated by stimuli that activate adenylyl cyclase, leading to the synthesis of cAMP.[15] cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[15] These catalytic subunits are then free to phosphorylate target substrates like Kemptide.
Visualizations & Workflows
PKA Signaling Pathway
Caption: Simplified diagram of the PKA signaling pathway leading to Kemptide phosphorylation.
Experimental Workflow for Kemptide Phosphorylation Assay
Caption: A generalized workflow for performing an in vitro Kemptide phosphorylation assay.
Troubleshooting Decision Tree for Low Signal
Caption: A decision tree to logically troubleshoot the causes of low signal in your assay.
Experimental Protocols
Protocol 1: General Kemptide Phosphorylation Assay (Luminescence-Based)
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific kinase, substrate, and detection system (e.g., ADP-Glo™).[16]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of PKA enzyme in Kinase Buffer at the desired final concentration.
-
Prepare a 4X solution of Kemptide substrate in Kinase Buffer.
-
Prepare a 4X solution of ATP in Kinase Buffer. The concentration should be at or near the Km for PKA.
-
-
Kinase Reaction (e.g., in a 384-well plate):
-
Add 5 µL of 1X Kinase Buffer to all wells.
-
Add 2.5 µL of the 4X Kemptide solution to each well.
-
Add 2.5 µL of the 2X PKA enzyme solution to initiate the reaction. For a "no enzyme" control, add 2.5 µL of Kinase Buffer instead.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Mix the plate gently.
-
-
Incubation:
-
Signal Detection (using an ADP-Glo™ like system):
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate for 40 minutes at room temperature.[16]
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate for 30-60 minutes at room temperature.[16]
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKA activity.[16]
-
Protocol 2: Optimizing PKA Enzyme Concentration
This protocol helps determine the smallest amount of enzyme that gives a robust signal in the linear range of the reaction.[8]
-
Prepare Master Mix: Create a master mix containing the kinase buffer, Kemptide substrate (at a fixed, non-limiting concentration), and ATP (at a fixed, non-limiting concentration).
-
Create Enzyme Serial Dilution: Perform a serial dilution of the PKA enzyme in kinase buffer to create a range of concentrations.
-
Set up Reaction: In a multi-well plate, add the enzyme dilutions to the wells.
-
Initiate Reaction: Add the Master Mix to all wells to start the reactions simultaneously.
-
Incubate and Detect: Incubate for a fixed time (within the linear range, determined from a preliminary time-course experiment). Stop the reaction and add detection reagents as per your assay format.
-
Data Analysis: Plot the signal (e.g., luminescence) against the enzyme concentration. The optimal enzyme concentration is typically the lowest concentration that gives a strong signal within the linear portion of the titration curve.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kemptide (PKA) Peptide Substrate [promega.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 15. Loss of PKA regulatory subunit 1α aggravates cardiomyocyte necrosis and myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Kemptide vs. CREBtide: A Comparative Guide to Protein Kinase A Substrates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the accurate in vitro characterization of Protein Kinase A (PKA) activity. Kemptide, a synthetic peptide, has long been a standard substrate for PKA assays. However, CREBtide, derived from the phosphorylation site of the cAMP Response Element Binding Protein (CREB), offers a more physiologically relevant alternative. This guide provides a detailed comparison of the kinetic properties and experimental considerations for both substrates, supported by experimental data.
Kinetic Performance: Kemptide vs. CREBtide
A comparative analysis of the kinetic parameters for PKA reveals significant differences between Kemptide and CREBtide. CREBtide exhibits a substantially lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to Kemptide.
The apparent Km for CREBtide phosphorylation by the catalytic subunit of PKA (cAK) is 3.9 µM, which is approximately 10-fold lower than that of Kemptide, which has a Km of 39 µM[1]. A lower Km value indicates a higher affinity of the enzyme for the substrate. This suggests that PKA binds to CREBtide more readily than to Kemptide.
Furthermore, the Vmax for CREBtide is 12.4 µmol/(min·mg), while for Kemptide it is 9.8 µmol/(min·mg)[1]. The higher Vmax for CREBtide indicates that PKA can phosphorylate it at a faster rate once the substrate is bound. These kinetic advantages position CREBtide as a more efficient substrate for PKA in vitro.
Summary of PKA Kinetic Parameters
| Substrate | Amino Acid Sequence | Km (µM) | Vmax (µmol/min·mg) |
| Kemptide | L-R-R-A-S-L-G[2][3] | 39[1] | 9.8[1] |
| CREBtide | K-R-R-E-I-L-S-R-R-P-S-Y-R[1] | 3.9[1] | 12.4[1] |
Signaling Pathway Context
PKA is a central enzyme in various signal transduction pathways. Its activation is dependent on intracellular levels of cyclic AMP (cAMP). Upon activation, PKA phosphorylates a multitude of downstream protein substrates at serine or threonine residues, thereby regulating a wide array of cellular processes. CREB is a key nuclear transcription factor and a natural substrate for PKA. The phosphorylation of CREB by PKA is a critical event in gene expression. CREBtide is derived from this physiologically significant phosphorylation site in CREB.
References
Kemptide vs. Malantide: A Comparative Guide for PKA Activity Assays
For researchers, scientists, and drug development professionals seeking the optimal peptide substrate for Protein Kinase A (PKA) activity assays, this guide provides a direct comparison of two commonly used synthetic peptides: Kemptide and Malantide. This document outlines their key performance differences, supported by available data, and provides detailed experimental protocols.
Protein Kinase A, a crucial serine/threonine kinase, plays a pivotal role in numerous cellular signaling pathways. The selection of an appropriate substrate is paramount for the accurate and sensitive measurement of its activity. Kemptide, a heptapeptide (B1575542), has long been a standard and specific substrate for PKA. Malantide, a dodecapeptide, offers an alternative with distinct characteristics.
Performance Comparison at a Glance
A summary of the key kinetic parameters for Kemptide and Malantide as substrates for PKA is presented below. These values are critical for understanding the efficiency and affinity of the enzyme-substrate interaction.
| Feature | Kemptide | Malantide |
| Peptide Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile |
| Km for PKA | 3-5 µM[1][2] | ~15 µM[1] |
| Description | A synthetic heptapeptide that is a well-established and highly specific substrate for cAMP-dependent protein kinase (PKA).[3][4][5] | A synthetic dodecapeptide derived from the phosphorylation site on the β-subunit of phosphorylase kinase. It serves as a high-affinity substrate for both PKA and Protein Kinase C (PKC).[1][6] |
Key Insights:
-
Affinity: Kemptide exhibits a lower Michaelis constant (Km) compared to Malantide, indicating a higher affinity for PKA. This can be advantageous in assays with low enzyme concentrations or when aiming for high sensitivity.
-
Specificity: While both are effective PKA substrates, Malantide is also reported to be an efficient substrate for Protein Kinase C (PKC), with a similar Km value.[1] This is a critical consideration for researchers working with complex biological samples where multiple kinases may be active. Kemptide is generally considered more specific for PKA.[4]
Signaling Pathway and Experimental Workflow
To visualize the context of these peptides in PKA signaling and their use in a typical assay, the following diagrams are provided.
Experimental Protocols
Below is a generalized protocol for a PKA activity assay. This can be adapted for use with either Kemptide or Malantide and can be modified for various detection methods (e.g., radioactive, fluorescence-based, or antibody-based).
Materials:
-
PKA enzyme (purified or in cell/tissue lysate)
-
Kemptide or Malantide peptide substrate
-
PKA Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 mM stock)
-
For radioactive assay: [γ-³²P]ATP
-
For fluorescence assay: Fluorescently labeled peptide and appropriate detection system
-
For antibody-based assay: Phospho-PKA substrate specific antibody and detection reagents
-
Stop Solution (e.g., 75 mM phosphoric acid or EDTA)
-
Microplate reader or other detection instrument
Procedure:
-
Prepare the Reaction Mixture: In a microplate well, prepare the reaction mixture containing the PKA assay buffer and the PKA enzyme source.
-
Initiate the Reaction: Add the peptide substrate (Kemptide or Malantide) to the desired final concentration. To start the kinase reaction, add ATP (and [γ-³²P]ATP for radioactive assays) to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Detection:
-
Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorescently labeled peptide, measure the change in fluorescence polarization or intensity using a suitable microplate reader.
-
Antibody-Based Assay (ELISA format): Transfer the reaction mixture to a well pre-coated with the peptide substrate. After incubation and washing, add a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Finally, add a TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PKA activity based on the amount of phosphorylated substrate formed per unit of time. For kinetic studies, vary the substrate concentration to determine Km and Vmax.
Conclusion
Both Kemptide and Malantide are valuable tools for measuring PKA activity. The choice between them will depend on the specific requirements of the experiment.
-
Kemptide is the preferred substrate for assays requiring high specificity for PKA and high affinity, which is particularly useful for detecting low levels of PKA activity.
-
Malantide can be used as a PKA substrate but researchers should be aware of its potential phosphorylation by PKC. This could be a confounding factor in complex samples but may not be a concern when using purified PKA.
For most standard applications where specificity to PKA is crucial, Kemptide remains the more established and safer choice. However, for specific comparative studies or when investigating broader kinase activities, Malantide can be a suitable alternative. It is always recommended to validate the chosen substrate and assay conditions for your specific experimental setup.
References
Kemptide Versus Histone H1: A Comparative Guide for PKA Substrate Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used substrates for Protein Kinase A (PKA): the synthetic peptide Kemptide and the natural protein substrate Histone H1. The selection of an appropriate substrate is critical for accurately assessing PKA activity in various experimental settings, from basic research to drug discovery. This document outlines their respective characteristics, kinetic parameters, and roles in cellular signaling, supported by experimental data and detailed protocols.
Introduction to PKA Substrates
Protein Kinase A is a serine/threonine-specific protein kinase that plays a crucial role in a multitude of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The activity of PKA is typically assayed by measuring the transfer of a phosphate (B84403) group from ATP to a specific substrate. The choice of substrate can significantly impact the sensitivity, specificity, and physiological relevance of the assay.
Kemptide is a short, synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) designed as an optimal substrate for PKA. Its sequence mimics the PKA phosphorylation site of porcine liver pyruvate (B1213749) kinase. Due to its high specificity and well-defined kinetic properties, Kemptide is widely used in in vitro PKA activity assays.
Histone H1 is a linker histone protein that is a natural physiological substrate of PKA. PKA-mediated phosphorylation of Histone H1, specifically the H1.4 variant at Serine 35, is involved in the regulation of chromatin structure and function, particularly during mitosis.[1][2][3] The use of Histone H1 as a substrate can provide insights into the regulation of chromatin dynamics by PKA signaling.
Performance Comparison: Kemptide vs. Histone H1
The choice between Kemptide and Histone H1 as a PKA substrate depends on the specific experimental goals. Kemptide offers convenience and high throughput for routine kinase activity measurements, while Histone H1 provides a more physiologically relevant context, particularly for studies involving chromatin biology.
| Feature | Kemptide | Histone H1 |
| Type | Synthetic Peptide | Natural Protein |
| Sequence/Structure | LRRASLG | Full-length linker histone protein (e.g., H1.4) |
| Specificity for PKA | High | Good, but can be phosphorylated by other kinases |
| Primary Application | In vitro PKA activity assays | Studies of chromatin remodeling, cell cycle regulation |
| Physiological Relevance | Mimics a natural substrate recognition motif | Direct physiological substrate involved in chromatin dynamics |
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the phosphorylation of Kemptide and Histone H1 by PKA. It is important to note that these values are compiled from different studies and experimental conditions may vary. A direct comparison should therefore be made with caution.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (s-1µM-1) | Source |
| Kemptide | 3-16 | Not consistently reported | 0.48 | [4][5] |
| Histone H1 | Not consistently reported | Not consistently reported | Not available | - |
Note: The kinetic constants for Histone H1 as a PKA substrate are not as extensively characterized and reported in a standardized manner as those for Kemptide.
Signaling Pathways
PKA Signaling Pathway
The general PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream substrates.
PKA-Mediated Phosphorylation of Histone H1 and Chromatin Remodeling
Active PKA can translocate to the nucleus and phosphorylate Histone H1.4 at Serine 35. This phosphorylation event is thought to reduce the affinity of Histone H1.4 for chromatin, leading to its dissociation and subsequent chromatin decondensation, which is a critical step for processes like mitosis.[2][3]
Experimental Protocols
PKA Activity Assay Using Kemptide (Radioactive Method)
This protocol describes a common method for measuring PKA activity using [γ-32P]ATP and Kemptide, followed by separation of the phosphorylated peptide on phosphocellulose paper.
Materials:
-
PKA enzyme preparation
-
Kemptide solution (1 mM)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution (10 mM)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, Kemptide, and the PKA enzyme preparation.
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP. The final ATP concentration is typically in the range of 100-200 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP. This is typically done with several changes of the wash solution.
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity based on the specific activity of the ATP and the amount of radioactivity incorporated into the Kemptide substrate.
In Vitro Phosphorylation of Histone H1 by PKA
This protocol outlines a method to assess the phosphorylation of Histone H1 by PKA in vitro, which can be analyzed by SDS-PAGE and autoradiography or Western blotting.
Materials:
-
Recombinant PKA catalytic subunit
-
Purified Histone H1 (e.g., from calf thymus)
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 12 mM MgCl2)
-
[γ-32P]ATP or non-radioactive ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blotting equipment
-
Anti-phospho-Histone H1 (Ser35) antibody (for Western blotting)
Procedure:
-
Set up the kinase reaction by combining the PKA catalytic subunit, Histone H1, and kinase buffer.
-
Initiate the reaction by adding ATP. For autoradiography, include [γ-32P]ATP. For Western blotting, use non-radioactive ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
For Autoradiography: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect phosphorylated Histone H1.
-
For Western Blotting: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). Block the membrane and probe with a primary antibody specific for phosphorylated Histone H1 (e.g., anti-pS35-H1.4). Detect the primary antibody with a suitable secondary antibody and imaging system.
Conclusion
Both Kemptide and Histone H1 are valuable substrates for studying PKA activity. Kemptide is an excellent choice for routine, high-throughput screening of PKA activity due to its specificity and well-defined nature. Histone H1, as a natural substrate, offers a more physiologically relevant system, particularly for investigating the role of PKA in chromatin biology and cell cycle control. The selection of the appropriate substrate should be guided by the specific research question and the desired balance between convenience and biological context.
References
- 1. Chromatin remodeling and transcription of the TPK1 subunit of PKA during stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase A-mediated Serine 35 Phosphorylation Dissociates Histone H1.4 from Mitotic Chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase A-mediated serine 35 phosphorylation dissociates histone H1.4 from mitotic chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Illuminating PKA Activity In Vivo: A Comparative Guide to Kemptide-Based Assays and Genetically Encoded Biosensors
For researchers, scientists, and drug development professionals, accurately measuring Protein Kinase A (PKA) activity in vivo is crucial for understanding its role in a myriad of cellular processes and for the development of targeted therapeutics. This guide provides an objective comparison of two major methodologies: the traditional Kemptide-based phosphorylation assay and the more recent genetically encoded biosensors, supported by experimental data and detailed protocols.
The confirmation of PKA-dependent phosphorylation of its substrates within a living organism presents significant technical challenges. Historically, researchers have relied on the synthetic peptide Kemptide (B1673388) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established and specific substrate for PKA.[1][2] More recently, the advent of genetically encoded biosensors has revolutionized the field, enabling real-time visualization of PKA activity in living cells and organisms with high spatiotemporal resolution.[3][4] This guide will delve into a comparison of these approaches, providing insights into their respective strengths and limitations for in vivo applications.
Performance Comparison: Kemptide vs. Genetically Encoded PKA Biosensors
The choice of assay for monitoring in vivo PKA activity depends on the specific experimental question, the required temporal and spatial resolution, and the available resources. While Kemptide-based assays offer a direct measure of enzymatic activity, genetically encoded biosensors provide unparalleled insights into the dynamics of PKA signaling in real-time.
| Feature | Kemptide-Based Assays (in vivo) | Genetically Encoded PKA Biosensors (e.g., FLIM-AKAR, ExRai-AKAR2) |
| Principle | Measures the transfer of a phosphate (B84403) group (often radioactive or fluorescently tagged) to the Kemptide peptide introduced into the system. | Genetically expressed protein sensors that undergo a conformational change upon phosphorylation by PKA, leading to a change in fluorescence (FRET or intensity).[3][5] |
| Temporal Resolution | Low. Typically provides a snapshot of PKA activity at the point of sample collection and lysis. | High. Allows for real-time, continuous monitoring of PKA activity dynamics in living cells and animals.[4][6] |
| Spatial Resolution | Low. Generally provides an average PKA activity from a tissue or cell lysate. | High. Enables visualization of PKA activity in specific subcellular compartments, individual cells, and defined neuronal populations in vivo.[7] |
| Sensitivity | Can be high with radioactive labels ([³²P]-ATP), but this poses safety and disposal issues.[8][9] Fluorescent versions offer a safer alternative, with kinetics reported to be similar to the radioisotopic method.[10] | High. Newer generation sensors like ExRai-AKAR2 exhibit a significantly higher dynamic range and signal-to-noise ratio compared to earlier versions and even other FRET-based sensors.[5][11] |
| Specificity | Kemptide is a highly specific substrate for PKA.[1] However, in a complex cellular lysate, other kinases might contribute to background phosphorylation. | The sensor's substrate sequence is designed for high PKA specificity. The use of non-phosphorylatable control sensors can further validate specificity.[3] |
| Invasiveness | Can be highly invasive, often requiring microinjection of the peptide substrate.[12] Cell-permeable fluorescent versions are less invasive but may have delivery and concentration challenges.[13] | Requires genetic modification (e.g., viral vector delivery or creation of transgenic animals), which can be a complex and time-consuming initial step.[4] |
| Quantification | Provides a quantitative measure of phosphate incorporation, which is directly proportional to enzyme activity. | Provides a ratiometric or lifetime-based signal that is a proxy for PKA activity. Calibration can be challenging in vivo. |
| Signal-to-Noise Ratio (SNR) | Can be high with radioactive methods, but fluorescent methods may have lower SNR due to background fluorescence.[8][10] | Generally high, especially with advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and newer, brighter sensors.[11][14] |
Signaling Pathway and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the canonical PKA signaling pathway and the general experimental workflows for both Kemptide-based assays and the use of genetically encoded biosensors.
Caption: Canonical PKA signaling pathway.
Caption: In vivo PKA activity assay workflows.
Experimental Protocols
Protocol 1: In Vivo PKA Activity Measurement Using a Genetically Encoded Biosensor (FLIM-AKAR)
This protocol is adapted from studies utilizing fluorescence lifetime photometry (FLiP) for real-time in vivo measurement of PKA activity in deep brain structures of freely moving mice.[6][15]
1. Materials and Reagents:
-
AAV vector encoding a Cre-dependent PKA biosensor (e.g., FLEX-FLIM-AKAR).
-
Cre-driver mouse line for cell-type specific expression.
-
Stereotaxic surgery setup.
-
Optical fiber cannula (e.g., 200 µm core diameter).
-
Fiber photometry system equipped for fluorescence lifetime measurement.
-
Anesthetic and analgesic agents.
-
Surgical tools.
2. Procedure:
-
Viral Vector Injection and Optical Fiber Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV-FLEX-FLIM-AKAR vector into the target brain region of the Cre-driver mouse.
-
Implant an optical fiber cannula directly above the injection site.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 3 weeks to ensure robust biosensor expression.
-
-
Habituation and Behavioral Task:
-
Habituate the mouse to the fiber photometry setup and the behavioral chamber.
-
Connect the implanted fiber optic to the photometry system.
-
-
Data Acquisition:
-
Record baseline fluorescence lifetime measurements.
-
Introduce the experimental stimulus (e.g., pharmacological agent, behavioral task).
-
Continuously record fluorescence lifetime changes throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in fluorescence lifetime (Δτ) relative to the baseline. A decrease in lifetime corresponds to an increase in PKA activity.
-
Correlate the changes in PKA activity with the timing of the stimulus or behavior.
-
Protocol 2: Generalized In Vivo Kemptide Phosphorylation Assay
This protocol outlines a general approach for a Kemptide-based assay in vivo. Note: This is a generalized procedure and requires significant optimization for specific applications, including the method of Kemptide delivery and the analytical technique for detecting phosphorylation.
1. Materials and Reagents:
-
Labeled Kemptide (e.g., fluorescently tagged or biotinylated). A cell-permeable version is preferable.[13]
-
Microinjection setup or other delivery system.
-
Anesthetic and analgesic agents.
-
Tissue homogenization buffer (containing phosphatase and protease inhibitors).
-
Method for separating phosphorylated from unphosphorylated Kemptide (e.g., phosphocellulose paper for radiolabeled Kemptide, affinity chromatography for biotinylated Kemptide, or electrophoretic mobility shift for fluorescently labeled Kemptide).[8][16]
-
Detection system (e.g., scintillation counter, fluorescence plate reader, or gel imager).
2. Procedure:
-
Delivery of Labeled Kemptide:
-
Anesthetize the animal.
-
Introduce the labeled Kemptide into the target tissue or cells. This could be via direct microinjection or systemic administration if a cell-permeable peptide is used.
-
-
Stimulation:
-
Administer the stimulus of interest to the animal.
-
-
Sample Collection and Processing:
-
At a predetermined time point after stimulation, euthanize the animal and rapidly dissect the target tissue.
-
Immediately homogenize the tissue in ice-cold lysis buffer to inhibit kinase and phosphatase activity.
-
Centrifuge the lysate to remove cellular debris.
-
-
Separation and Quantification:
-
Use an appropriate method to separate the phosphorylated Kemptide from the unphosphorylated peptide and other cellular components.
-
Quantify the amount of phosphorylated Kemptide using the corresponding detection system.
-
-
Data Analysis:
-
Normalize the amount of phosphorylated Kemptide to the total protein concentration of the lysate.
-
Compare the levels of Kemptide phosphorylation between different experimental conditions.
-
Conclusion
The choice between Kemptide-based assays and genetically encoded biosensors for confirming PKA-dependent phosphorylation in vivo is a critical decision in experimental design. Kemptide assays, particularly those using non-radioactive labels, can provide a specific and quantitative endpoint measure of PKA activity. However, they are generally invasive and lack the temporal and spatial resolution to capture the dynamic nature of cellular signaling.
References
- 1. Expanding Horizons in Advancements of FRET Biosensing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]
- 3. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Single-fluorophore Biosensors for Sensitive and Multiplexed Detection of Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real time, in vivo measurement of PKA activity in deep brain structures using fluorescence lifetime photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Sensitive A-Kinase Activity Reporter for Imaging Neuromodulatory Events in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of cAMP-dependent protein kinase activity in living neural cells using a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
Kemptide Specificity for PKA Catalytic Subunit Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the synthetic peptide substrate, Kemptide, for the different catalytic subunit isoforms of cAMP-dependent protein kinase (PKA). Understanding the nuanced interactions between substrates and specific kinase isoforms is critical for dissecting cellular signaling pathways and for the development of targeted therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological and experimental frameworks.
Introduction to PKA and Kemptide
Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene expression, and cell proliferation. The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active. In humans, there are three main isoforms of the PKA catalytic subunit: Cα, Cβ, and Cγ, encoded by the genes PRKACA, PRKACB, and PRKACG, respectively. While Cα and Cβ are widely expressed, Cγ expression is primarily restricted to the testis.[1] These isoforms share a high degree of sequence homology, particularly within the catalytic domain, but differences in their structure and regulation can lead to distinct substrate specificities and biological roles.
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide (B1575542) that serves as a specific and widely used substrate for PKA.[2][3] Its sequence mimics the phosphorylation site of pyruvate (B1213749) kinase, a natural PKA substrate. The serine residue within the Kemptide sequence is the site of phosphorylation.
Quantitative Comparison of Kemptide Kinetics
The efficiency with which an enzyme phosphorylates a substrate is typically quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the substrate's affinity for the enzyme (a lower Km indicates higher affinity). The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
A review of the available literature provides kinetic parameters for the interaction of Kemptide with the PKA Cα isoform. One study, utilizing a spectrophotometric kinase assay, determined the following kinetic constants for the phosphorylation of S-Kemptide (the standard serine-containing version) by PKA Cα:
| PKA Isoform | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Cα | S-Kemptide | 10.3 ± 1.1 | 23.3 ± 0.6 | 2.26 |
Table 1: Experimentally determined kinetic parameters for PKA Cα with S-Kemptide. Data extracted from Lorenz, R. et al. (2020).[4]
There is a significant lack of published quantitative data regarding the kinetic parameters of Kemptide for the PKA Cγ isoform. While this isoform is known to be catalytically active and plays a role in specific cellular processes, its specific activity with this common PKA substrate has not been extensively characterized and reported in peer-reviewed literature. Therefore, a direct comparison of Kemptide's specificity across all three major catalytic subunit isoforms is limited by the absence of data for Cγ.
PKA Signaling Pathway
The activation of PKA is a central event in a highly conserved signaling pathway. The process is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR) on the cell surface. This triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The Gαs subunit of the G-protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA.
Experimental Protocols
The determination of PKA kinase activity using Kemptide as a substrate can be performed using various methods. The two most common approaches are the radioactive assay and the fluorescence-based assay.
Radioactive Filter-Binding Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Kemptide.
Materials:
-
Purified PKA catalytic subunit isoform (Cα, Cβ, or Cγ)
-
Kemptide solution
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of Kemptide, and the purified PKA isoform.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Place the washed P81 paper into a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the kinase activity based on the amount of phosphate incorporated per unit time.
Fluorescence-Based Kinase Assay
This method utilizes a fluorescently labeled Kemptide derivative and measures the change in its properties upon phosphorylation.
Materials:
-
Purified PKA catalytic subunit isoform (Cα, Cβ, or Cγ)
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
ATP
-
Kinase reaction buffer
-
Method for separating phosphorylated and unphosphorylated peptide (e.g., gel electrophoresis, capillary electrophoresis, or specific antibody-based detection)
-
Fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of fluorescently labeled Kemptide, and the purified PKA isoform.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction (e.g., by adding a denaturing agent or a chelator for Mg²⁺).
-
Separate the phosphorylated and unphosphorylated fluorescent Kemptide using the chosen method.
-
Quantify the amount of phosphorylated product by measuring the fluorescence signal.
-
Calculate the kinase activity based on the amount of product formed per unit time.
Experimental Workflow for Determining Kemptide Specificity
The following diagram illustrates a typical workflow for comparing the specificity of Kemptide for different PKA catalytic subunit isoforms.
Conclusion
Kemptide is a highly specific and efficient substrate for the PKA Cα isoform. Due to the identical nature of their catalytic clefts, it is strongly inferred that Kemptide is also an equally effective substrate for the PKA Cβ isoform. The specificity of Kemptide for the PKA Cγ isoform remains to be quantitatively determined, representing a knowledge gap in our understanding of this particular isoform's function. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the substrate specificities of all PKA catalytic subunit isoforms, which will be crucial for a more complete understanding of PKA-mediated signaling in health and disease.
References
- 1. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kemptide (PKA) Peptide Substrate [promega.jp]
- 4. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
A Comparative Kinetic Analysis of Protein Kinase A (PKA) Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of various peptide substrates for Protein Kinase A (PKA), a key enzyme in cellular signaling. Understanding the efficiency with which PKA phosphorylates different substrates is crucial for designing specific assays, developing potent inhibitors, and elucidating the intricate roles of PKA in health and disease. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Comparative Kinetic Data of PKA Peptide Substrates
The following table summarizes the kinetic constants for the phosphorylation of several common PKA peptide substrates by the catalytic subunit of PKA. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of the enzyme is given by the kcat/Km ratio.
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Kemptide | L-R-R-A-S-L-G | 16 | 23 | 1.44 |
| S-Kemptide | L-R-R-A-S-L-G | 10.3 | 42.7 | 4.15 |
| T-Kemptide | L-R-R-A-T-L-G | 370 | 10.3 | 0.03 |
| Cav1.2 Ser1981 | R-R-R-A-S-F-H-L | 13 | 4.4 | 0.34 |
| Rad Ser25 | R-L-R-R-S-Y-S-A | 14 | 2.5 | 0.18 |
| Rad Ser272 | R-T-R-R-S-F-A-E | 20 | 1.9 | 0.10 |
PKA Signaling Pathway
The diagram below illustrates the canonical Protein Kinase A signaling pathway. Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits, which can then phosphorylate a multitude of downstream protein substrates, modulating their activity and eliciting a cellular response.
Experimental Protocols
Radioactive PKA Kinase Assay using [γ-32P]ATP
This method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP onto a peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
Peptide substrate (e.g., Kemptide)
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the assay buffer, the desired concentration of the peptide substrate, and the purified PKA enzyme.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-32P]ATP to the reaction tube. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range of product formation.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphate groups on the paper will bind the positively charged peptide substrate.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. A final wash with acetone is performed to dry the papers.
-
Quantification: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-32P]ATP and the counts per minute (CPM) obtained. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Experimental Workflow for Radioactive PKA Kinase Assay
The following diagram outlines the key steps in a typical radioactive PKA kinase assay.
Validating Kemptide Phosphorylation: A Comparative Guide to Specific PKA Inhibitors
For researchers, scientists, and drug development professionals, the validation of protein kinase A (PKA) activity through the phosphorylation of its specific substrate, Kemptide, is a fundamental biochemical assay. The use of specific inhibitors is crucial to ensure that the observed phosphorylation is indeed mediated by PKA. This guide provides a comprehensive comparison of commonly used PKA inhibitors, detailing their performance, experimental protocols, and the underlying signaling pathways.
Comparative Analysis of PKA Inhibitors
The selection of an appropriate PKA inhibitor is critical for the specific and accurate validation of Kemptide phosphorylation. The following table summarizes the key characteristics of two widely used small molecule inhibitors, H-89 and KT5720, providing a basis for objective comparison.
| Characteristic | H-89 | KT5720 |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit.[1] | ATP-competitive inhibitor of the PKA catalytic subunit.[1] |
| Inhibitory Constant (Ki) for PKA | 48 nM[1] | 60 nM[1][2] |
| Cell Permeability | Yes[1] | Yes |
| Common Working Concentration | 1-10 µM in cell-based assays.[1] | 1-10 µM in cell-based assays.[1] |
| Known Off-Target Kinases | MSK1, ROCK2, S6K1, PKBα, AMPK, among others.[1][3] | PKG, PKC (at higher concentrations).[1] |
| Other Reported Off-Target Effects | Inhibition of Renilla luciferase activity, direct inhibition of KATP and Kir channels, interaction with serotonin (B10506) transport.[1] | Can induce cytotoxicity in rat hepatocytes at higher concentrations.[1] |
PKA Signaling Pathway and Inhibition
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn produces cyclic AMP (cAMP).[1] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits are responsible for phosphorylating substrate proteins, such as Kemptide.[4][5] PKA inhibitors like H-89 and KT5720 act by competing with ATP for the binding site on the released catalytic subunits, thus preventing the phosphorylation of Kemptide.[1]
Caption: PKA signaling pathway leading to Kemptide phosphorylation and its inhibition.
Experimental Protocols
To validate Kemptide phosphorylation and assess the efficacy of PKA inhibitors, several in vitro kinase assays can be employed. Below are detailed protocols for two common methods.
Radioactive Kinase Assay using [γ-³²P]ATP
This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into Kemptide.
Materials:
-
Purified active PKA enzyme
-
Kemptide substrate
-
PKA inhibitors (e.g., H-89, KT5720)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
-
[γ-³²P]ATP
-
0.75% Phosphoric acid[8]
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Kemptide, and the desired concentration of the PKA inhibitor. A range of inhibitor concentrations is recommended to determine the IC50 value.[1]
-
Add the purified active PKA enzyme to the reaction mixture and incubate for 10 minutes at 30°C to allow the inhibitor to bind.[1]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[1]
-
Incubate the reaction for 10-30 minutes at 30°C.[1]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[8]
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Quantify the incorporated radioactivity using a scintillation counter.[1]
-
Compare the PKA activity in the presence of the inhibitor to a control without any inhibitor to determine the percentage of inhibition.[1]
Non-Radioactive Kinase Assay (ADP-Glo™)
This luminescent assay quantifies PKA activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[9]
-
Purified active PKA enzyme
-
Kemptide substrate
-
PKA inhibitors (e.g., H-89, KT5720)
-
Kinase buffer[9]
-
ATP
-
384-well microplate[9]
-
Plate reader capable of measuring luminescence[9]
Procedure:
-
Prepare serial dilutions of the PKA inhibitors in the kinase buffer.[9]
-
In a 384-well plate, add the PKA enzyme, Kemptide, and the diluted inhibitors to the appropriate wells.[9]
-
Initiate the kinase reaction by adding ATP to each well.[9]
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Record the luminescence using a plate reader. The amount of ADP produced is proportional to PKA activity.[9]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. promega.com [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Kemptide (amide): A Guide for Laboratory Professionals
Kemptide (amide) is a synthetic heptapeptide (B1575542) commonly utilized as a substrate for cAMP-dependent protein kinase (PKA) in various research applications.[1][2] While Safety Data Sheets (SDS) indicate that Kemptide (amide) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative for researchers, scientists, and drug development professionals to adhere to proper laboratory waste management protocols to ensure a safe working environment and regulatory compliance.[3][4] This guide provides a step-by-step procedure for the proper disposal of Kemptide (amide).
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to handle all peptide materials with the appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a laboratory coat.[5][6] All handling of Kemptide (amide), particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of Kemptide (amide) waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation. Most research peptides are classified as chemical waste.[5]
Step 1: Waste Classification and Characterization
While Kemptide (amide) itself is not classified as hazardous, it is crucial to assess the entire waste stream.[3][7] If Kemptide (amide) has been mixed with any hazardous substances, the entire mixture must be treated as hazardous waste according to the classification of the hazardous component(s).[7] Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification.[5]
Step 2: Segregation and Containerization
All materials contaminated with Kemptide (amide) should be collected in a designated and appropriate chemical waste container.[5][8] This includes:
-
Unused or expired solid Kemptide (amide)
-
Solutions containing Kemptide (amide)
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves[9]
For Solid Waste: Collect in a clearly labeled, sealable container.[10]
For Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible waste container.[11] Do not pour liquid waste containing Kemptide (amide) down the sink.[11][12]
Step 3: Labeling
The waste container must be clearly labeled. The label should include:
-
The words "Chemical Waste" or "Hazardous Waste" if mixed with hazardous materials.[10]
-
The full chemical name: "Kemptide (amide)" and any other constituents.[11]
-
The approximate quantity or concentration.[10]
-
The date when waste accumulation began.[5]
Step 4: Storage
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.[11][13]
Step 5: Final Disposal
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][11] Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[5]
Spill Management
In the event of a spill:
-
Skin Contact: Immediately wash the affected area with soap and water.[5]
-
Eye Contact: Flush the eyes with water for at least 15 minutes.[5]
-
Spill Cleanup: For solid spills, carefully sweep up the material to avoid creating dust.[13] For liquid spills, use an inert absorbent material to contain the spill.[13] Place all contaminated materials into a suitable, closed container for disposal.[9][13]
-
Reporting: Notify laboratory management and the EHS office to document the incident.[5]
Data Presentation
As Kemptide (amide) is a non-hazardous peptide, specific quantitative disposal data such as concentration limits for non-hazardous disposal are generally not provided. Disposal procedures are primarily dictated by institutional policies and whether the peptide is mixed with hazardous components.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as laboratory chemical waste. If mixed with hazardous materials, classify according to the hazardous component. | [5][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | [5][6] |
| Solid Waste Disposal | Collect in a designated, sealed, and clearly labeled chemical waste container. | [9][10] |
| Liquid Waste Disposal | Collect in a designated, sealed, and clearly labeled leak-proof container. Do not pour down the drain. | [11][12] |
| Spill Cleanup | Absorb with inert material or sweep carefully; collect in a sealed container for chemical waste disposal. | [5][13] |
| Empty Container Disposal | Rinse thoroughly with an appropriate solvent; dispose of as non-hazardous waste unless institutional policy dictates otherwise. | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Kemptide (amide).
Caption: Workflow for the proper disposal of laboratory Kemptide (amide) waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Kemptide (amide)
For Immediate Implementation: This guide provides essential safety and logistical information for handling Kemptide (amide) in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This document is intended for researchers, scientists, and drug development professionals.
Kemptide (amide) is a heptapeptide (B1575542) commonly used in protein kinase research. While some safety data sheets (SDS) do not classify Kemptide as a hazardous substance, others indicate potential for irritation upon contact with skin, eyes, or the respiratory tract if inhaled.[1][2] Due to these inconsistencies, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of Kemptide (amide) to ensure appropriate PPE selection. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling.[2][3] |
| Skin and Body Protection | Laboratory coat. | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If dust formation is likely, a NIOSH-approved N95 or P1 dust mask should be considered.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Handle Kemptide (amide) in a well-ventilated area. The use of a fume hood is recommended, especially when weighing or preparing solutions, to avoid the formation and inhalation of dust.[2][3]
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes.[1][2]
-
Aerosol and Dust Mitigation: Avoid actions that could generate dust or aerosols.[1][2]
Storage:
-
Temperature: Store Kemptide (amide) in a freezer as recommended.[1] Some suppliers suggest room temperature storage in the continental US, but freezer storage is a more universally cautious approach.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Disposal Plan
Contaminated waste must be handled and disposed of according to institutional and local regulations for chemical waste.
-
Waste Collection: Collect waste materials, including used gloves, weighing papers, and pipette tips, in a designated and properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be rinsed and disposed of according to local regulations.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms persist.[1][2] |
Visualizing Safety Protocols
The following diagrams illustrate key workflows for the safe handling of Kemptide (amide).
Caption: PPE Selection Workflow for Kemptide (amide)
Caption: Emergency Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
